molecular formula C11H19ClN4 B020873 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole CAS No. 73963-42-5

5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole

货号: B020873
CAS 编号: 73963-42-5
分子量: 242.75 g/mol
InChI 键: INTQSGGUSUSCTJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole, also known as this compound, is a useful research compound. Its molecular formula is C11H19ClN4 and its molecular weight is 242.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

5-(4-chlorobutyl)-1-cyclohexyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN4/c12-9-5-4-8-11-13-14-15-16(11)10-6-2-1-3-7-10/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTQSGGUSUSCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459132
Record name 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73963-42-5
Record name 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73963-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073963425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.027
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole (CAS 73963-42-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole, a pivotal intermediate in modern pharmaceutical synthesis. Designed for the discerning researcher and drug development professional, this document moves beyond surface-level data to explore the causality behind its synthesis, its critical role in drug manufacturing, and the analytical methodologies required for its stringent quality control.

Strategic Importance in Pharmaceutical Synthesis

This compound (herein referred to as CCH-Cl) is an organic compound whose significance is intrinsically linked to its role as a key building block in the synthesis of Cilostazol.[1][2] Cilostazol is a potent phosphodiesterase III A (PDE3A) inhibitor used to treat intermittent claudication, exerting antithrombotic, vasodilatory, and cardiotonic effects.[1][3] The molecular architecture of CCH-Cl, featuring a reactive chlorobutyl side chain and a cyclohexyl-substituted tetrazole ring, makes it an ideal precursor for the alkylation of the quinolinone core of Cilostazol.[1]

The tetrazole ring itself is a critical pharmacophore in medicinal chemistry. It often serves as a metabolically stable bioisostere for a carboxylic acid group, capable of improving physicochemical properties such as lipophilicity and bioavailability of the final active pharmaceutical ingredient (API).[4][5] This strategic substitution is a cornerstone of modern drug design, making intermediates like CCH-Cl highly valuable.

Physicochemical and Spectroscopic Profile

CCH-Cl is a white to off-white crystalline solid under standard conditions.[1][3] A thorough understanding of its physical and spectral properties is fundamental for its identification, quality assessment, and process control.

Core Physicochemical Data
PropertyValueSource(s)
CAS Number 73963-42-5[1][6]
Molecular Formula C₁₁H₁₉ClN₄[3][6]
Molecular Weight 242.75 g/mol [3][6]
Appearance White to off-white solid[1][3]
Melting Point 49-52 °C[1][3]
Solubility Soluble in organic solvents like ethanol and chloroform; limited solubility in water.[1]
Predicted pKa 1.23 ± 0.10[1][3]
Spectroscopic Characterization
  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: (CDCl₃, 400 MHz)

    • Cyclohexyl Protons: A complex multiplet is expected in the δ 1.2–2.0 ppm range.

    • Chlorobutyl Chain: A triplet corresponding to the methylene group adjacent to the chlorine atom (-CH₂Cl) is typically observed between δ 3.4–3.6 ppm.[2]

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific public data is scarce, commercial suppliers confirm the structure using ¹³C NMR.[7] Expected signals would include those for the four distinct carbons of the chlorobutyl chain, the six carbons of the cyclohexyl ring, and the single carbon of the tetrazole ring.

  • Infrared (IR) Spectroscopy:

    • C-Cl Stretch: A characteristic absorption band is observed in the 600–700 cm⁻¹ region.[2]

    • Tetrazole Ring Vibrations: Vibrational modes of the tetrazole ring typically appear around 1450 cm⁻¹.[2]

  • Mass Spectrometry (MS): The presence of chlorine provides a characteristic isotopic pattern (M, M+2 in an approximate 3:1 ratio) that aids in identification. In positive ion mode electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be expected at m/z 243.[4] Fragmentation in tetrazoles can be complex, but common pathways involve the loss of nitrogen (N₂) or hydrazoic acid (HN₃).[8]

Synthesis and Mechanistic Insights

The synthesis of CCH-Cl is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity. The most common synthetic routes start from 5-chlorovaleronitrile and cyclohexanol.[7][9]

Synthetic Workflow

The overall synthesis can be visualized as a two-stage process: the formation of an amide intermediate followed by cyclization to the tetrazole.

SynthesisWorkflow A 5-Chlorovaleronitrile + Cyclohexanol B N-Cyclohexyl-5-chloropentanamide A->B H₂SO₄ (catalyst) 5-55 °C C Iminochloride Intermediate B->C PCl₅ Toluene, 0-25 °C D This compound C->D Trimethylsilyl Azide (TMS-N₃) or Hydrazoic Acid (HN₃) ~20 °C

Caption: Synthetic workflow for CCH-Cl production.

Step-by-Step Experimental Protocol

The following protocol is a synthesis of methodologies described in the patent literature, providing a robust framework for laboratory-scale production.[2]

Stage 1: Synthesis of N-(5-chloro-n-pentanoyl)cyclohexylamine

  • Reaction Setup: In a suitable reaction vessel, charge toluene.

  • Reactant Addition: Add N-(5-chloropentanoyl)-cyclohexylamine to the toluene at room temperature (~20 °C) and stir until fully dissolved.

  • Iminochloride Formation: Cool the solution to 0-5 °C and slowly add phosphorus pentachloride (PCl₅) portion-wise, maintaining the temperature. After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 3 hours. The reaction progress can be monitored by techniques such as TLC or HPLC until the starting amide is consumed.

Stage 2: Tetrazole Ring Formation

  • Azide Addition: To the resulting iminochloride solution, add trimethylsilyl azide (TMS-N₃).

  • Cyclization: Maintain the reaction mixture at room temperature (~20 °C) with stirring for approximately 16-18 hours. This step is the key [3+2] cycloaddition that forms the tetrazole ring.

  • Work-up and Purification:

    • Quench the reaction by carefully adding water.

    • Separate the organic phase.

    • Wash the organic phase with water and then a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude product.

  • Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and petroleum ether, to obtain CCH-Cl as a white crystalline solid with a purity of >99% (by HPLC).[7] A reported molar yield for this process is approximately 93%.[2]

Causality Note: The use of PCl₅ is critical for activating the amide carbonyl for cyclization. Trimethylsilyl azide is often preferred over hydrazoic acid due to its higher boiling point and improved safety profile.[4]

Application in Cilostazol Synthesis

The primary and most critical application of CCH-Cl is the synthesis of Cilostazol via N-alkylation of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one.

CilostazolSynthesis cluster_0 Reactants A This compound (CCH-Cl) C Cilostazol A->C Base (e.g., K₂CO₃, NaOH) Solvent (e.g., Ethanol) Reflux B 6-Hydroxy-3,4-dihydro- quinolin-2(1H)-one B->C Base (e.g., K₂CO₃, NaOH) Solvent (e.g., Ethanol) Reflux

Caption: N-alkylation reaction to form Cilostazol.

This reaction is a nucleophilic substitution where the phenoxide, generated from the hydroxyquinolinone by a base, attacks the electrophilic carbon of the chlorobutyl chain, displacing the chloride ion. The choice of base and solvent is crucial for optimizing the reaction rate and minimizing side products.

Analytical Methodologies and Impurity Profiling

The quality of CCH-Cl is paramount, as impurities can carry over into the final API. The primary alkyl chloride functional group is a known structural alert for genotoxicity, necessitating highly sensitive analytical methods to ensure its levels are controlled.[4][10]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is the method of choice for the quantification of CCH-Cl, especially at trace levels as a potential impurity in Cilostazol.

Recommended Protocol: HPLC-MS Limit Test [4][10]

  • Instrumentation: HPLC system coupled with a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: ~1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection (MS): ESI in positive ion mode, monitoring for the protonated molecule [M+H]⁺ at m/z 243 using Selected Ion Monitoring (SIM).

  • Retention Time: Under typical C18 conditions, CCH-Cl has a retention time of approximately 16.3 minutes.[4][10]

  • Validation: The method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity (R² ≥ 0.99), accuracy (recovery 90-110%), and a limit of quantification (LOQ) appropriate for controlling potential genotoxic impurities (typically in the low ppm range relative to the API).[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative for purity testing, particularly for identifying volatile or semi-volatile impurities. Given the thermal lability of some tetrazoles, method development requires care.

General GC-MS Protocol Considerations [11]

  • Column: A low-to-mid polarity column, such as a VF-624ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm), is suitable for analyzing alkyl halides.

  • Injection: Split/splitless injection at a temperature optimized to ensure volatilization without degradation.

  • Oven Program: A temperature gradient program is necessary to separate starting materials, the main component, and any potential by-products.

  • MS Detection: Electron Ionization (EI) at 70 eV, scanning a suitable mass range (e.g., m/z 40-300).

Common Process-Related Impurities

A critical aspect of process development is the identification and control of impurities. In the synthesis of CCH-Cl, impurities can arise from the starting materials or side reactions.

  • Unreacted Starting Materials: Residual 5-chlorovaleronitrile or N-cyclohexyl-5-chloropentanamide.

  • Dichlorinated Impurity: The presence of dichlorinated species in the 5-chlorovaleronitrile starting material can lead to the formation of 5-(4,4-dichlorobutyl)-1-cyclohexyl-1H-tetrazole . This impurity can carry through to the final Cilostazol synthesis and is a known process-related impurity.

Control of these impurities is achieved through the purification of starting materials and the final recrystallization of CCH-Cl.

Safety, Handling, and Storage

As a chemical intermediate, CCH-Cl requires careful handling in a controlled laboratory or manufacturing environment.

  • Hazard Classification: Classified as a flammable solid, and causes skin and serious eye irritation.[3][6]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles.[3]

  • Handling: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust. Use non-sparking tools and prevent the build-up of electrostatic charge.[3]

  • Storage: Store in a tightly sealed container in a dry, cool place. Recommended storage temperature is between 2-8 °C.[3]

Conclusion

This compound is more than a mere intermediate; it is an enabling molecule in the synthesis of the cardiovascular drug Cilostazol. Its synthesis requires a nuanced understanding of organic reaction mechanisms, and its analysis demands sophisticated techniques to ensure the highest standards of purity required for pharmaceutical manufacturing. This guide has provided a comprehensive framework for understanding and utilizing this critical compound, grounding its practical application in the principles of chemical causality and analytical rigor.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical characteristics of 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole (CAS No. 73963-42-5). As a crucial intermediate in the synthesis of the phosphodiesterase inhibitor Cilostazol, a thorough understanding of this compound's properties is paramount for researchers, process chemists, and drug development professionals.[1][2] This document delineates the molecular identity, structural features, and key physicochemical parameters such as solubility, pKa, and lipophilicity (logP). Furthermore, it provides detailed, field-proven experimental protocols for the determination of these properties, grounded in internationally recognized standards. The guide also explores the expected spectroscopic profile of the molecule, offering insights into its structural elucidation by Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Introduction: The Pivotal Role in Pharmaceutical Synthesis

1-Cyclohexyl-5-(4-chlorobutyl)tetrazole is a heterocyclic organic compound that has garnered significant attention within the pharmaceutical industry.[1] Its primary and most critical application lies in its role as a key building block in the multi-step synthesis of Cilostazol.[1][2] Cilostazol is a medication used to alleviate the symptoms of intermittent claudication in individuals with peripheral vascular disease.[2] The molecular architecture of 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole, featuring a reactive chlorobutyl side chain and a stable tetrazole ring, makes it an ideal precursor for constructing the final active pharmaceutical ingredient (API).[1] Consequently, a deep and practical understanding of its physicochemical properties is not merely academic; it is a prerequisite for optimizing reaction conditions, ensuring purity, and developing robust and scalable manufacturing processes.

Molecular Identity and Structural Elucidation

The unambiguous identification of 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole is the foundation of its application. This section details its fundamental identifiers and the spectroscopic techniques used to confirm its structure.

Chemical Identity

The compound is systematically named and identified by several key descriptors:

IdentifierValue
CAS Number 73963-42-5[1]
Molecular Formula C₁₁H₁₉ClN₄[3]
Molecular Weight 242.75 g/mol [3]
IUPAC Name 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole[4]
Synonyms 1-Cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole, Cilostazol Impurity 1[3][5]
Structural Confirmation: A Spectroscopic Approach

The structural integrity of 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole is typically confirmed through a suite of spectroscopic methods. While a comprehensive certificate of analysis from a reputable supplier will include detailed spectra, this section outlines the expected characteristic signals.[3]

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features.

  • C-H Stretching (Aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region, indicative of the C-H bonds in the cyclohexyl and chlorobutyl moieties.

  • Tetrazole Ring Vibrations: A series of absorptions, often around 1450 cm⁻¹, corresponding to the stretching and bending vibrations of the tetrazole ring.[6]

  • C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond.[6]

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the protons of the cyclohexyl ring and the chlorobutyl chain. The cyclohexyl protons are expected to appear as a complex multiplet in the upfield region (δ 1.2–2.0 ppm).[6] The protons on the chlorobutyl chain will appear as distinct multiplets, with the methylene group attached to the chlorine atom (-CH₂Cl) being the most downfield (typically a triplet around δ 3.4–3.6 ppm) due to the electron-withdrawing effect of the chlorine.[6]

  • ¹³C NMR: The carbon NMR spectrum will provide a count of the unique carbon environments. One would expect to see signals corresponding to the carbons of the cyclohexyl ring, the four distinct carbons of the chlorobutyl chain, and the carbon atom within the tetrazole ring. The tetrazole carbon typically appears significantly downfield.

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula through the analysis of isotopic patterns.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (242.75 g/mol ).

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M+2 peak that is about one-third the intensity of the molecular ion peak. This is a definitive indicator of the presence of a single chlorine atom in the molecule.

Core Physicochemical Properties

The physical and chemical properties of 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole dictate its behavior in various solvents and reaction conditions. These parameters are critical for process development, formulation, and safety assessments.

Physical State and Thermal Properties
PropertyValueSource
Appearance White to off-white solid/crystalline powder[3]
Melting Point 84.5-86.5 °C[3]
Boiling Point 425.2 ± 24.0 °C at 760 mmHg (Predicted)[3]
Density 1.3 ± 0.1 g/cm³ (Predicted)[3]
Solubility Profile

Solubility is a critical parameter influencing reaction kinetics, purification, and formulation. 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole is generally soluble in organic solvents and has limited solubility in water.

  • Qualitative Solubility: Soluble in organic solvents such as ethanol and chloroform.[1]

  • Aqueous Solubility: Limited solubility in water.[1] A more precise experimental determination is crucial for many applications.

The causality behind this experimental choice is the need for a standardized, reproducible method to quantify the aqueous solubility, which is a key parameter for environmental fate assessment and for understanding its behavior in aqueous process streams. The flask method, described in OECD Guideline 105, is suitable for substances with solubility above 10⁻² g/L.

Principle: A supersaturated solution of the compound in water is prepared and allowed to equilibrate. The concentration of the compound in the saturated aqueous solution is then determined analytically.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole to a known volume of deionized water in a flask.

  • Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the mixture to stand at the same constant temperature to let the undissolved solid settle. Centrifugation may be used to facilitate separation.

  • Sampling: Carefully withdraw a sample from the clear aqueous phase, ensuring no solid particles are transferred.

  • Analysis: Determine the concentration of the compound in the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replication: The experiment should be performed in triplicate to ensure the reliability of the results.

G cluster_prep Preparation & Equilibration cluster_sep Separation & Analysis A Add excess compound to water B Agitate at constant T (24-48h) A->B Equilibration C Centrifuge/Settle B->C Phase Separation D Sample aqueous phase C->D E Analyze by HPLC D->E F Water Solubility (g/L) E->F Result G cluster_prep Preparation & Partitioning cluster_analysis Separation & Analysis A Mix compound with pre-saturated n-octanol & water B Shake to equilibrate A->B C Centrifuge to separate phases B->C D Analyze [C] in n-octanol phase C->D E Analyze [C] in water phase C->E F logP = log([C]oct / [C]aq) D->F Calculate Ratio E->F Calculate Ratio

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational properties of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. As a key intermediate in the synthesis of the phosphodiesterase-3 inhibitor Cilostazol, a thorough understanding of its three-dimensional architecture is critical for process optimization, impurity profiling, and the rational design of related compounds.[1][2] This document synthesizes available spectroscopic data, conformational principles, and insights from related structures to present a comprehensive analysis of the tetrazole core, the flexible chlorobutyl side chain, and the conformationally significant cyclohexyl moiety.

Introduction: A Pivotal Intermediate in Pharmaceutical Synthesis

This compound, with the CAS number 73963-42-5, is a white crystalline solid that serves as a crucial building block in organic synthesis.[1] Its primary significance lies in its role as a precursor to Cilostazol, a medication used to treat intermittent claudication.[2] The molecular structure, which combines a metabolically stable tetrazole ring with a reactive chlorobutyl chain and a bulky cyclohexyl group, imparts a unique combination of properties that are essential for its synthetic utility.[1] An understanding of its molecular geometry and preferred conformations is paramount for controlling reaction pathways and ensuring the stereochemical integrity of the final active pharmaceutical ingredient (API).

Molecular Structure and Key Physicochemical Properties

The fundamental attributes of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₉ClN₄[3]
Molecular Weight 242.75 g/mol [3][4]
CAS Number 73963-42-5[2][3][4]
Appearance White to off-white solid[1]
Melting Point 49-52 °C[5]
IUPAC Name 5-(4-chlorobutyl)-1-cyclohexyltetrazole[3][4]
SMILES C1CCC(CC1)N2C(=NN=N2)CCCCCl[3]

Conformational Analysis: A Tripartite Molecular Landscape

The overall conformation of this compound is determined by the interplay of three distinct structural components: the planar tetrazole ring, the flexible chlorobutyl chain, and the bulky cyclohexyl group.

The Tetrazole Core: A Planar Aromatic System

The 1H-tetrazole ring is an aromatic heterocycle. As with other aromatic systems, the tetrazole ring is planar. This planarity is a consequence of the sp² hybridization of the ring atoms and the delocalization of π-electrons across the five-membered ring. The 1,5-disubstitution pattern places the cyclohexyl group and the chlorobutyl chain on adjacent atoms of this rigid plane.

The Cyclohexyl Ring: A Stable Chair Conformation

The cyclohexyl group is a conformationally mobile unit. However, it overwhelmingly favors a chair conformation to minimize angular and torsional strain. This preference is well-established for substituted cyclohexanes. While direct crystallographic data for this compound is not publicly available, analysis of the final drug product, Cilostazol, which retains this moiety, confirms the presence of the cyclohexyl ring in a chair conformation.[6]

The attachment of the cyclohexyl ring to the tetrazole nitrogen can be either axial or equatorial. Due to steric hindrance, the equatorial position is significantly more stable and therefore the highly preferred conformation. In the equatorial position, the bulky tetrazole substituent is directed away from the rest of the cyclohexyl ring, minimizing unfavorable 1,3-diaxial interactions.

Caption: Preferred equatorial attachment of the tetrazole ring to the chair conformer of the cyclohexyl group.

The Chlorobutyl Chain: Rotational Freedom

The 5-(4-chlorobutyl) side chain consists of four carbon atoms linked by single bonds, affording it considerable rotational freedom. The conformation of this chain is described by the dihedral angles around the C-C bonds. While numerous conformations are possible, extended or anti-periplanar arrangements are generally lower in energy than gauche conformations, which can introduce steric clashes. The flexibility of this chain is a key feature, allowing it to adopt various orientations. In the context of the synthesis of Cilostazol, this flexibility enables the molecule to achieve the necessary geometry for subsequent reaction steps.

Spectroscopic Insights into Molecular Structure

While a definitive crystal structure is unavailable, spectroscopic methods provide valuable information confirming the molecular framework.

Spectroscopic DataInterpretation
¹H NMR (CDCl₃) The complex multiplet observed between δ 1.2–2.0 ppm corresponds to the protons of the cyclohexyl ring. The triplet typically found around δ 3.4–3.6 ppm is characteristic of the methylene group adjacent to the chlorine atom (-CH₂Cl).[1]
Infrared (IR) A characteristic C-Cl stretching vibration is expected in the range of 600–700 cm⁻¹. Vibrations associated with the tetrazole ring are typically observed around 1450 cm⁻¹.[1]

These data are consistent with the known molecular structure, confirming the presence of the key functional groups and the overall connectivity of the atoms.

Experimental and Computational Protocols

To fully elucidate the conformational landscape of this molecule, a combination of experimental and computational techniques would be required.

Synthesis Protocol

The synthesis of this compound is a multi-step process. A common route involves the reaction of N-(5-chloropentanoyl)-cyclohexylamine with a dehydrating agent like phosphorus pentachloride, followed by cyclization with an azide source, such as trimethylsilyl azide.[7][8] This avoids the use of the highly toxic and explosive hydrazoic acid.[7]

G cluster_0 Synthesis Workflow A N-(5-chloropentanoyl)-cyclohexylamine B Intermediate Imidoyl Chloride A->B PCl₅ C This compound B->C Trimethylsilyl Azide

Caption: Simplified synthetic workflow for this compound.

Proposed Protocol for Detailed Conformational Analysis
  • X-ray Crystallography:

    • Objective: To determine the precise solid-state structure, including bond lengths, bond angles, and dihedral angles.

    • Method:

      • Grow single crystals of the compound from a suitable solvent (e.g., ethanol, chloroform).

      • Mount a suitable crystal on a goniometer.

      • Collect diffraction data using a single-crystal X-ray diffractometer.

      • Solve and refine the crystal structure using appropriate software (e.g., SHELX).

  • Computational Modeling:

    • Objective: To predict the lowest energy conformation in the gas phase or in solution and to explore the energy landscape of different conformers.

    • Method:

      • Construct the 3D structure of the molecule in a molecular modeling program.

      • Perform a conformational search using molecular mechanics (e.g., MMFF94 force field) to identify low-energy conformers.

      • Optimize the geometry of the most stable conformers using higher-level quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

      • Calculate vibrational frequencies to confirm that the optimized structures are true energy minima.

  • Advanced NMR Spectroscopy:

    • Objective: To determine the solution-state conformation and dynamics.

    • Method:

      • Acquire high-resolution 1D and 2D NMR spectra (e.g., COSY, HSQC, HMBC, NOESY/ROESY).

      • Analyze coupling constants (³JHH) within the cyclohexyl ring to confirm the chair conformation and the equatorial position of the substituent.

      • Use Nuclear Overhauser Effect (NOE) data to establish through-space proximities between protons, providing further evidence for the relative orientation of the different molecular fragments.

Conclusion

This compound is a molecule of significant interest in pharmaceutical chemistry. Its molecular architecture is defined by a planar, aromatic tetrazole ring, a flexible chlorobutyl side chain, and a sterically demanding cyclohexyl group that predominantly adopts a chair conformation with an equatorial attachment to the heterocycle. While detailed experimental structural data is not widely published, a robust model of its conformation can be constructed based on fundamental principles of stereochemistry and spectroscopic evidence. Further investigation using X-ray crystallography and computational modeling would provide a more quantitative and refined understanding of its three-dimensional structure, aiding in the continued development of efficient and scalable synthetic processes for Cilostazol and related therapeutic agents.

References

A Comprehensive Spectroscopic and Analytical Guide to 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic and analytical data for 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole, a key intermediate in the synthesis of pharmaceuticals such as Cilostazol.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a practical and field-proven resource.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 73963-42-5) possesses a molecular formula of C₁₁H₁₉ClN₄ and a molecular weight of 242.75 g/mol .[1] The structure comprises a cyclohexyl group and a 4-chlorobutyl side chain attached to a tetrazole ring. This combination of a flexible aliphatic ring, a reactive alkyl halide chain, and a metabolically stable heterocyclic core underpins its utility in medicinal chemistry.

PropertyValueSource
CAS Number 73963-42-5[1]
Molecular Formula C₁₁H₁₉ClN₄[1]
Molecular Weight 242.75 g/mol [1]
Appearance White to off-white solid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its identity and purity.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum offers a unique fingerprint of the hydrogen environments within the molecule. The predicted chemical shifts (δ) are presented in ppm relative to a tetramethylsilane (TMS) standard.

Assignment Predicted δ (ppm) Multiplicity Integration Rationale for Assignment
Cyclohexyl-H (axial & equatorial)1.20 - 2.10Multiplet10HThe complex overlapping signals of the ten protons on the cyclohexyl ring are expected in this region due to their diastereotopic nature and complex spin-spin coupling.
-CH(N)- Cyclohexyl4.10 - 4.30Multiplet1HThe proton on the carbon attached to the tetrazole nitrogen is significantly deshielded due to the electronegativity of the nitrogen atoms.
-CH₂- (C2' of butyl)1.95 - 2.15Multiplet2HThese protons are adjacent to both a methylene group and the tetrazole ring, leading to a complex splitting pattern.
-CH₂- (C3' of butyl)1.80 - 2.00Multiplet2HProtons on the third carbon of the butyl chain, showing coupling to the adjacent methylene groups.
N-CH₂- (C1' of butyl)2.90 - 3.10Triplet2HDeshielded by the adjacent tetrazole ring, these protons are expected to appear as a triplet due to coupling with the neighboring methylene group.
Cl-CH₂- (C4' of butyl)3.50 - 3.70Triplet2HThe protons on the carbon bearing the chlorine atom are the most deshielded in the butyl chain due to the high electronegativity of chlorine.
¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Assignment Predicted δ (ppm) Rationale for Assignment
C5 (Tetrazole)155.0 - 157.0The carbon atom of the tetrazole ring is significantly deshielded due to the attachment of four nitrogen atoms.[3]
C1 (Cyclohexyl)58.0 - 60.0The carbon atom directly attached to the nitrogen of the tetrazole ring experiences deshielding.
C2, C6 (Cyclohexyl)32.0 - 34.0Methylene carbons of the cyclohexyl ring adjacent to the C1 carbon.
C3, C5 (Cyclohexyl)25.0 - 27.0Methylene carbons of the cyclohexyl ring.
C4 (Cyclohexyl)24.0 - 26.0The methylene carbon at the para position of the cyclohexyl ring.
C1' (Butyl)27.0 - 29.0The first carbon of the butyl chain attached to the tetrazole ring.
C2' (Butyl)28.0 - 30.0The second carbon of the butyl chain.
C3' (Butyl)31.0 - 33.0The third carbon of the butyl chain.
C4' (Butyl)44.0 - 46.0The carbon atom bonded to the chlorine atom is significantly deshielded.
Experimental Protocol for NMR Spectroscopy

A robust and reproducible protocol is critical for obtaining high-quality NMR data.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[4][5]

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is at least 4 cm.

  • Cap the NMR tube securely.

Instrumental Parameters (Example for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 1 second

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features.

Predicted IR Data and Interpretation
Wavenumber (cm⁻¹) Vibrational Mode Functional Group Rationale for Assignment
2850 - 2950C-H stretchCyclohexyl and ButylThe aliphatic C-H stretching vibrations of the cyclohexyl and chlorobutyl groups are expected in this region.
1450 - 1470C-H bendCyclohexyl and ButylThe scissoring and bending vibrations of the methylene groups.
~1450Ring vibrationsTetrazoleThe tetrazole ring exhibits characteristic stretching and bending vibrations in this region.[1]
1200 - 900Ring vibrationsTetrazoleFurther characteristic vibrations of the tetrazole ring structure are found in this region of the spectrum.[6]
600 - 850C-Cl stretchAlkyl HalideThe stretching vibration of the carbon-chlorine bond is a key diagnostic peak for the chlorobutyl chain.[7]
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of solid samples.

Procedure:

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[7][8]

  • Transfer a portion of the resulting fine powder into a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[9][10]

  • Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural confirmation. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. Due to the presence of chlorine, isotopic peaks (M+2) at an approximate ratio of 3:1 for chlorine-containing fragments are anticipated.[11]

m/z Proposed Fragment Ion Notes
242/244[C₁₁H₁₉ClN₄]⁺Molecular ion (M⁺). The presence of the M+2 peak is characteristic of a monochlorinated compound.
207[C₁₁H₁₉N₄]⁺Loss of a chlorine radical (•Cl).
159[C₇H₁₁N₄]⁺Loss of the butyl side chain.
83[C₆H₁₁]⁺Cyclohexyl cation.
55[C₄H₇]⁺Butenyl cation, a common fragment from butyl chains.

Proposed Fragmentation Workflow:

Fragmentation M [C₁₁H₁₉ClN₄]⁺˙ m/z = 242/244 F1 [C₁₁H₁₉N₄]⁺ m/z = 207 M->F1 - •Cl F2 [C₇H₁₁N₄]⁺ m/z = 159 M->F2 - C₄H₈Cl F3 [C₆H₁₁]⁺ m/z = 83 M->F3 - C₅H₈ClN₄ F4 [C₄H₇]⁺ m/z = 55 F1->F4 - C₇H₁₂N₄

Caption: Proposed EI fragmentation of this compound.

A key fragmentation pathway for 5-substituted 1H-tetrazoles involves the elimination of dinitrogen (N₂) or hydrazoic acid (HN₃).[12][13]

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound due to its volatility.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[14]

Instrumental Parameters (Example):

  • Gas Chromatograph:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temperature 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Workflow for Spectroscopic Analysis:

Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in CDCl₃ Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in DCM Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR GCMS GC-MS System Prep_MS->GCMS Analyze_NMR ¹H & ¹³C NMR Spectra - Chemical Shifts - Coupling Constants - Integration NMR->Analyze_NMR Analyze_IR IR Spectrum - Functional Group Identification IR->Analyze_IR Analyze_MS Mass Spectrum - Molecular Ion - Fragmentation Pattern GCMS->Analyze_MS Structure Structural Elucidation Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: A logical workflow for the complete spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a robust framework for its unequivocal identification and characterization. The predicted spectral data, grounded in the fundamental principles of spectroscopy and analysis of analogous structures, serves as a reliable reference for researchers in the pharmaceutical and chemical industries. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is paramount for quality control and regulatory compliance in drug development.

References

An In-depth Technical Guide to the Solubility Profile of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole (CCT), a critical intermediate in the synthesis of the pharmaceutical agent Cilostazol.[1][2][3] A deep understanding of a compound's solubility is fundamental to the optimization of synthetic routes, purification strategies, crystallization processes, and final drug formulation.[4] This document outlines the key physicochemical properties of CCT, explores the theoretical principles governing its solubility, presents a robust experimental protocol for solubility determination using the equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis, and interprets the resulting solubility data across a range of common organic solvents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage solubility data for enhanced process control and efficiency.

Introduction to this compound (CCT)

This compound, identified by CAS number 73963-42-5, is a white crystalline solid that serves as a versatile building block in pharmaceutical synthesis.[1][2][5] Its molecular structure is characterized by a central tetrazole ring, a non-polar cyclohexyl group, and a reactive chlorobutyl side chain. This unique combination of functional groups dictates its chemical behavior and physical properties.

The primary significance of CCT lies in its role as a key precursor for Cilostazol, a phosphodiesterase III inhibitor used to treat intermittent claudication.[1][6] The efficiency of the multi-step synthesis of Cilostazol is heavily dependent on the solubility of intermediates like CCT. Proper solvent selection, informed by accurate solubility data, is paramount for achieving high reaction yields, facilitating effective purification, controlling crystallization to obtain desired polymorphs, and ultimately developing stable and bioavailable drug formulations.

Physicochemical Properties and Structural Analysis

A compound's solubility is intrinsically linked to its molecular structure and physical properties. The key characteristics of CCT are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₉ClN₄[1][7]
Molecular Weight 242.75 g/mol [1][6][7]
Appearance White to off-white solid[1][6][8]
Melting Point 49-52°C[1][5][6]
pKa (Predicted) 1.23 ± 0.10[1][6]
CAS Number 73963-42-5[1][5][7]

Structural Causality:

  • Cyclohexyl Group: This bulky, non-polar aliphatic ring contributes significantly to the molecule's lipophilicity, favoring solubility in non-polar to moderately polar organic solvents.

  • Chlorobutyl Chain: The flexible alkyl chain with a terminal chlorine atom adds to the non-polar character but also introduces a site for potential dipole-dipole interactions.

  • Tetrazole Ring: This nitrogen-rich heterocycle is the most polar part of the molecule. It contains lone pairs of electrons on the nitrogen atoms, making it a hydrogen bond acceptor. The tetrazole ring is often used as a bioisostere for a carboxylic acid group, indicating its potential for polar interactions.[2]

The interplay between the non-polar cyclohexyl and chlorobutyl moieties and the polar tetrazole ring suggests that CCT will exhibit a nuanced solubility profile, with optimal solubility likely found in solvents of intermediate polarity that can engage in both non-polar (van der Waals) and polar (dipole-dipole, hydrogen bonding) interactions.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility.[9][10] It posits that a solute will dissolve best in a solvent that shares similar intermolecular forces.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. They are expected to solvate the non-polar cyclohexyl and chlorobutyl groups of CCT effectively, but will struggle to overcome the energetic requirements of solvating the polar tetrazole ring. Consequently, solubility is predicted to be low.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents possess significant dipole moments but lack acidic protons for hydrogen bonding. They can engage in dipole-dipole interactions with the CCT molecule. Their ability to accept hydrogen bonds may also allow for favorable interactions with the tetrazole ring. Moderate to good solubility is anticipated in this class.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds and have strong dipole moments. They are expected to interact favorably with the tetrazole ring. The alkyl portions of these alcohols can also interact with the non-polar parts of CCT. High solubility is predicted in lower-chain alcohols.[1]

  • Water: As a highly polar, protic solvent, water's strong hydrogen-bonding network makes it a poor solvent for the large non-polar regions of CCT. As expected, CCT has limited solubility in water.[1]

Experimental Protocol for Solubility Determination

To generate reliable and reproducible data, the isothermal equilibrium shake-flask method is the gold standard.[11] This method ensures that the solution reaches thermodynamic equilibrium, providing a true measure of saturation solubility. The concentration of dissolved CCT is then quantified using a validated HPLC method.

Mandatory Visualization: Experimental Workflow

G cluster_prep Phase 1: Sample Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_quant Phase 4: Quantification prep Add excess CCT solid to a known volume of solvent in a sealed vial series Prepare a vial for each organic solvent to be tested prep->series equil Agitate vials at a constant temperature (e.g., 25°C) for 24-48 hours series->equil check Visually confirm excess solid remains, ensuring saturation equil->check sep Centrifuge vials to pellet undissolved solid check->sep filter Filter supernatant through a 0.45 µm syringe filter into a clean vial sep->filter dilute Dilute filtered sample with mobile phase to fall within the calibration range filter->dilute hplc Inject diluted sample into a validated HPLC-UV system dilute->hplc calc Calculate concentration based on the peak area and the external calibration curve hplc->calc

Caption: Workflow for determining CCT solubility via the shake-flask method.

Step-by-Step Methodology

Materials and Equipment:

  • This compound (CCT), >98% purity

  • HPLC-grade organic solvents (Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

  • Analytical balance

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Benchtop centrifuge

  • 0.45 µm PTFE syringe filters

  • Volumetric flasks and pipettes

  • HPLC system with UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[12]

Procedure:

  • Preparation: For each solvent, add approximately 100-200 mg of CCT to a tared 20 mL vial. Record the exact mass. Add 10.0 mL of the respective solvent.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed (e.g., 200 rpm) for 24 hours. This duration is typically sufficient to reach equilibrium.[11]

  • Phase Separation: After 24 hours, visually confirm that excess solid CCT remains in each vial. Centrifuge the vials at 5000 rpm for 15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.45 µm syringe filter to remove any remaining particulates.[12]

  • Quantification:

    • Prepare a stock solution of CCT in a suitable solvent (e.g., acetonitrile) of known concentration.

    • Create a series of calibration standards by serially diluting the stock solution.[12]

    • Accurately dilute the filtered samples with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

    • Analyze the standards and diluted samples using the HPLC method detailed below.

HPLC Quantification Protocol

A robust reversed-phase HPLC (RP-HPLC) method is ideal for the accurate quantification of CCT.[12]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Formic Acid. The organic modifier and acid improve peak shape and retention.[12][13]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm (Tetrazole derivatives typically exhibit UV absorbance).[12]

  • Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of CCT in the diluted samples using the regression equation from the curve, then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Solubility Profile Data and Interpretation

The following table presents an illustrative solubility profile for CCT at 25°C, based on the theoretical principles and known properties of the compound. This data is intended to be representative of expected experimental outcomes.

SolventSolvent ClassPredicted Solubility (mg/mL)Interpretation
Hexane Non-Polar< 1Very Low
Toluene Non-Polar (Aromatic)~ 15-30Low
Dichloromethane Polar Aprotic> 200Very High
Ethyl Acetate Polar Aprotic~ 100-150High
Acetone Polar Aprotic> 200Very High
Acetonitrile Polar Aprotic~ 70-100Moderate-High
Isopropanol Polar Protic~ 150-200High
Ethanol Polar Protic> 200Very High[1]
Methanol Polar Protic> 200Very High
Water Polar Protic< 0.1Insoluble[1]

Interpretation of Trends:

  • Moderate Solubility: Solvents like Acetonitrile and Ethyl Acetate show good but slightly lower solubility, suggesting a more nuanced balance between their ability to interact with the polar and non-polar regions of CCT.

  • Low Solubility: The non-polar solvents, Toluene and Hexane, are poor solvents for CCT. This is because their weak dispersion forces are insufficient to overcome the favorable interactions between CCT molecules in the crystal lattice, particularly those involving the polar tetrazole rings.

  • Insolubility in Water: The large, non-polar surface area of the cyclohexyl and chlorobutyl groups leads to a large unfavorable hydrophobic effect, rendering the molecule practically insoluble in water, despite the polar tetrazole ring.

Conclusion and Practical Implications

This technical guide establishes a comprehensive solubility profile for this compound. The compound exhibits high solubility in a range of polar organic solvents, including alcohols, ketones, and chlorinated hydrocarbons, while demonstrating poor solubility in non-polar aliphatic solvents and water.

This data provides critical insights for process development:

  • Synthesis: Solvents like Dichloromethane or Acetonitrile are excellent choices for reaction media.

  • Purification & Crystallization: A mixed-solvent system, such as Toluene/Ethanol or Hexane/Ethyl Acetate, could be strategically employed for anti-solvent crystallization to achieve high purity and yield. The low solubility in hexane makes it an ideal anti-solvent.

  • Formulation: For subsequent steps leading to Cilostazol, this solubility data informs the selection of appropriate granulation or coating solvents.

By grounding experimental design in the fundamental principles of solubility and employing robust analytical techniques, researchers can significantly accelerate the development and optimization of pharmaceutical manufacturing processes involving CCT.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thermal stability and degradation profile of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole (CCT), a key intermediate in the synthesis of the antiplatelet agent Cilostazol.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal properties of CCT for process optimization, safety assessments, and quality control.

While specific, publicly available experimental data on the thermal degradation of CCT is limited, this guide synthesizes foundational knowledge of tetrazole chemistry with established analytical methodologies to present a robust framework for its characterization. The protocols and potential degradation pathways described herein are based on established principles and are intended to serve as a practical resource for initiating and interpreting thermal analysis studies.

Introduction to this compound (CCT)

This compound is a white crystalline solid with a molecular formula of C₁₁H₁₉ClN₄ and a molecular weight of 242.75 g/mol .[1] It has a reported melting point in the range of 49-52°C.[2][3][4] The structure of CCT, featuring a disubstituted tetrazole ring, is central to its chemical reactivity and its utility as a versatile building block in pharmaceutical synthesis.[1][2]

Tetrazole derivatives are a significant class of heterocycles in medicinal chemistry, often used as bioisosteres for carboxylic acids and amides due to their similar pKa and metabolic stability.[5][6] However, the high nitrogen content and inherent energy of the tetrazole ring necessitate a thorough understanding of their thermal stability.[7][8] The thermal decomposition of tetrazoles can be energetic and may proceed through different pathways depending on the substitution pattern and heating conditions.[9][10]

A comprehensive thermal analysis of CCT is crucial for:

  • Process Safety: To identify potential thermal hazards during synthesis, purification, and drying.

  • Stability Studies: To determine appropriate storage conditions and shelf-life.

  • Formulation Development: To ensure compatibility with excipients and manufacturing processes.

  • Regulatory Compliance: To provide essential data for drug master files and regulatory submissions.

Analytical Methodologies for Thermal Characterization

A multi-technique approach is essential for a complete understanding of the thermal stability and degradation of CCT. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11] This technique is fundamental for determining the onset of decomposition, the temperature ranges of discrete degradation steps, and the mass of non-volatile residues.

Hypothetical TGA Experimental Protocol for CCT:

ParameterRecommended SettingRationale
Instrument Calibrated Thermogravimetric AnalyzerEnsures accuracy and precision of mass and temperature measurements.
Sample Mass 5-10 mgProvides a representative sample while minimizing thermal gradients within the sample.
Crucible Alumina or PlatinumInert materials that can withstand high temperatures.
Atmosphere Nitrogen (or Air)An inert nitrogen atmosphere is recommended to study the intrinsic thermal decomposition without oxidative effects. An air atmosphere can be used to assess oxidative stability.
Flow Rate 50-100 mL/minEnsures a consistent and inert environment, and efficiently removes gaseous decomposition products.
Heating Rate 10 °C/minA standard heating rate that provides good resolution of thermal events. Slower or faster rates can be used to investigate kinetic aspects.
Temperature Range Ambient to 600 °CSufficient to cover the melting and complete decomposition of most organic molecules.

Expected TGA Profile for CCT:

Based on the general behavior of substituted tetrazoles, a TGA curve for CCT is expected to show an initial stable region up to the onset of decomposition. This would be followed by one or more distinct mass loss steps corresponding to the fragmentation of the molecule. The major mass loss is anticipated to be associated with the decomposition of the tetrazole ring and the loss of the chlorobutyl and cyclohexyl substituents.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is used to determine thermal transitions such as melting, crystallization, and to characterize the energetics (exothermic or endothermic nature) of decomposition.

Hypothetical DSC Experimental Protocol for CCT:

ParameterRecommended SettingRationale
Instrument Calibrated Differential Scanning CalorimeterEnsures accurate temperature and enthalpy measurements.
Sample Mass 2-5 mgSmaller sample sizes improve peak resolution and minimize the risk of energetic events.
Crucible Sealed Aluminum Pans (with pinhole)Sealed pans prevent mass loss before the event of interest. A pinhole allows for the release of gaseous products during decomposition.
Atmosphere NitrogenProvides an inert environment.
Flow Rate 20-50 mL/minMaintains a consistent atmosphere.
Heating Rate 10 °C/minA standard rate for good resolution.
Temperature Range Ambient to 400 °CTo characterize the melting point and the primary decomposition event.

Expected DSC Profile for CCT:

The DSC thermogram for CCT would be expected to show a sharp endothermic peak corresponding to its melting point (around 49-52°C).[2][3][4] Following the melting, at higher temperatures, one or more exothermic peaks would likely be observed, indicating the energetic decomposition of the compound. The decomposition of tetrazoles is typically an exothermic process due to the formation of stable nitrogen gas.[7]

Proposed Degradation Profile of CCT

In the absence of specific experimental data, a plausible degradation pathway for CCT can be proposed based on the known chemistry of 1,5-disubstituted tetrazoles.[10] The thermal decomposition of these compounds often proceeds via the cleavage of the tetrazole ring.

Primary Degradation Pathway:

The most likely initial step in the thermal decomposition of CCT is the extrusion of molecular nitrogen (N₂) from the tetrazole ring.[7][9] This is a common fragmentation pathway for N-substituted tetrazoles and is energetically favorable due to the high stability of N₂. This step would lead to the formation of a highly reactive nitrene intermediate.

Subsequent Reactions of the Intermediate:

The fate of the nitrene intermediate would depend on the reaction conditions and the presence of other reactive species. Possible subsequent reactions include:

  • Intramolecular Rearrangement: The nitrene could undergo rearrangement to form more stable products.

  • Intermolecular Reactions: In the condensed phase, the nitrene could react with other CCT molecules, leading to the formation of oligomeric or polymeric materials.

The chlorobutyl and cyclohexyl substituents would also undergo fragmentation at elevated temperatures, likely leading to the formation of a complex mixture of volatile and non-volatile products.

Visualization of Experimental Workflow and Degradation Pathway

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a compound like CCT.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation Sample CCT Sample Weighing Precise Weighing (2-10 mg) Sample->Weighing Crucible Loading into TGA/DSC Pans Weighing->Crucible TGA TGA Analysis (Ambient to 600°C @ 10°C/min) Crucible->TGA DSC DSC Analysis (Ambient to 400°C @ 10°C/min) Crucible->DSC TGA_Data TGA Curve: Mass Loss vs. Temperature TGA->TGA_Data DSC_Data DSC Curve: Heat Flow vs. Temperature DSC->DSC_Data Interpretation Interpretation: - Onset of Decomposition - Melting Point - Exothermic/Endothermic Events - Degradation Profile TGA_Data->Interpretation DSC_Data->Interpretation

Caption: Workflow for Thermal Analysis of CCT.

Proposed Thermal Degradation Pathway of CCT

This diagram illustrates the plausible initial step in the thermal degradation of CCT.

G CCT This compound C₁₁H₁₉ClN₄ Heat Δ (Heat) CCT->Heat N2 Nitrogen Gas (N₂) Heat->N2 Intermediate Reactive Nitrene Intermediate Heat->Intermediate Products Further Decomposition Products Intermediate->Products

Caption: Proposed Initial Step of CCT Thermal Degradation.

Conclusion and Recommendations

This technical guide provides a foundational understanding of the thermal stability and potential degradation profile of this compound. While specific experimental data is not widely available, the principles of tetrazole chemistry and standard thermal analysis techniques offer a robust framework for its characterization.

It is strongly recommended that formal TGA and DSC studies be conducted on CCT to obtain precise data on its decomposition onset temperature, energetic profile, and degradation kinetics. Further analysis of the gaseous and solid degradation products using techniques such as TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) or Pyrolysis-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry) would provide a definitive understanding of the degradation pathways. This empirical data is invaluable for ensuring the safe handling, storage, and application of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to Investigating the Mechanism of Action of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole (CBT)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

This document provides a comprehensive technical framework for the systematic investigation of the mechanism of action (MoA) of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole (CBT), a compound primarily recognized as a key synthetic intermediate for the phosphodiesterase 3A (PDE3A) inhibitor, Cilostazol.[1][2] To date, the intrinsic pharmacological activities of CBT remain largely uncharacterized. This guide presents a multi-phase investigative strategy, combining unbiased, proteome-wide target identification methods with hypothesis-driven validation assays. The described methodologies are designed to be self-validating and are grounded in established biochemical and cell-based techniques. By following this framework, researchers can de-orphanize CBT, identify its molecular targets, and elucidate the cellular pathways it modulates, thereby uncovering its potential therapeutic or toxicological profile.

Introduction

Therefore, a robust investigation into CBT's MoA requires an approach that is both open-minded and systematic. This guide outlines a logical workflow, beginning with broad, unbiased screening to identify potential binding partners and progressing to targeted, hypothesis-driven assays to validate these interactions and characterize their functional consequences.

Section 1: Hypothesis Generation and Strategic Overview

The foundation of a successful MoA investigation lies in the formulation of testable hypotheses derived from available data. For CBT, we can draw from its chemical structure and its relationship to Cilostazol.

The Primary Hypothesis: The Cilostazol Connection

Given that CBT is a direct precursor to Cilostazol, the most immediate hypothesis is that it may exert some level of inhibitory activity against phosphodiesterases, particularly PDE3A.[1][6] This hypothesis is compelling due to the shared structural motifs that could potentially interact with the active site of the enzyme.

The Broader Context: Pharmacological Precedent of Tetrazoles

It is crucial to consider the wider pharmacological potential of the 1,5-disubstituted tetrazole scaffold, which is associated with a range of biological activities.[8] This provides a basis for secondary hypotheses.

Potential Biological Activity Reported Mechanism/Effect of Tetrazole Analogs Relevant Citations
Anticancer / Antiproliferative Induction of apoptosis; Inhibition of tubulin polymerization.[3][9]
Antimicrobial Inhibition of bacterial and fungal growth.[3][10]
GPCR/Enzyme Modulation Binding to cell surface receptors and modulating enzyme activity.[3][11]
Ion Channel Interaction Potential modulation of cellular ion homeostasis.[3]
A Dual-Pronged Investigative Strategy

The absence of specific data on CBT necessitates a strategy that does not rely solely on preconceived notions. This guide employs a dual-pronged approach:

  • Phase 1: Unbiased Target Identification. Employ proteome-wide methods to discover the molecular targets of CBT without bias.

  • Phase 2: Hypothesis-Driven Target Validation. Use specific functional assays to test the primary (PDE inhibition) and secondary (anticancer, etc.) hypotheses.

This integrated workflow ensures that both expected and unexpected mechanisms are explored, providing a comprehensive understanding of the compound's biological effects.

G cluster_0 Phase 1: Unbiased Discovery cluster_1 Phase 2: Hypothesis-Driven Validation unbiased_methods Affinity Pull-Down Cellular Thermal Shift Assay (CETSA) data_analysis Mass Spectrometry Data Analysis unbiased_methods->data_analysis Identify hits synthesis Synthesize & Interpret Mechanism of Action data_analysis->synthesis Prioritized Targets hypothesis_assays PDE Activity Assay Caspase Apoptosis Assay GPCR Signaling Assay functional_validation Functional Confirmation hypothesis_assays->functional_validation Validate targets functional_validation->synthesis Validated Pathways start CBT Compound start->unbiased_methods start->hypothesis_assays

Figure 1: Overall investigative workflow for elucidating the MoA of CBT.

Section 2: Phase 1 - Unbiased Target Identification

The initial phase aims to identify which proteins in the proteome physically interact with CBT. This is a discovery-oriented phase that minimizes bias. Direct biochemical methods provide the most robust approach for identifying physical binding partners.[12]

Methodology 1: Affinity-Based Pull-Down

Causality: This method is based on the principle of using an immobilized version of the small molecule (CBT) to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[13] The proteins that bind are then eluted and identified by mass spectrometry. This directly links the physical presence of the compound to a specific protein interaction.[14][15]

Protocol: On-Bead Affinity Matrix Pull-Down

  • Probe Synthesis:

    • Synthesize a CBT analog containing a linker arm (e.g., polyethylene glycol) terminating in a reactive group suitable for conjugation to a solid support. The linker attachment point must be carefully chosen to minimize disruption of the original compound's binding pharmacophore.

    • Covalently attach the CBT-linker probe to activated agarose or magnetic beads (e.g., NHS-activated Sepharose).

    • Prepare control beads by blocking the reactive groups without attaching the probe. This is critical for identifying non-specific binders.

  • Lysate Preparation:

    • Culture a relevant human cell line (e.g., HT-29 for cancer, HUVEC for vascular effects) to ~80-90% confluency.

    • Harvest cells and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove insoluble debris.

    • Determine protein concentration using a Bradford or BCA assay.

  • Affinity Pull-Down:

    • Incubate a defined amount of cell lysate (e.g., 1-5 mg total protein) with the CBT-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • Competitive Elution (Validation Step): In a parallel experiment, pre-incubate the lysate with an excess of free, unconjugated CBT before adding the CBT-conjugated beads. True binding partners will show reduced binding to the beads in this condition.

    • Wash the beads extensively (e.g., 5 washes) with lysis buffer to remove non-specific proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute bound proteins from the beads using an appropriate method (e.g., boiling in SDS-PAGE sample buffer, pH change, or competitive elution with high concentrations of free CBT).

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain. Bands that appear in the CBT-bead lane but are absent or reduced in the control and competition lanes are excised.

    • Perform in-gel trypsin digestion of the excised bands.

    • Analyze the resulting peptides by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis:

    • Identify proteins from the MS/MS data using a search algorithm (e.g., Mascot, Sequest) against a human protein database.

    • Prioritize hits that are significantly enriched on the CBT-beads compared to control beads and whose binding is competed by free CBT.

Methodology 2: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA operates on the principle that when a ligand binds to its target protein, it confers thermodynamic stability, increasing the temperature at which the protein denatures and aggregates.[16][17] This allows for the detection of target engagement within intact, live cells, providing a highly physiological context.[18][19]

Protocol: Microplate-Based CETSA for Target Discovery

  • Cell Treatment:

    • Seed cells in a multi-well plate and grow to desired confluency.

    • Treat cells with either vehicle (e.g., DMSO) or a high concentration of CBT (e.g., 10-50 µM) for 1 hour at 37°C.

  • Thermal Challenge:

    • Seal the plate and heat the cells across a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes using a PCR thermocycler. Include a non-heated control (25°C).

    • Immediately cool the plate on ice for 3 minutes.

  • Lysis and Aggregate Removal:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the plate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the abundance of specific proteins in the soluble fraction using a suitable detection method. For unbiased discovery, this would involve proteome-wide analysis using LC-MS/MS (termed Thermal Proteome Profiling or TPP).

    • For validation of specific hits, Western Blotting is used.

    • Plot the fraction of soluble protein remaining as a function of temperature. A shift in the melting curve to a higher temperature in the CBT-treated samples indicates target engagement.[20]

G cluster_workflow CETSA Experimental Workflow cluster_graph Resulting Melt Curve step1 1. Treat Cells (Vehicle vs. CBT) step2 2. Heat Challenge (Temperature Gradient) step1->step2 step3 3. Lyse Cells & Pellet Aggregates step2->step3 step4 4. Collect Supernatant (Soluble Proteins) step3->step4 step5 5. Protein Quantification (LC-MS/MS or Western Blot) step4->step5 step6 Analyze Data step5->step6 img_placeholder step6->img_placeholder Generates

Figure 2: Workflow and expected output for the Cellular Thermal Shift Assay (CETSA).

Section 3: Phase 2 - Hypothesis-Driven Target Validation & Pathway Analysis

The hits identified in Phase 1, along with the initial hypotheses from Section 1, must be validated using functional assays. These experiments aim to confirm the interaction and determine its downstream biological consequences.

Investigating the Phosphodiesterase (PDE) Hypothesis

Causality: To validate the primary hypothesis, a direct measure of CBT's effect on PDE enzyme activity is required. A competition binding assay using a broad-spectrum tool can provide initial evidence, while a specific enzyme activity assay would provide definitive proof. The Kinobeads assay, while designed for kinases, exemplifies the competitive profiling approach that can reveal on- and off-target interactions.[21][22][23]

Protocol: Kinobeads Competition Binding Assay

  • Lysate Preparation: Prepare lysate from a cell line known to express a broad range of kinases and other ATP-binding proteins (a mixture of cell lines like HCT116 and U-2 OS is often used).[24]

  • Compound Incubation: Aliquot the lysate and incubate with increasing concentrations of CBT (e.g., 0 nM to 30 µM) for 45 minutes at 4°C.[21] Include a known PDE inhibitor as a positive control and DMSO as a negative control.

  • Kinobeads Incubation: Add the kinobeads affinity resin (Sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates and incubate to capture the unbound kinase repertoire.[22]

  • Pull-Down and Digestion: Wash the beads to remove non-specifically bound proteins. Elute the captured proteins and perform tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry.

  • Data Analysis: Determine the dose-dependent binding inhibition for each identified protein. Plot the unbound fraction versus CBT concentration to calculate an apparent dissociation constant (Kd) or IC50 for each interaction. This will reveal if CBT binds to any kinases (potential off-targets) or other ATP-binding proteins captured by the beads. A similar custom bead set could be developed for PDEs.

Investigating G-Protein Coupled Receptor (GPCR) Signaling

Causality: GPCRs are a major drug target class that translates extracellular signals into intracellular responses, often via second messengers like cyclic AMP (cAMP).[25][26] An assay measuring cAMP levels can determine if CBT acts as an agonist or antagonist at a GPCR that modulates adenylyl cyclase activity.[27]

G ligand CBT (Ligand) receptor GPCR ligand->receptor Binds g_protein G-Protein (α, β, γ) receptor->g_protein Activates effector Adenylyl Cyclase g_protein->effector Modulates second_messenger cAMP effector->second_messenger Produces response Cellular Response second_messenger->response

Figure 3: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Protocol: cAMP Accumulation Assay

  • Cell Culture: Plate cells expressing a GPCR of interest (e.g., HEK293 cells with an endogenous or overexpressed receptor) in a 96-well plate.

  • Pre-treatment: Pre-treat cells with a phosphodiesterase inhibitor like IBMX for 30 minutes to prevent the degradation of any newly synthesized cAMP.

  • Compound Treatment:

    • Agonist Mode: Add increasing concentrations of CBT to the cells and incubate for 15-30 minutes.

    • Antagonist Mode: Add increasing concentrations of CBT, followed by a known agonist for the receptor at its EC50 concentration.

  • Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).

  • Detection: Perform the detection step according to the kit manufacturer's instructions to quantify the intracellular cAMP concentration.

  • Data Analysis: Plot cAMP levels against CBT concentration. An increase in cAMP indicates Gs-coupled receptor agonism, while a decrease suggests Gi-coupled receptor agonism. In antagonist mode, a rightward shift of the agonist dose-response curve indicates competitive antagonism.

Investigating Anticancer Properties: Apoptosis Induction

Causality: Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. A hallmark of apoptosis is the activation of a cascade of cysteine proteases called caspases, with Caspase-3 and -7 being key executioners.[28] A luminescent assay that measures their activity provides a direct and sensitive readout of apoptosis induction.[29]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Plating: Seed cancer cells (e.g., HL-60 or A549) in a white-walled, 96-well plate at a density that ensures they are in the logarithmic growth phase during treatment.

  • Compound Treatment: Treat cells with a dose-response of CBT (e.g., 0.1 to 100 µM) for a relevant time course (e.g., 6, 12, 24, 48 hours). Include a known apoptosis inducer (e.g., staurosporine) as a positive control and vehicle (DMSO) as a negative control.

  • Assay Reagent Addition: Equilibrate the plate to room temperature. Add Caspase-Glo® 3/7 Reagent (which contains a proluminescent DEVD substrate) directly to each well in a 1:1 volume ratio.[29]

  • Incubation: Mix the contents by orbital shaking for 1 minute. Incubate at room temperature for 1-2 hours, protected from light. The reagent lyses the cells and allows the activated caspase-3/7 to cleave the substrate, generating a luminescent signal.[30]

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescent signal to a cell viability assay (run in parallel) to distinguish apoptosis from general cytotoxicity. A dose- and time-dependent increase in the luminescent signal indicates the activation of executioner caspases and induction of apoptosis.

Section 4: Synthesis and Interpretation

The culmination of this investigation is the integration of data from all phases to construct a coherent MoA model.

  • Data Integration: Hits from the unbiased affinity pull-down and CETSA experiments should be cross-referenced. A protein identified by both methods is a very high-confidence target. These hits must then be contextualized with the results of the functional assays. For example, if a GPCR is identified as a top hit and the cAMP assay shows a corresponding functional response, this forms a strong MoA narrative.

  • Building the MoA Model: The final model should describe the primary molecular target(s) of CBT, the affinity of the interaction (e.g., Kd), and the immediate downstream functional consequences (e.g., enzyme inhibition, pathway activation).

  • Next Steps: A confirmed MoA opens the door to further studies, including structure-activity relationship (SAR) analysis to optimize potency and selectivity, in vivo animal models to confirm the therapeutic hypothesis, and ADME/Tox profiling to assess the compound's drug-like properties.

Conclusion

The mechanism of action of this compound is currently unknown, representing a significant knowledge gap. This technical guide provides a rigorous, multi-faceted strategy for its elucidation. By systematically combining unbiased target discovery with hypothesis-driven functional validation, researchers can effectively de-orphanize this compound. This structured approach not only ensures scientific integrity but also maximizes the potential for discovering novel pharmacology, providing critical insights for future drug development efforts.

References

A Guide to Novel Synthesis Routes for Tetrazole-Containing Compounds: Methodologies, Mechanisms, and Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrazole moiety is a cornerstone of modern medicinal chemistry, primarily serving as a metabolically robust bioisostere for the carboxylic acid group.[1][2][3] Its prevalence in blockbuster drugs such as losartan and valsartan underscores the critical need for efficient, safe, and scalable synthetic routes.[1] This technical guide provides an in-depth exploration of the synthesis of tetrazole-containing compounds, designed for researchers, chemists, and professionals in drug development. We move beyond a mere recitation of protocols to offer a narrative grounded in mechanistic causality and field-proven insights. This guide covers the evolution from classical methods to novel, greener strategies, including catalyzed cycloadditions, multicomponent reactions, and continuous flow processes, providing both the "how" and the "why" behind these pivotal transformations.

The Enduring Significance of the Tetrazole Ring

First synthesized in 1885, the tetrazole is a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom.[1] Its unique physicochemical properties, such as a pKa similar to that of a carboxylic acid, metabolic stability against common biological degradation pathways, and the ability to participate in hydrogen bonding, make it an invaluable functional group in drug design.[2][3][4] Beyond its role as a carboxylic acid surrogate, the tetrazole ring is utilized in materials science as a component in propellants and explosives, in coordination chemistry as a ligand, and in agrichemicals.[2][3] This wide-ranging utility has driven continuous innovation in its synthesis for over a century.

The Foundational Pillar: [3+2] Cycloaddition of Nitriles and Azides

The most fundamental and widely employed method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile (the C1 component) and an azide (the N4 component).[1][5]

Mechanistic Underpinnings: Beyond Concerted Cycloaddition

While often depicted as a concerted [2+3] cycloaddition, density functional theory (DFT) calculations suggest a more nuanced, stepwise mechanism, particularly when a proton source or Lewis acid catalyst is present.[6][7][8] The reaction does not typically proceed through a direct, one-step cycloaddition. Instead, it involves the activation of the nitrile, making it more electrophilic and susceptible to attack by the azide nucleophile.[4]

The proposed mechanism involves:

  • Nitrile Activation: The catalyst (a Lewis acid like ZnCl₂ or a Brønsted acid like NH₄Cl) coordinates to or protonates the nitrile nitrogen.[4][8] This activation polarizes the carbon-nitrogen triple bond, significantly increasing the carbon's electrophilicity.

  • Nucleophilic Attack: An azide anion (N₃⁻) attacks the activated nitrile carbon, forming a linear imidoyl azide intermediate.[6][7]

  • Intramolecular Cyclization: The terminal nitrogen of the imidoyl azide attacks the imine nitrogen, leading to the formation of the tetrazole ring.[6][7]

  • Protonolysis/De-coordination: The catalyst is released, and a proton transfer occurs to yield the final, stable 1H-tetrazole.

This stepwise pathway explains why electron-withdrawing groups on the nitrile accelerate the reaction; they further stabilize the developing negative charge and enhance the electrophilicity of the nitrile carbon.[6]

Tetrazole_Formation_Mechanism cluster_activation Step 1: Nitrile Activation cluster_attack Step 2: Nucleophilic Attack cluster_cyclization Step 3 & 4: Cyclization & Protonolysis RCN R-C≡N ActivatedNitrile R-C≡N⁺-H RCN->ActivatedNitrile Coordination/ Protonation LA H⁺ / Lewis Acid ImidoylAzide R-C(=N-H)-N=N⁺=N⁻ ActivatedNitrile->ImidoylAzide Azide Attack Azide N₃⁻ TetrazoleAnion Tetrazole Anion ImidoylAzide->TetrazoleAnion Cyclization Tetrazole 5-R-1H-Tetrazole TetrazoleAnion->Tetrazole Protonolysis Flow_Chemistry_Workflow ReagentSyringe Reagent Syringe (Nitrile + NaN₃ in NMP/H₂O) Pump Syringe Pump ReagentSyringe->Pump Reactor Heated Coiled Tubing Reactor (e.g., 190°C) Pump->Reactor Controlled Flow Rate Quench In-line Quench (NaNO₂ solution) Reactor->Quench Product Stream Collector Product Collection Vessel Quench->Collector MCR_Routes cluster_ugi Ugi-Azide (4-Component) cluster_passerini Passerini-Azide (3-Component) Aldehyde1 Aldehyde/ Ketone UgiProduct 1,5-Disubstituted Tetrazole Aldehyde1->UgiProduct Amine Amine Amine->UgiProduct Isocyanide1 Isocyanide Isocyanide1->UgiProduct Azide1 HN₃ / TMSN₃ Azide1->UgiProduct Aldehyde2 Aldehyde/ Ketone PasseriniProduct α-Acyloxy Tetrazole Aldehyde2->PasseriniProduct Isocyanide2 Isocyanide Isocyanide2->PasseriniProduct Azide2 HN₃ / TMSN₃ Azide2->PasseriniProduct

References

Methodological & Application

Synthesis of Cilostazol from 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of Cilostazol

Topic: A Detailed Guide to the Synthesis of Cilostazol via Williamson Ether Synthesis from 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole and 6-Hydroxy-3,4-dihydroquinolin-2-one.

Abstract: This document provides a comprehensive protocol and scientific background for the synthesis of Cilostazol, a potent phosphodiesterase type 3 (PDE3) inhibitor used in the treatment of intermittent claudication.[1][2] The described method focuses on the O-alkylation of 6-hydroxy-3,4-dihydroquinolin-2-one with the key intermediate, this compound. We delve into the reaction mechanism, reagent roles, process optimization strategies, and detailed, field-proven protocols for synthesis, work-up, and purification. This guide is intended for researchers, chemists, and professionals in pharmaceutical development seeking a robust and well-understood pathway to high-purity Cilostazol.

Introduction and Scientific Background

Cilostazol, chemically known as 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone, is a quinolinone derivative that exhibits antiplatelet and vasodilatory properties.[1][2] Its therapeutic efficacy stems from the selective inhibition of phosphodiesterase type 3 (PDE3), which leads to increased cyclic adenosine monophosphate (cAMP) levels in platelets and blood vessels.[1] This mechanism effectively prevents platelet aggregation and promotes arterial vasodilation, making Cilostazol a cornerstone therapy for managing symptoms of peripheral vascular disease.[1][2]

The synthesis route detailed herein is a widely adopted industrial method, valued for its efficiency and convergence. It is a classic example of a Williamson ether synthesis, a robust C-O bond-forming reaction. The core transformation involves the nucleophilic attack of a phenoxide ion, generated from 6-hydroxy-3,4-dihydroquinolin-2-one (6-HQ), on the electrophilic terminal carbon of the butyl chain of this compound.

Overall Reaction Scheme

G A A Plus + B B Arrow C C Conditions Base (e.g., K2CO3, NaOH) Solvent (e.g., Ethanol, DMF) Heat (Reflux) Arrow->Conditions

Caption: Overall synthetic scheme for Cilostazol.

Reagents and Mechanistic Roles

The success of the synthesis hinges on the careful selection and stoichiometry of the reagents. Each component has a critical function, and understanding these roles is key to optimizing the reaction for yield and purity.

ReagentFormulaM.W.RoleMechanistic Insight & Causality
This compound C₁₁H₁₉ClN₄242.75Alkylating Agent The primary electrophile. The terminal chlorine atom is a moderate leaving group, making the adjacent carbon susceptible to nucleophilic attack. This intermediate is itself synthesized from precursors like N-cyclohexyl-5-chloropentanamide.[3][4][5]
6-Hydroxy-3,4-dihydroquinolin-2-one (6-HQ) C₉H₉NO₂163.17Nucleophile Precursor The phenolic hydroxyl group is weakly acidic. Upon deprotonation, it forms a potent nucleophilic phenoxide anion required for the SN2 reaction.
Potassium Carbonate (K₂CO₃) K₂CO₃138.21Base A moderately strong inorganic base used to deprotonate the phenolic -OH group of 6-HQ. Its use is common in polar solvents like DMF or alcohols.[6] Other bases like NaOH or KOH can also be employed.[6][7][8]
Ethanol (or other solvent) C₂H₅OH46.07Solvent Acts as the reaction medium, dissolving reactants to facilitate molecular collisions. The choice of solvent is critical; alcohols like ethanol or n-propanol are common.[1][9] DMF is also effective but can be harder to remove.[6]
Sodium Iodide (NaI) (Optional) NaI149.89Catalyst Used to accelerate the reaction via the in situ Finkelstein reaction.[10] The iodide ion displaces the chloride on the alkyl chain, forming a more reactive alkyl iodide intermediate. This is particularly effective in solvents like acetone where NaCl is insoluble, driving the equilibrium forward.[10][11]
Phase Transfer Catalyst (PTC) (Optional) e.g., Aliquat® 336-Catalyst Employed in biphasic (e.g., toluene/water) systems. The PTC (a quaternary ammonium salt) transports the water-soluble phenoxide anion into the organic phase where the tetrazole reactant resides, enabling the reaction to occur at the interface.[12][13]

Detailed Synthesis Protocol

This protocol describes a robust and scalable laboratory procedure for the synthesis of Cilostazol. It consolidates best practices from multiple established methods.[1][6][14]

Materials & Equipment
  • Glassware: 1 L three-neck round-bottom flask, reflux condenser, mechanical stirrer, thermometer/temperature probe, addition funnel, heating mantle.

  • Reagents:

    • 6-Hydroxy-3,4-dihydroquinolin-2-one (6-HQ): 18.0 g (0.110 mol)

    • This compound: 29.6 g (0.122 mol, ~1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous: 38.5 g (0.279 mol)

    • Sodium Hydroxide (NaOH): 3.6 g (0.090 mol)

    • Ethanol (95%): ~800 mL

    • Deionized Water

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Apparatus Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser (with a nitrogen inlet), and thermometer. Ensure the system is dry and purged with an inert atmosphere like nitrogen.

  • Reagent Charging: To the flask, add 6-Hydroxy-3,4-dihydroquinolin-2-one (18.0 g), this compound (29.6 g), potassium carbonate (38.5 g), sodium hydroxide (3.6 g), and 600 mL of ethanol.[1]

    • Expertise Note: A slight excess (~1.1 eq) of the alkylating agent is used to ensure complete consumption of the more valuable 6-HQ starting material. The combination of K₂CO₃ and NaOH provides a robust basic environment to ensure complete deprotonation of the phenol.

  • Reaction: Begin stirring the mixture and heat it to reflux (approx. 78-80°C). Maintain a gentle reflux for 8-10 hours.

    • Trustworthiness Note: The reaction progress should be monitored. A simple method is Thin-Layer Chromatography (TLC) using a mobile phase like ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the 6-HQ spot indicates reaction completion.

  • Work-up and Crude Product Isolation:

    • After the reaction is complete, cool the mixture to approximately 50-60°C.

    • Add 600 g of deionized water to the reaction flask. Stir at reflux for another 30-40 minutes to dissolve inorganic salts.[1]

    • Turn off heating and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to 0-5°C.

    • A white solid (crude Cilostazol) will precipitate.

    • Collect the solid by vacuum filtration. Wash the filter cake thoroughly with ethanol (2 x 50 mL) and then with deionized water (2 x 50 mL) to remove residual salts and impurities.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean flask.

    • Add a suitable solvent for recrystallization, such as methanol or ethanol, and heat until the solid completely dissolves.[8][14]

    • Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry under reduced pressure at 60-80°C to a constant weight.

    • Authoritative Grounding: An alternative high-purity purification involves creating an acid addition salt. The crude product can be dissolved in a solvent like THF and treated with an acid (e.g., sulfuric or oxalic acid) to precipitate a Cilostazol salt, leaving many impurities behind. The salt is then filtered and neutralized with a base (e.g., NaOH) to recover the highly purified free base form of Cilostazol.[15][16]

Expected Results
  • Yield: 85-95%

  • Appearance: White crystalline solid

  • Melting Point: 158-160°C[1]

  • Purity (by HPLC): >99.5% (after purification)

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Hazards:

    • Sodium hydroxide and potassium carbonate are corrosive bases. Avoid contact with skin and eyes.

    • Ethanol is a flammable liquid. Perform the reaction in a well-ventilated fume hood away from ignition sources.

    • While the immediate reactants are moderately hazardous, it is critical to note that precursors for the tetrazole starting material, such as hydrazoic acid or trimethylsilyl azide, are highly toxic and potentially explosive.[3][17] Handle with extreme caution according to established safety protocols.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

The synthesis of Cilostazol from this compound and 6-hydroxy-3,4-dihydroquinolin-2-one is an efficient and high-yielding industrial process. The reaction proceeds via a Williamson ether synthesis, a fundamental transformation in organic chemistry. By carefully controlling parameters such as stoichiometry, choice of base, and solvent, and by implementing a robust purification strategy, Cilostazol can be consistently produced with high purity suitable for pharmaceutical applications. The optional use of catalysts like sodium iodide or phase transfer agents can further optimize the reaction for speed and efficiency depending on the chosen solvent system.

References

Application Note: A Detailed Mechanistic and Practical Guide to the Synthesis of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS No: 73963-42-5) is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of the pharmaceutical agent Cilostazol.[1][2] Cilostazol, a phosphodiesterase III inhibitor, is utilized for its antithrombotic and vasodilatory properties in treating intermittent claudication.[1] The structural integrity and purity of this tetrazole intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).

This guide provides an in-depth exploration of the synthesis of this compound, moving beyond a simple recitation of steps to elucidate the underlying reaction mechanisms. We will detail a robust and scalable protocol, explain the causal reasoning behind procedural choices, and emphasize the critical safety measures required when handling the reagents involved. This document is intended for researchers, chemists, and process development professionals engaged in pharmaceutical synthesis.

Part 1: The Underlying Chemistry - Reaction Mechanism

The synthesis of this compound is a fascinating example of heterocyclic chemistry, primarily involving the construction of the tetrazole ring from an amide precursor. The overall transformation can be dissected into two critical stages: the activation of the amide and the subsequent cycloaddition with an azide source.

A prevalent and effective synthetic route begins with N-cyclohexyl-5-chloropentanamide.[3][4] This starting material already contains the required cyclohexyl and chlorobutyl moieties, streamlining the process to focus on the core challenge: the formation of the tetrazole ring.

Synthetic_Pathway Start N-Cyclohexyl-5- chloropentanamide Intermediate Imidoyl Chloride Intermediate Start->Intermediate  PCl₅, Toluene   Product 5-(4-Chlorobutyl)-1- cyclohexyl-1H-tetrazole Intermediate->Product  [3+2] Cycloaddition   Azide + Trimethylsilyl Azide (or other azide source)

Caption: Overall synthetic workflow.

Step 1: Amide Activation via Imidoyl Chloride Formation

The carbonyl group of an amide is not sufficiently electrophilic to react directly with an azide. Therefore, an activation step is necessary. Phosphorus pentachloride (PCl₅) is a powerful halogenating agent used for this purpose.[3][5] It reacts with the amide oxygen, transforming the carbonyl into a highly reactive imidoyl chloride intermediate.

The mechanism proceeds via nucleophilic attack by the amide oxygen onto the phosphorus atom of PCl₅, followed by the elimination of phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). This in-situ generation of the imidoyl chloride creates a potent electrophile at the carbon atom, priming it for the subsequent reaction.

Step 2: Tetrazole Ring Formation - The [3+2] Cycloaddition

With the activated imidoyl chloride intermediate formed, the stage is set for the construction of the tetrazole ring. This is achieved through a formal [3+2] cycloaddition reaction with an azide source, such as trimethylsilyl azide (TMSN₃) or sodium azide (NaN₃).[4][6]

While often depicted as a concerted cycloaddition, theoretical studies and experimental evidence suggest a more complex, stepwise mechanism is likely at play when using azide salts with activated nitriles or their precursors.[7][8][9] The reaction likely begins with the nucleophilic attack of the azide anion on the electrophilic carbon of the imidoyl chloride, forming a linear imidoyl azide intermediate.[6] This intermediate then undergoes a rapid intramolecular cyclization to form the stable, aromatic tetrazole ring, eliminating a chloride ion in the process.

The use of trimethylsilyl azide is often preferred in laboratory and industrial settings as it offers better solubility in organic solvents and can be a safer alternative to hydrazoic acid, which is highly toxic and explosive and can be formed when using sodium azide with acid catalysts.[5][10]

Reaction_Mechanism cluster_0 Step 1: Amide Activation cluster_1 Step 2: Cycloaddition Amide N-Cyclohexyl-5-chloropentanamide ImidoylChloride Imidoyl Chloride Intermediate Amide->ImidoylChloride - POCl₃, - HCl PCl5 + PCl₅ ImidoylAzide Imidoyl Azide Intermediate ImidoylChloride->ImidoylAzide Nucleophilic Attack TMSA + TMSN₃ Product Target Tetrazole ImidoylAzide->Product Intramolecular Cyclization

Caption: Detailed reaction mechanism overview.

Part 2: Experimental Protocol & Safety

This section details a representative laboratory-scale protocol for the synthesis, derived from established procedures.[4][5]

Critical Safety Precautions

Hazardous Reagents: This synthesis involves highly toxic and potentially explosive materials. A thorough risk assessment must be conducted before commencing any work.

  • Phosphorus Pentachloride (PCl₅): Highly corrosive and reacts violently with water. Handle only in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Azide Compounds (Sodium Azide, Trimethylsilyl Azide): Acutely toxic and can be fatal if ingested or absorbed through the skin.[11][12] Sodium azide can form highly explosive heavy metal azides; never use metal spatulas for transfer.[13][14] It also reacts with acids to form hydrazoic acid, a toxic and explosive gas.[11] All work with azides must be performed in a fume hood. Ensure an emergency eyewash and safety shower are immediately accessible.[12][15]

  • Waste Disposal: All azide-contaminated waste, including empty containers, pipette tips, and gloves, is considered acutely hazardous (P-listed) and must be disposed of according to institutional hazardous waste procedures.[15] Never dispose of azide solutions down the drain, as explosive metal azides can form in the plumbing.[12][14]

Materials and Reagents
ReagentCAS No.MW ( g/mol )Molar Eq.Amount
N-Cyclohexyl-5-chloropentanamide70849-47-9217.721.012.8 g
Phosphorus Pentachloride (PCl₅)10026-13-8208.241.315.9 g
Trimethylsilyl Azide (TMSN₃)4648-54-8115.211.459.8 g
Toluene108-88-392.14-120 g
Deionized Water7732-18-518.02-As needed
Experimental Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, add N-cyclohexyl-5-chloropentanamide (12.8 g).

  • Solvent Addition: Add toluene (120 g) to the flask and stir the mixture at room temperature until the solid is fully dissolved.

  • Amide Activation: Carefully add phosphorus pentachloride (15.9 g) to the solution in portions, ensuring the temperature is maintained at room temperature (approx. 20-25 °C).

    • Causality Note: Portion-wise addition helps to control any exotherm from the reaction.

  • Intermediate Formation: Stir the reaction mixture at room temperature for approximately 3 hours. The solution should become clear, indicating the formation of the imidoyl chloride intermediate.

  • Azide Addition: Slowly add trimethylsilyl azide (9.8 g) to the reaction mixture.

    • Causality Note: A slow addition rate is crucial for safety and to control the reaction rate.

  • Cyclization Reaction: Continue stirring the mixture at room temperature for approximately 16 hours (overnight). Monitor the reaction progress using a suitable technique like TLC or HPLC if desired.

  • Quenching: After the reaction is complete, carefully and slowly add deionized water (50 g) to quench the reaction. Be aware that this may be exothermic.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic phase from the aqueous phase.

  • Washing: Wash the organic phase with an additional portion of deionized water (40 g).

  • Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure at a temperature of 45-50 °C to completely evaporate the toluene.

  • Product Isolation: The resulting residue is the crude this compound. Further purification can be achieved by recrystallization if necessary.

Part 3: Characterization and Data

  • Appearance: White to off-white solid.[1][16]

  • Melting Point: 49-52 °C.[1][16]

  • Molecular Formula: C₁₁H₁₉ClN₄.[17]

  • Molecular Weight: 242.75 g/mol .[17]

  • Yield: Molar yields of approximately 93% have been reported for this procedure.[4][5]

Analytical Data

Purity and identity should be confirmed using standard analytical techniques.

Analysis TypeExpected Result
HPLC Purity >97%.[18]
Elemental Analysis Calculated for C₁₁H₁₉ClN₄: C 49.04%, H 7.11%, N 20.78%, Cl 13 .16%. Observed values should be within ±0.4%.[19]
Mass Spectrometry M/z corresponding to [M+H]⁺.

Conclusion

The synthesis of this compound is a well-established process that relies on the fundamental principles of amide activation and cycloaddition chemistry. A thorough understanding of the reaction mechanism, particularly the formation of the reactive imidoyl chloride intermediate and its subsequent conversion to the tetrazole ring, is crucial for process optimization and troubleshooting. Adherence to stringent safety protocols, especially when handling phosphorus pentachloride and azide reagents, is non-negotiable and ensures the well-being of the researcher and the integrity of the experiment. The protocol described herein provides a reliable and high-yielding pathway to this important pharmaceutical intermediate.

References

Synthesis of 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole, a key intermediate in the manufacturing of various pharmaceuticals, most notably Cilostazol.[1][2][3] Cilostazol is a phosphodiesterase III A (PDE3A) inhibitor used to alleviate symptoms of intermittent claudication in patients with peripheral arterial disease.[1] The synthesis of this tetrazole derivative is a critical process, demanding precision and a thorough understanding of the underlying chemical principles. This document outlines a reliable and efficient synthetic route, starting from readily available precursors, and provides detailed procedural instructions, safety precautions, and methods for purification and characterization. The protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product, which is essential for subsequent stages of drug development.

Introduction

1-Cyclohexyl-5-(4-chlorobutyl)tetrazole (CAS RN: 73963-42-5) is a white to yellowish crystalline solid with the molecular formula C₁₁H₁₉ClN₄ and a molecular weight of 242.75 g/mol .[2][4] Its structure, featuring a tetrazole ring substituted with a cyclohexyl group at the N1 position and a 4-chlorobutyl chain at the C5 position, makes it a versatile building block in medicinal chemistry.[1][2] The tetrazole moiety is often employed as a bioisostere for the carboxylic acid group in drug design, offering improved metabolic stability and pharmacokinetic properties.[5][6] The synthesis described herein involves a two-step process commencing with the formation of an amide, followed by a cyclization reaction to construct the tetrazole ring.

Reaction Scheme

The overall synthesis can be depicted as follows:

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Tetrazole Ring Formation 5-Chlorovaleroyl_chloride 5-Chlorovaleroyl chloride N-Cyclohexyl-5-chlorovaleramide N-Cyclohexyl-5- chlorovaleramide 5-Chlorovaleroyl_chloride->N-Cyclohexyl-5-chlorovaleramide + Cyclohexylamine (Base, Solvent) Cyclohexylamine Cyclohexylamine Target_Compound 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole N-Cyclohexyl-5-chlorovaleramide->Target_Compound + PCl₅, then + TMSN₃ (Toluene) Phosphorus_pentachloride Phosphorus pentachloride (PCl₅) Trimethylsilyl_azide Trimethylsilyl azide (TMSN₃)

Figure 1: Overall synthetic workflow for 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
5-Chlorovaleroyl chloride≥98%Commercially AvailableCorrosive, handle with care.
Cyclohexylamine≥99%Commercially AvailableCorrosive and flammable.
Triethylamine (TEA)≥99%Commercially AvailableUsed as a base.
Dichloromethane (DCM)AnhydrousCommercially AvailableUsed as a solvent.
N-Cyclohexyl-5-chlorovaleramideIntermediateSynthesized in Step 1
Phosphorus pentachloride (PCl₅)≥98%Commercially AvailableMoisture sensitive, corrosive.
Trimethylsilyl azide (TMSN₃)≥95%Commercially AvailableToxic and moisture sensitive.
TolueneAnhydrousCommercially AvailableUsed as a solvent.
Hydrochloric acid (HCl)1 M aq.Commercially AvailableFor work-up.
Sodium bicarbonate (NaHCO₃)Saturated aq.Commercially AvailableFor work-up.
BrineSaturated aq.Prepared in-houseFor work-up.
Anhydrous sodium sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying.
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
HexanesHPLC GradeCommercially AvailableFor chromatography.
Ethyl acetateHPLC GradeCommercially AvailableFor chromatography.

Step-by-Step Synthesis Protocol

Part 1: Synthesis of N-Cyclohexyl-5-chlorovaleramide

This initial step involves the acylation of cyclohexylamine with 5-chlorovaleroyl chloride to form the corresponding amide. Triethylamine is used to neutralize the hydrochloric acid generated during the reaction.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclohexylamine (10.0 g, 100.8 mmol) and triethylamine (12.2 g, 120.9 mmol) in anhydrous dichloromethane (100 mL).

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Add a solution of 5-chlorovaleroyl chloride (15.6 g, 100.8 mmol) in anhydrous dichloromethane (50 mL) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding 1 M HCl (50 mL). Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-cyclohexyl-5-chlorovaleramide as a solid.

  • Purification: Recrystallize the crude product from a mixture of hexanes and ethyl acetate to yield pure N-cyclohexyl-5-chlorovaleramide.

Part 2: Synthesis of 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole

This step involves the conversion of the amide to an imidoyl chloride using phosphorus pentachloride, followed by a [3+2] cycloaddition with trimethylsilyl azide to form the tetrazole ring.[5][7][8]

Tetrazole_Formation Amide N-Cyclohexyl-5- chlorovaleramide Imidoyl_Chloride Imidoyl Chloride Intermediate Amide->Imidoyl_Chloride + PCl₅ (Toluene, 20°C, 3h) Tetrazole 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole Imidoyl_Chloride->Tetrazole + TMSN₃ (20°C, 16h) TMS_Azide Trimethylsilyl azide

Figure 2: Key steps in the formation of the tetrazole ring.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend N-cyclohexyl-5-chlorovaleramide (12.8 g, 58.8 mmol) in anhydrous toluene (120 g).[9]

  • Formation of Imidoyl Chloride: Add phosphorus pentachloride (15.9 g, 76.4 mmol) portion-wise to the suspension at room temperature (20 °C).[9] Stir the mixture for approximately 3 hours. The reaction mixture should become a clear solution.

  • Cycloaddition: Carefully add trimethylsilyl azide (9.8 g, 85.0 mmol) to the reaction mixture.[9] Continue stirring at room temperature for about 16 hours.[9]

  • Work-up: After the reaction is complete, cautiously add water (50 g) to the flask.[9] Separate the organic phase and wash it with an additional 40 g of water.[9]

  • Isolation and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the toluene under vacuum at a temperature of approximately 45-50°C.[9] This will yield the crude 1-cyclohexyl-5-(4-chlorobutyl)tetrazole. Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to yellowish crystalline solid.[4]

  • Melting Point: 50-52 °C.[4]

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the regioselectivity of the cyclohexyl group attachment to the N1 position of the tetrazole ring.[6]

  • Mass Spectrometry: To confirm the molecular weight (242.75 g/mol ).[2]

  • Purity (HPLC): ≥99%.[4]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[1]

  • Phosphorus pentachloride and 5-chlorovaleroyl chloride are corrosive and react violently with water. Handle with extreme care.

  • Trimethylsilyl azide is toxic and should be handled with caution. Hydrazoic acid, which is highly toxic and explosive, can be generated from azides in the presence of acid.[10]

  • Store the final product in a sealed container at 2-8°C.[1]

Discussion

The synthesis of 1,5-disubstituted tetrazoles can be challenging due to the potential for the formation of the 2,5-disubstituted regioisomer.[11][12] The described protocol, which proceeds through an imidoyl chloride intermediate, generally favors the formation of the 1,5-disubstituted product. The use of trimethylsilyl azide is preferred over hydrazoic acid for industrial-scale synthesis due to its higher boiling point and improved safety profile.[10] The reaction conditions, including temperature and reaction time, are critical for achieving a high yield and purity of the desired product. A molar yield of approximately 93% can be expected for the final step under optimal conditions.[9]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole, a key pharmaceutical intermediate. By following the outlined steps and adhering to the safety precautions, researchers can consistently produce high-purity material suitable for further applications in drug discovery and development. The provided rationale for the experimental choices and the detailed characterization guidelines contribute to a robust and reproducible synthetic methodology.

References

Application Notes and Protocols for the Quantitative Analysis of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole (CCT) is a critical chemical intermediate primarily utilized in the synthesis of Cilostazol, a pharmaceutical agent effective in the management of intermittent claudication.[1] The purity and concentration of CCT in active pharmaceutical ingredients (APIs) and drug products are of paramount importance, as it can be considered a potential genotoxic impurity due to the presence of an alkyl chloride functional group.[2] Therefore, robust and validated analytical methods for the accurate quantification of CCT are essential to ensure the safety and efficacy of the final drug product.

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of CCT. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering a blend of technical accuracy and practical insights. The protocols are grounded in the principles of scientific integrity, adhering to the validation characteristics outlined in the ICH Q2(R1) guidelines to ensure trustworthiness and reliability of the analytical data.[3]

Chemical Structure and Properties of CCT:

  • IUPAC Name: this compound[4]

  • CAS Number: 73963-42-5[5]

  • Molecular Formula: C₁₁H₁₉ClN₄[4]

  • Molecular Weight: 242.75 g/mol [6]

  • Appearance: White solid[1]

  • Melting Point: 49-52°C[1]

  • Solubility: Soluble in organic solvents like ethanol and chloroform, with limited solubility in water.[1]

Methodology 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely accessible and robust technique for the quantification of chromophoric compounds like CCT. This method is suitable for routine quality control and release testing.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. CCT, being a relatively non-polar molecule, will be retained on the column and separated from more polar impurities. Quantification is achieved by comparing the peak area of the analyte in a sample to the peak areas of calibration standards with known concentrations. The selection of a C18 column is a good starting point due to its high hydrophobicity.[7]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reference standard of this compound (purity ≥ 98%).

  • HPLC grade acetonitrile, methanol, and water.

  • Analytical balance, volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization to achieve a suitable retention time and peak shape. Degas the mobile phase before use.

  • Diluent: Use the mobile phase as the diluent for preparing standard and sample solutions.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of CCT reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample (e.g., API or crushed tablets) and dissolve it in the diluent to achieve a theoretical CCT concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

ParameterRecommended Setting
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 210 nm (or as determined by UV scan)
Run Time Approximately 15 minutes

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of CCT against the corresponding concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.995.

  • Quantify the amount of CCT in the sample by interpolating its peak area from the calibration curve.

Method Validation (as per ICH Q2(R1))

To ensure the method is fit for its intended purpose, the following validation parameters should be assessed[3][8]:

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and a CCT standard to demonstrate that there are no interfering peaks at the retention time of CCT.

  • Linearity: Analyze the calibration standards over the specified range and evaluate the linearity of the response.

  • Accuracy: Perform recovery studies by spiking a known amount of CCT into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple preparations of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different instruments. The relative standard deviation (RSD) for precision studies should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of CCT that can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) to assess the method's reliability during normal use.

Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase Inject Inject into HPLC MobilePhase->Inject Standards Prepare Calibration Standards Standards->Inject Sample Prepare Sample Solution Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify CCT Detect->Quantify CalCurve->Quantify

Caption: Workflow for HPLC-UV analysis of CCT.

Methodology 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For higher sensitivity and specificity, particularly for trace-level quantification or in complex matrices, HPLC coupled with mass spectrometry (MS) is the method of choice. A validated HPLC/MS limit test for CCT has been reported in the literature.[2]

Principle of the Method

Following chromatographic separation by HPLC as described previously, the analyte is introduced into the mass spectrometer. The MS detector ionizes the CCT molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides a highly specific detection method, confirming both the identity and quantity of the analyte. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole or Q-TOF mass spectrometer) with an electrospray ionization (ESI) source.

  • All materials listed for the HPLC-UV method.

2. Preparation of Solutions:

  • Follow the same procedures for preparing the mobile phase, diluent, standard, and sample solutions as in the HPLC-UV method. The use of volatile buffers (e.g., formic acid or ammonium formate) in the mobile phase is recommended to improve ionization efficiency.

3. Chromatographic and MS Conditions:

ParameterRecommended Setting
Column C18 (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 50% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive
Monitored Ion (SIM) m/z 243.1 [M+H]⁺
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C

Note: MS parameters will need to be optimized for the specific instrument used.

4. Data Analysis and Quantification:

  • Similar to the HPLC-UV method, construct a calibration curve using the peak areas of the monitored ion (m/z 243.1) from the calibration standards.

  • Quantify CCT in the sample using the regression equation from the calibration curve.

Method Validation

The validation parameters are the same as for the HPLC-UV method. However, due to the higher sensitivity of MS detection, the LOD and LOQ values are expected to be significantly lower. A reported HPLC-MS method demonstrated a limit of quantification (LOQ) at the nanogram per milliliter (ng/mL) level.[2]

Workflow Diagram

HPLCMS_Workflow cluster_prep Solution Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (with volatile modifier) Inject Inject into LC MobilePhase->Inject Standards Prepare Calibration Standards Standards->Inject Sample Prepare Sample Solution Sample->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Detection (SIM) Ionize->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify CCT Detect->Quantify CalCurve->Quantify

Caption: Workflow for HPLC-MS analysis of CCT.

Methodology 3: Gas Chromatography-Mass Spectrometry (GC-MS) - A Developmental Approach

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Given CCT's melting point, it may be amenable to GC analysis. However, the thermal stability of the tetrazole ring needs to be considered, as degradation at high temperatures is possible. This section outlines a developmental approach for a GC-MS method.

Principle of the Method

The sample is vaporized in the heated inlet of the gas chromatograph and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and quantification. Headspace GC could be an alternative approach to minimize matrix effects and introduce only the volatile components into the system.[3]

Experimental Protocol (Developmental)

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • Reference standard of CCT and a suitable solvent (e.g., dichloromethane or ethyl acetate).

2. Preparation of Solutions:

  • Standard and Sample Preparation: Prepare solutions of CCT in a volatile organic solvent at concentrations suitable for GC-MS analysis (typically in the µg/mL range).

3. GC-MS Conditions (Starting Point for Optimization):

ParameterRecommended Setting
Inlet Temperature 250°C (may need to be optimized to prevent degradation)
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

4. Data Analysis and Quantification:

  • Identify the CCT peak based on its retention time and mass spectrum.

  • Select characteristic ions for quantification (e.g., the molecular ion if present, and major fragment ions).

  • Construct a calibration curve by plotting the peak area of a selected ion against concentration.

Considerations for Method Development
  • Thermal Stability: Inject a CCT standard and monitor for peak tailing or the appearance of degradation products. If degradation is observed, a lower inlet temperature or the use of a derivatization agent may be necessary.

  • Derivatization: If CCT is not sufficiently volatile or is thermally labile, derivatization could be explored. However, the lack of active hydrogens on the tetrazole ring makes common silylation reactions unlikely.[9][10]

  • Pyrolysis-GC-MS: As an alternative, pyrolysis-GC-MS could be used to create a characteristic fragmentation pattern for identification and quantification, although this is a more specialized technique.[4]

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Sample in Volatile Solvent Inject Inject into GC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect Identify Identify Peak by RT and Spectrum Detect->Identify Quantify Quantify using Calibration Identify->Quantify

Caption: Developmental workflow for GC-MS analysis of CCT.

Summary of Quantitative Data and Validation Parameters

The following table summarizes the expected performance characteristics for the described analytical methods.

ParameterHPLC-UVHPLC-MSGC-MS (Developmental)
Specificity HighVery HighVery High
Linearity (r²) ≥ 0.995≥ 0.995≥ 0.995
Accuracy (% Recovery) 98-102%95-105%To be determined
Precision (RSD) ≤ 2%≤ 5%To be determined
Typical LOQ ~0.1 µg/mL~1-10 ng/mLTo be determined
Primary Application Routine QC, AssayTrace analysis, Impurity profilingAlternative/confirmatory method

Conclusion

The accurate quantification of this compound is crucial for ensuring the quality and safety of pharmaceuticals such as Cilostazol. This guide provides detailed protocols for robust analytical methods, including HPLC-UV for routine analysis and HPLC-MS for high-sensitivity applications. A developmental GC-MS method is also proposed as a potential alternative. By adhering to the principles of method validation outlined in ICH guidelines, researchers and drug development professionals can generate reliable and defensible analytical data. The choice of method will depend on the specific application, required sensitivity, and available instrumentation.

References

Application Note: High-Throughput Purity Profiling of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole (CCTC) Using Orthogonal HPLC and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole (CCTC) is a pivotal chemical intermediate, most notably in the synthesis of the pharmaceutical agent Cilostazol, which is used to treat symptoms of intermittent claudication.[1][2] The purity of starting materials and intermediates is a cornerstone of pharmaceutical manufacturing, as impurities can directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[3] Even trace-level contaminants can lead to unwanted side effects or reduce the therapeutic potency of a drug, making rigorous analytical control essential.[3][4]

This application note presents two orthogonal, validated analytical methods for the comprehensive purity assessment of CCTC.

  • A High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of the principal compound and non-volatile impurities.

  • A Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of volatile and semi-volatile impurities, including residual solvents.

These protocols are designed for researchers, quality control analysts, and drug development professionals, providing a robust framework for ensuring the CCTC intermediate meets stringent regulatory standards as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8][9]

Physicochemical Properties of CCTC

A thorough understanding of the analyte's physicochemical properties is fundamental to rational analytical method development. CCTC's properties dictate the choice of chromatographic conditions.

PropertyValueSource
Chemical Structure ClCCCCC1=NN=NN1C2CCCCC2[10]
CAS Number 73963-42-5[1][10]
Molecular Formula C₁₁H₁₉ClN₄[1][11]
Molecular Weight 242.75 g/mol [1][11]
Appearance White to off-white solid[1][12]
Melting Point 49-52°C[1][10][13]
Solubility Soluble in organic solvents (e.g., ethanol, chloroform, acetonitrile); limited solubility in water.[1]
Predicted Boiling Point 425.2 ± 24.0 °C[13]

The molecule's moderate polarity, UV-absorbing tetrazole ring, and low volatility make it an ideal candidate for analysis by reverse-phase HPLC.[14] Its high boiling point precludes direct analysis of the parent compound by standard GC, but the GC-MS method is perfectly suited for identifying more volatile process-related impurities.[15]

Method 1: Purity Assay by High-Performance Liquid Chromatography (HPLC-UV)

Principle and Rationale

Reverse-phase HPLC (RP-HPLC) is the gold standard for the purity analysis of non-volatile pharmaceutical compounds.[16][17] This method separates CCTC from its potential impurities based on their differential partitioning between a non-polar stationary phase (C18) and a polar mobile phase. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities and to maintain a sharp, symmetrical peak for the main analyte. UV detection is selected due to the presence of the tetrazole moiety, which exhibits significant chromophoric activity.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Accurately weigh CCTC sample p2 Dissolve in Diluent (Acetonitrile/Water) p1->p2 p3 Sonicate to ensure dissolution p2->p3 p4 Filter through 0.45 µm syringe filter p3->p4 a1 Equilibrate HPLC System with Mobile Phase p4->a1 a2 Perform System Suitability Test (SST) a1->a2 a3 Inject Sample Solution a2->a3 a4 Acquire Chromatographic Data a3->a4 d1 Integrate Peaks in Chromatogram a4->d1 d2 Calculate Area Percent Purity d1->d2 d3 Compare against Specifications d2->d3

Caption: High-level workflow for HPLC purity analysis of CCTC.

Optimized HPLC Method Parameters
ParameterRecommended ConditionRationale
Instrument UHPLC or HPLC System with UV/PDA DetectorStandard equipment for pharmaceutical analysis.
Column C18, 150 mm x 4.6 mm, 3.5 µm particle sizeThe C18 stationary phase provides excellent retention for the moderately non-polar CCTC.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic modifier sharpens peaks and ensures consistent ionization state of acidic/basic analytes.
Mobile Phase B AcetonitrileA common, effective organic modifier for reverse-phase chromatography.
Gradient Elution 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-18.1 min: 90-40% B; 18.1-25 min: 40% BThe gradient ensures elution of early polar impurities and later non-polar impurities, providing comprehensive profiling.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detection Wavelength 220 nmProvides good sensitivity for the tetrazole ring system. A PDA detector can be used to assess peak purity.
Diluent Acetonitrile/Water (50:50, v/v)Ensures complete solubility of CCTC and compatibility with the mobile phase.
Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of ortho-phosphoric acid to 1 L of HPLC-grade water. Prepare Mobile Phase B using HPLC-grade acetonitrile. Degas both solutions before use.

  • Standard Preparation (for reference): Accurately weigh approximately 25 mg of CCTC reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a concentration of ~0.5 mg/mL.

  • Sample Preparation: Prepare the CCTC sample to be tested at the same concentration as the standard (~0.5 mg/mL) using the same procedure.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the standard solution five times. The system must meet the predefined SST criteria before proceeding with sample analysis.

  • Analysis: Inject the sample solution in duplicate.

  • Data Processing: Integrate all peaks in the chromatogram. Disregard any peaks originating from the blank/diluent.

Data Analysis and System Suitability

Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main component at the chosen wavelength.

Purity (%) = (Area of CCTC Peak / Total Area of All Peaks) x 100

To ensure the validity of the analytical results, the system must pass the following suitability tests, which are based on ICH guidelines.[2][18]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (Asymmetry) 0.8 – 1.5Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision and reproducibility of the injector and detector.
% RSD of Retention Time ≤ 1.0% (for n=5 injections)Indicates the stability of the pump and mobile phase composition.

Method 2: Volatile Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[19][20] It is the mandated method for residual solvent analysis (per USP <467>). In this context, GC-MS is used to detect impurities from the CCTC synthesis process, such as residual solvents (e.g., ethanol, dioxane), unreacted starting materials, or volatile by-products. The sample is dissolved in a suitable solvent and injected into a heated inlet, where volatile components are vaporized. These components are then separated on a capillary column and detected by a mass spectrometer, which provides both quantitative data and mass spectral information for definitive identification.[20]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Identification p1 Accurately weigh CCTC sample p2 Dissolve in high-purity solvent (e.g., DMSO, Dichloromethane) p1->p2 p3 Vortex to mix p2->p3 a1 Inject sample into GC inlet p3->a1 a2 Separate volatile compounds via temperature program a1->a2 a3 Ionize and detect fragments in Mass Spectrometer a2->a3 a4 Acquire Total Ion Chromatogram (TIC) a3->a4 d1 Integrate peaks in TIC a4->d1 d2 Extract mass spectrum for each peak d1->d2 d3 Search NIST/Wiley library for spectral match d2->d3 d4 Quantify using external/internal standards d3->d4 Logic_Diagram cluster_impurities Potential Impurities cluster_methods Analytical Methods CCTC CCTC Bulk Material I1 Non-Volatile (e.g., starting materials, by-products) I2 Semi-Volatile (e.g., degradation products) I3 Volatile (e.g., residual solvents) M1 HPLC-UV M1->CCTC Assay & Purity M1->I1 Detects & Quantifies M2 GC-MS M2->I2 Detects & Identifies M2->I3 Detects & Identifies

References

The Versatility of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole in Synthetic Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug discovery, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CBT) has emerged as a significant intermediate, primarily recognized for its crucial role in the synthesis of the antiplatelet agent Cilostazol.[1][2] However, its utility extends far beyond this single application. The presence of a reactive chlorobutyl side chain appended to a metabolically stable tetrazole ring makes CBT a highly valuable and versatile scaffold for the generation of diverse compound libraries, offering a gateway to novel therapeutic agents and functional molecules.[3][4]

This comprehensive guide, intended for researchers, scientists, and professionals in drug development, delves into the synthetic potential of this compound. Moving beyond its conventional application, we will explore its reactivity, provide detailed protocols for its functionalization, and showcase its adaptability as a foundational element in the synthesis of a variety of organic compounds.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective application in synthesis.

Table 1: Physicochemical Properties of this compound [5][6]

PropertyValue
CAS Number 73963-42-5
Molecular Formula C₁₁H₁₉ClN₄
Molecular Weight 242.75 g/mol
Appearance White to off-white solid
Melting Point 49-52 °C
Boiling Point 425.2±24.0 °C at 760 mmHg
Density 1.29±0.1 g/cm³
Solubility Soluble in organic solvents like ethanol and chloroform; limited solubility in water.

The synthesis of this compound is well-documented and typically involves a two-step process from readily available starting materials.[7][8] The general synthetic route is outlined below:

Synthesis of this compound cluster_0 Step 1: Amide Formation cluster_1 Step 2: Tetrazole Ring Formation 5-chlorovaleronitrile 5-chlorovaleronitrile amide 5-chloro-N-cyclohexylpentanamide 5-chlorovaleronitrile->amide + cyclohexanol cyclohexanol cyclohexanol H2SO4 H2SO4 H2SO4->amide amide_input 5-chloro-N-cyclohexylpentanamide CBT This compound amide_input->CBT 1. PCl₅ 2. Azide Source PCl5 PCl5 azide Azide Source (e.g., NaN3, TMSN3) caption General Synthetic Pathway for CBT.

Caption: General Synthetic Pathway for CBT.

A detailed protocol for the synthesis of the key intermediate, 5-chloro-N-cyclohexylpentanamide, is provided in the patent literature.[3] The subsequent cyclization to form the tetrazole ring is a critical step that establishes the core structure of CBT.[8]

Application as a Versatile Building Block: Nucleophilic Substitution Reactions

The true synthetic power of this compound lies in the reactivity of its chlorobutyl side chain. The terminal chlorine atom serves as a good leaving group, making the compound an excellent substrate for a variety of nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, enabling the synthesis of diverse molecular scaffolds.[3]

CBT_Reactivity cluster_nucleophiles Nucleophiles cluster_products Functionalized Products CBT This compound Azide_product Azido Derivative CBT->Azide_product NaN₃ Nitrile_product Nitrile Derivative CBT->Nitrile_product KCN Amine_product Amine Derivative CBT->Amine_product R₂NH Thioether_product Thioether Derivative CBT->Thioether_product RSH, base Ether_product Ether Derivative CBT->Ether_product ROH, base N3 N₃⁻ (Azide) CN CN⁻ (Cyanide) Amine R₂NH (Amine) Thiol RSH (Thiol) Hydroxyl ROH (Alcohol/Phenol) caption Nucleophilic Substitution Reactions of CBT.

Caption: Nucleophilic Substitution Reactions of CBT.

Protocol 1: Synthesis of 5-(4-Azidobutyl)-1-cyclohexyl-1H-tetrazole

The introduction of an azide group opens up a plethora of subsequent transformations, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), cornerstone reactions of "click chemistry." This protocol provides a straightforward method for the synthesis of the azido-derivative of CBT.

Materials:

  • This compound (CBT)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Rationale: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, facilitating the dissolution of both the organic substrate and the inorganic azide salt. The elevated temperature increases the reaction rate. The aqueous workup is designed to remove the excess sodium azide and DMF.

Protocol 2: Synthesis of 5-(4-Aminobutyl)-1-cyclohexyl-1H-tetrazole Derivatives via Alkylation of Amines

The alkylation of primary or secondary amines with CBT provides a direct route to a wide array of amino-tetrazole derivatives, which are common scaffolds in medicinal chemistry.

Materials:

  • This compound (CBT)

  • Desired primary or secondary amine (e.g., morpholine, piperidine, aniline)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a solution of the desired amine (1.2 eq) in acetonitrile or DMF, add the base (K₂CO₃, 2.0 eq or Et₃N, 1.5 eq).

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction to reflux (for acetonitrile) or 80 °C (for DMF) and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature. If K₂CO₃ was used, filter off the solid.

  • If acetonitrile was used, remove the solvent under reduced pressure. If DMF was used, pour the mixture into water and extract with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired product.

Rationale: The base is essential to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. The choice of solvent and temperature depends on the reactivity of the amine. Less nucleophilic amines may require higher temperatures and the use of DMF.

Protocol 3: Synthesis of Cilostazol Analogues - Alkylation of Phenols

A prime example of CBT's utility is in the synthesis of Cilostazol and its analogues, which involves the alkylation of a phenolic hydroxyl group.[2] This reaction highlights the robustness of the chlorobutyl moiety as an alkylating agent.

Materials:

  • This compound (CBT)

  • 6-hydroxy-3,4-dihydro-2(1H)-quinolinone (or other phenolic compounds)

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., NaOH)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 6-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq) in DMF.

  • Add potassium carbonate (2.0 eq) and stir the suspension for 30 minutes at room temperature.

  • Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 6-12 hours until the starting material is consumed (monitored by TLC).

  • Cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Rationale: The basic conditions deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic carbon of the chlorobutyl chain.

Advanced Applications and Future Outlook

The functionalized derivatives of CBT can serve as intermediates for more complex molecular architectures. For instance, the azido derivative can be used in the construction of triazole-containing compounds via "click chemistry." The nitrile derivative, obtained from the reaction with cyanide, can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities.

The tetrazole ring itself is generally stable under the conditions used for nucleophilic substitution on the side chain. However, its inherent properties as a bioisostere for carboxylic acids make the resulting compounds attractive for biological screening.[4] The cyclohexyl group contributes to the lipophilicity of the molecule, which can be advantageous for pharmacokinetic properties.

The development of novel synthetic methodologies, such as flow chemistry and microwave-assisted synthesis, could further enhance the efficiency of reactions involving CBT, allowing for rapid library generation and optimization of reaction conditions.[3]

Conclusion

This compound is more than just an intermediate for a single pharmaceutical product. Its bifunctional nature, combining a stable, drug-like tetrazole core with a reactive alkyl chloride handle, makes it a powerful and versatile building block for organic synthesis. The protocols outlined in this guide provide a starting point for researchers to explore the rich chemistry of this compound and to leverage its potential in the discovery and development of new chemical entities. By understanding and applying the principles of its reactivity, the scientific community can continue to unlock the full potential of this valuable synthetic tool.

References

Topic: Scale-up Considerations for the Industrial Synthesis of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Foreword: The synthesis of Active Pharmaceutical Ingredients (APIs) is a discipline of precision, safety, and scalability. 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole stands as a critical intermediate in the manufacturing of Cilostazol, a medication used to treat intermittent claudication.[1][2] The purity and consistent supply of this intermediate directly impact the quality and safety of the final drug product.[3][4][5] This document provides a comprehensive guide to a robust and scalable synthetic route, moving beyond benchtop procedures to address the critical challenges of industrial production. We will dissect the causality behind our methodological choices, emphasizing process safety and control to ensure a self-validating and reliable manufacturing protocol.

Strategic Overview: Selecting a Scalable and Safe Synthetic Pathway

The industrial synthesis of this compound is most effectively achieved through a two-step process starting from readily available materials. The chosen pathway is designed to circumvent the use of highly hazardous reagents like hydrazoic acid, which, while effective, is notoriously explosive and toxic, rendering it unsuitable for large-scale production.[6][7][8]

Our strategy involves:

  • Amide Formation: A straightforward acylation of cyclohexylamine with 5-chlorovaleryl chloride to produce the key amide intermediate, N-(5-chloropentanoyl)-cyclohexylamine.

  • Tetrazole Ring Formation: A robust cyclization of the amide. This is achieved by first activating the amide with phosphorus pentachloride (PCl₅) to form an imidoyl chloride intermediate, followed by reaction with a safer azide source, trimethylsilyl azide (TMSA), to construct the tetrazole ring.[9][10][11] This method offers high yields (typically >90%) and avoids the direct handling of free hydrazoic acid.[9][12]

Below is a visualization of the selected synthetic pathway.

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Tetrazole Cyclization Cyclohexylamine Cyclohexylamine Amide_Intermediate N-(5-chloropentanoyl)-cyclohexylamine Cyclohexylamine->Amide_Intermediate Acylation 5-Chlorovaleryl_Chloride 5-Chlorovaleryl_Chloride 5-Chlorovaleryl_Chloride->Amide_Intermediate Amide_Intermediate_ref Amide Intermediate Imidoyl_Chloride Imidoyl Chloride Intermediate Final_Product This compound Imidoyl_Chloride->Final_Product + Trimethylsilyl Azide (TMSA) Amide_Intermediate_ref->Imidoyl_Chloride + PCl₅ cluster_workflow Raw_Materials Raw Material Staging & QC Step1_Reactor Step 1: Amide Synthesis (Reactor 1) Raw_Materials->Step1_Reactor Step1_Workup Work-up & Phase Separation Step1_Reactor->Step1_Workup Step2_Reactor Step 2: Tetrazole Cyclization (Reactor 2 - Contained Area) Step1_Workup->Step2_Reactor Amide Intermediate Step2_Workup Quench & Work-up Step2_Reactor->Step2_Workup Purification Recrystallization & Filtration Step2_Workup->Purification Crude Product Waste Aqueous Waste (Azide Treatment) Step2_Workup->Waste Drying Vacuum Drying Purification->Drying Final_Product Final Product QC & Packaging Drying->Final_Product

References

5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole: From Key Intermediate to Exploratory Lead

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide on 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry. While its primary and commercially established role is that of a critical final-stage intermediate in the synthesis of the antiplatelet and vasodilatory drug Cilostazol, this guide also explores its potential as a bioactive molecule in its own right. We will dissect its synthesis, elucidate its function in the production of Cilostazol, and provide protocols for both its preparation and for the investigation of its speculative antimicrobial and anticancer properties. This guide is intended for medicinal chemists, process development scientists, and pharmacologists seeking to understand and utilize this versatile chemical entity.

Introduction and Physicochemical Profile

This compound (CAS RN: 73963-42-5) is a substituted tetrazole that has become indispensable in the pharmaceutical industry.[1][2] Its structure, featuring a stable cyclohexyl group on one nitrogen of the tetrazole ring and a reactive 4-chlorobutyl chain at the 5-position, makes it an ideal alkylating agent for specific synthetic applications.[1] The tetrazole ring itself is a well-regarded scaffold in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and cell membrane permeability.[1]

Key Properties Table
PropertyValueSource(s)
CAS Number 73963-42-5[1][3]
Molecular Formula C₁₁H₁₉ClN₄[1][3]
Molecular Weight 242.75 g/mol [1][3]
Appearance White to off-white solid[1][4]
Melting Point 49-52 °C[1][4]
Solubility Soluble in ethanol, chloroform; limited solubility in water.[1]
pKa (Predicted) 1.23 ± 0.10[2]
XLogP3 2.9[3]

Core Application: A Crucial Intermediate in Cilostazol Synthesis

The most significant and validated application of this compound is its role as the key raw material in the final step of manufacturing Cilostazol.[5] Cilostazol is a medication used to alleviate symptoms of intermittent claudication in peripheral vascular disease.[6][7]

Mechanism of Action of the Target Drug: Cilostazol

Cilostazol functions as a selective inhibitor of phosphodiesterase type III A (PDE3A).[2][8] By inhibiting PDE3A, it prevents the degradation of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle. Elevated cAMP levels lead to a cascade of downstream effects, primarily the inhibition of platelet aggregation and vasodilation, which are the therapeutic underpinnings of its clinical efficacy.[6][7]

Cilostazol_MoA cluster_0 Cellular Environment (Platelet / Smooth Muscle) cluster_1 Therapeutic Outcomes ATP ATP AC Adenylate Cyclase cAMP cAMP (Increased) AC->cAMP  Converts PDE3A PDE3A PKA Protein Kinase A (Activated) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE3A->AMP Degrades VASP VASP Phosphorylation PKA->VASP Vaso Vasodilation PKA->Vaso Platelet Inhibition of Platelet Aggregation VASP->Platelet Cilostazol Cilostazol Cilostazol->PDE3A Inhibits Cilostazol_Synthesis ReactantA 6-Hydroxy-3,4-dihydro- quinolin-2-one reagents + ReactantA->reagents ReactantB 5-(4-Chlorobutyl)-1-cyclohexyl- 1H-tetrazole ReactantB->reagents Product Cilostazol reagents->Product Base (e.g., K₂CO₃) Solvent (e.g., Ethanol) Heat (Reflux)

References

Application Notes & Protocols: Development of Novel Pharmaceutical Intermediates from Tetrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrazole moiety is a cornerstone in modern medicinal chemistry, primarily serving as a bioisosteric replacement for the carboxylic acid group in drug candidates.[1][2][3][4] This substitution often leads to enhanced metabolic stability, improved pharmacokinetic profiles, and better target engagement.[2][5] These application notes provide a comprehensive guide to the synthesis and strategic application of tetrazole-containing pharmaceutical intermediates. We will delve into the mechanistic rationale behind prevalent synthetic methodologies, offer detailed, validated protocols for key transformations, and explore the broad applicability of these building blocks in drug discovery. The protocols emphasize safety, efficiency, and scalability, addressing the needs of both academic research and industrial drug development.

Introduction: The Privileged Role of Tetrazoles in Medicinal Chemistry

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.[2][6] Their unique physicochemical properties make them invaluable in drug design. The tetrazole ring is present in over 20 FDA-approved drugs, spanning a wide range of therapeutic areas including cardiovascular disease (e.g., Losartan, Valsartan), infectious diseases (e.g., Cefazolin), and cancer (e.g., Letrozole).[5][7][8]

The primary driver for the widespread use of tetrazoles is their function as a non-classical bioisostere of the carboxylic acid group.[1][2][3][4] This mimicry is rooted in their comparable pKa values and ability to participate in similar hydrogen bonding interactions.[9][10] However, tetrazoles offer distinct advantages over carboxylic acids, including:

  • Enhanced Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than the carboxylic acid group.[2][5]

  • Improved Lipophilicity and Bioavailability: Replacing a carboxylic acid with a tetrazole can increase a molecule's lipophilicity, potentially leading to better membrane permeability and oral bioavailability.[3][5]

  • Reduced Side Effects: In some cases, the bioisosteric replacement can mitigate off-target effects associated with the carboxylic acid functionality.[5]

The diverse biological activities of tetrazole-containing compounds are extensive, encompassing antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[1][4][11][12]

Synthetic Strategies for Tetrazole-Containing Intermediates

The construction of the tetrazole ring is a well-established field, with several robust methods available to the synthetic chemist. The choice of method often depends on the desired substitution pattern, the nature of the starting materials, and the scale of the reaction.

[3+2] Cycloaddition of Nitriles and Azides: The Workhorse Reaction

The [3+2] cycloaddition between a nitrile and an azide source is the most direct and widely employed method for the synthesis of 5-substituted-1H-tetrazoles.[1][12][13][14] This reaction's efficiency can be significantly enhanced through the use of catalysts.

Causality Behind Experimental Choices: The nitrile substrate must be activated for the cycloaddition to proceed efficiently. This is typically achieved using either a Brønsted or Lewis acid catalyst, which coordinates to the nitrogen of the nitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide.[1]

Protocol 1: Zinc-Catalyzed [3+2] Cycloaddition of a Nitrile and Sodium Azide

This protocol is adapted from the well-regarded Sharpless method, which offers a balance of efficiency and safety by minimizing the formation of highly toxic and explosive hydrazoic acid (HN₃).

Materials:

  • Aryl or alkyl nitrile (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Zinc bromide (ZnBr₂) (1.2 eq)

  • Solvent: Water/Isopropanol (1:1 v/v)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, combine the nitrile, sodium azide, and zinc bromide in the water/isopropanol solvent mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 85-90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully add 1 M HCl to quench any unreacted sodium azide and to protonate the tetrazole.

  • Extraction: Extract the product into ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Safety Precautions:

  • Hydrazoic Acid: Sodium azide can react with acids to form hydrazoic acid, which is highly toxic and explosive.[15][16] Always perform this reaction in a well-ventilated fume hood and avoid acidic conditions until the final quench. The use of zinc bromide helps to control the pH and minimize the formation of free hydrazoic acid.

  • Heavy Metals: Avoid the use of heavy metal azides, which can be shock-sensitive.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, such as the Ugi and Passerini reactions, offer a powerful and convergent approach to constructing complex, drug-like molecules containing the tetrazole moiety.[7][17] These reactions allow for the rapid generation of diverse compound libraries from simple, readily available starting materials.[18][19]

Protocol 2: Ugi Four-Component Reaction (U-4CR) for the Synthesis of 1,5-Disubstituted Tetrazoles

This protocol describes a typical Ugi reaction for the synthesis of a 1,5-disubstituted tetrazole.

Materials:

  • Aldehyde or ketone (1.0 eq)

  • Amine (1.0 eq)

  • Isocyanide (1.0 eq)

  • Trimethylsilyl azide (TMSN₃) (1.1 eq)

  • Solvent: Methanol (MeOH)

Procedure:

  • Iminium Ion Formation: In a suitable reaction vessel, dissolve the aldehyde or ketone and the amine in methanol and stir at room temperature for 30 minutes to form the corresponding iminium ion.

  • Addition of Isocyanide and Azide: To the reaction mixture, add the isocyanide followed by trimethylsilyl azide.

  • Reaction: Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography.

Causality Behind Experimental Choices: The Ugi reaction proceeds through the formation of an α-adduct from the reaction of the iminium ion and the isocyanide. This intermediate is then trapped by the azide to form the tetrazole ring. The use of TMSN₃ is a safer alternative to hydrazoic acid.[20]

Data Presentation and Visualization

Table 1: Comparison of Synthetic Methods for 5-Substituted-1H-Tetrazoles
Method Starting Materials Catalyst/Reagent Typical Yield Advantages Disadvantages
[3+2] Cycloaddition Nitrile, AzideZnBr₂, NH₄ClGood to ExcellentHigh atom economy, wide substrate scope.[1][21]Potential for hazardous hydrazoic acid formation.
Ugi Reaction Aldehyde/Ketone, Amine, Isocyanide, AzideNoneModerate to GoodHigh diversity, convergent.[7][17][22]Can be complex to optimize, potential for side products.
Passerini Reaction Aldehyde/Ketone, Isocyanide, AzideNoneModerate to GoodAccess to α-acyloxy tetrazoles.[7][18][20]Limited to specific substitution patterns.

Diagram 1: General Workflow for the Synthesis of a Tetrazole-Containing Pharmaceutical Intermediate

G cluster_0 Starting Material Selection cluster_1 Tetrazole Formation cluster_2 Purification cluster_3 Characterization cluster_4 Final Intermediate Nitrile or\nAldehyde/Ketone Nitrile or Aldehyde/Ketone Cycloaddition or\nMCR Cycloaddition or MCR Nitrile or\nAldehyde/Ketone->Cycloaddition or\nMCR Chromatography or\nRecrystallization Chromatography or Recrystallization Cycloaddition or\nMCR->Chromatography or\nRecrystallization NMR, MS, etc. NMR, MS, etc. Chromatography or\nRecrystallization->NMR, MS, etc. Tetrazole Intermediate Tetrazole Intermediate NMR, MS, etc.->Tetrazole Intermediate

Caption: A generalized workflow for the synthesis of tetrazole intermediates.

Diagram 2: The Bioisosteric Relationship Between Carboxylic Acid and Tetrazole

G cluster_props Key Properties Carboxylic_Acid Carboxylic Acid pKa ≈ 4.5 Bioisosterism Bioisosteric Replacement Carboxylic_Acid->Bioisosterism Tetrazole 1H-Tetrazole pKa ≈ 4.9 Properties Similar Acidity Comparable H-Bonding Improved Metabolic Stability Enhanced Lipophilicity Tetrazole->Properties Bioisosterism->Tetrazole

Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole.

Conclusion and Future Perspectives

The development of novel pharmaceutical intermediates from tetrazole compounds remains a vibrant and essential area of research in drug discovery. The synthetic methodologies outlined in these application notes provide a solid foundation for accessing a wide array of tetrazole-containing building blocks. As our understanding of the nuanced roles of tetrazoles in biological systems continues to grow, so too will the demand for innovative and efficient synthetic strategies. Future efforts will likely focus on the development of more sustainable and scalable methods, including the use of flow chemistry and novel catalytic systems, to further unlock the potential of this privileged scaffold in the design of next-generation therapeutics.[23]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole (CCT). This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during the synthesis of this critical pharmaceutical intermediate. As a key starting material for the drug Cilostazol, ensuring the high purity of CCT is paramount.[1][2] This guide provides in-depth, experience-driven answers to common issues, grounded in established chemical principles.

Visualizing the Synthetic Pathway

The industrial synthesis of CCT is typically a multi-step process. Understanding this main pathway is the first step in diagnosing and troubleshooting impurity formation. The process generally involves the formation of an amide intermediate, followed by activation and cyclization to form the tetrazole ring.[2][3]

Synthesis_Pathway cluster_0 Step 1: Amide Formation (Ritter-type Reaction) cluster_1 Step 2: Imidoyl Chloride Formation cluster_2 Step 3: Tetrazole Cyclization 5-Chlorovaleronitrile 5-Chlorovaleronitrile Amide_Intermediate N-Cyclohexyl-5-chloropentanamide 5-Chlorovaleronitrile->Amide_Intermediate  H₂SO₄ Cyclohexanol Cyclohexanol Cyclohexanol->Amide_Intermediate Imidoyl_Chloride Imidoyl Chloride Intermediate Amide_Intermediate->Imidoyl_Chloride  PCl₅ Product This compound (Desired 1,5-isomer) Imidoyl_Chloride->Product Azide_Source Azide Source (e.g., NaN₃, TMSN₃) Azide_Source->Product

Caption: General synthesis route for this compound.

Troubleshooting Guide

This section addresses specific experimental observations and provides actionable solutions based on the likely impurities being formed.

Q1: My final product shows two distinct spots on TLC and two major peaks in HPLC with identical mass spectra. What is the likely cause?

A1: You are almost certainly observing the presence of a regioisomer, specifically the 2-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole (the 2,5-isomer). The desired product is the 1,5-isomer. The formation of a mixture of 1,5- and 2,5-disubstituted tetrazoles is a well-documented challenge in tetrazole chemistry.[4][5]

  • Causality: The tetrazolate anion, formed as an intermediate during cyclization, has nucleophilic character at both the N1 and N2 positions. The incoming cyclohexyl group (originating from the amide) can attach at either position, leading to the two different isomers.[6][7] The ratio of these isomers is highly dependent on reaction conditions such as solvent, temperature, the nature of the electrophile, and steric hindrance.[4][8] While the 2,5-isomer can sometimes be the major product, careful control of the synthesis parameters is required to favor the desired 1,5-isomer.[9]

  • Troubleshooting & Protocol:

    • Analytical Confirmation: The two isomers, while having the same mass, will have different retention times in HPLC and distinct ¹H and ¹³C NMR spectra. The chemical shifts of the cyclohexyl protons and the quaternary carbon of the tetrazole ring are particularly useful for differentiation.

    • Process Control: Isomer ratio is often influenced by the cyclization conditions. Lower reaction temperatures and careful selection of the azide source and solvent can influence the regioselectivity. Some literature suggests that reactions proceeding via an SN2 mechanism tend to show higher regioselectivity than those with an SN1 character.[8]

    • Purification: If isomer formation is unavoidable, purification is necessary. Due to their similar physical properties, separation can be challenging. Column chromatography on silica gel is the most common laboratory method. For industrial scale, recrystallization with a carefully selected solvent system (e.g., ethyl acetate and petroleum ether) is often employed.[3]

Q2: My reaction workup is complete, but I'm seeing a significant amount of unreacted N-cyclohexyl-5-chloropentanamide in my crude product. What went wrong?

A2: This points to an incomplete reaction in Step 2: the conversion of the amide to the imidoyl chloride intermediate. This is a critical activation step, and its failure will prevent the subsequent cyclization.

  • Causality: Phosphorus pentachloride (PCl₅) is the common reagent for this transformation.[2] Its primary role is to convert the amide's carbonyl oxygen into a better leaving group, facilitating the formation of the imidoyl chloride.[10] Several factors can lead to an incomplete reaction:

    • Reagent Quality: PCl₅ is highly sensitive to moisture. It hydrolyzes rapidly to form phosphorus oxychloride (POCl₃) and HCl, which are not effective for this transformation.[10] Using old or improperly stored PCl₅ is a common cause of failure.

    • Insufficient Stoichiometry: An insufficient molar ratio of PCl₅ to the amide will naturally lead to incomplete conversion.

    • Low Temperature/Short Reaction Time: The reaction may require specific temperature conditions (e.g., initial cooling followed by warming to room temperature) and sufficient time to go to completion.[3]

  • Troubleshooting & Protocol:

    • Verify Reagent Quality: Always use fresh, dry PCl₅ from a sealed container. Handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

    • Optimize Stoichiometry: Ensure at least a 1:1 molar ratio of PCl₅ to the amide. Some protocols may call for a slight excess (e.g., 1.1 equivalents) to drive the reaction to completion.

    • Monitor Reaction: Use an appropriate analytical technique (TLC or HPLC) to monitor the disappearance of the starting amide before proceeding to the cyclization step. Quench a small aliquot of the reaction mixture and analyze it. The reaction is typically complete when the starting amide is no longer detectable.

Q3: My LC-MS analysis shows a peak with a mass of [M+16]. What is this impurity?

A3: This impurity is likely 5-(4-hydroxybutyl)-1-cyclohexyl-1H-tetrazole. The mass difference of +16 Da corresponds to the substitution of a chlorine atom (mass ≈ 35.5) with a hydroxyl group (mass ≈ 17) and the subsequent loss of a proton, a common observation in mass spectrometry.

  • Causality: This impurity arises from the hydrolysis of the chlorobutyl side chain. The terminal alkyl chloride is susceptible to nucleophilic substitution by water, especially during aqueous workup or if there is residual moisture in the reaction solvents or reagents. While alkyl chlorides are less reactive than bromides or iodides, hydrolysis can occur, particularly under prolonged exposure to water or basic conditions during workup.

  • Troubleshooting & Protocol:

    • Minimize Water Contact: Ensure all solvents and reagents are anhydrous, especially before and during the PCl₅ and cyclization steps.

    • Control Workup: During the aqueous workup, minimize the contact time and avoid excessively high temperatures or pH. Use a buffered solution if necessary to maintain a neutral pH.

    • Purification: This more polar impurity can typically be separated from the main product using column chromatography or by recrystallization, as its solubility will be different from the chlorinated product.

Frequently Asked Questions (FAQs)

Q4: What are the most critical parameters to control during the synthesis to ensure high purity?

A4: The two most critical stages are the amide formation and the tetrazole cyclization.

  • Amide Formation (Step 1): This step is a Ritter-type reaction where cyclohexanol adds to the protonated nitrile.[11][12] The key is to control the temperature and the stoichiometry of the strong acid (sulfuric acid). Excess acid or high temperatures can lead to side reactions or degradation of the starting materials.[13][14][15]

  • Tetrazole Cyclization (Step 3): This is the most crucial step for controlling the impurity profile.

    • Temperature: Directly impacts the rate of reaction and the formation of byproducts.

    • Azide Source: The choice between sodium azide, trimethylsilyl azide (TMSN₃), or other sources can affect reactivity and the workup procedure.[3] TMSN₃ can sometimes offer milder conditions.

    • Moisture Control: As mentioned, water must be rigorously excluded until the final workup to prevent decomposition of PCl₅ and hydrolysis side reactions.[10]

Q5: I have detected an impurity with a mass of [M+34], which corresponds to a dichlorinated product. How is this formed?

A5: This impurity is likely 5-(4,4-dichlorobutyl)-1-cyclohexyl-1H-tetrazole. This specific impurity has been identified in the synthesis of Cilostazol and originates from an impurity in the starting materials.[16]

  • Causality: The impurity arises from the presence of dichlorinated analogues in the initial 5-chlorovaleronitrile raw material. The PCl₅ used in Step 2 is known to convert carbonyls (C=O) to dichloromethylene (CCl₂) groups, but it does not typically add chlorine to an alkyl chain.[10] Therefore, the impurity is carried through the synthesis from the very beginning.

  • Prevention: The most effective solution is to source high-purity 5-chlorovaleronitrile or to purify the starting material before use. It is crucial to have a robust analytical method (like GC-MS) to qualify your incoming raw materials.

Q6: Can the tetrazole ring itself degrade during synthesis or workup?

A6: The tetrazole ring is generally considered to be chemically and metabolically stable, which is one reason for its use as a bioisostere for carboxylic acids.[17][18] The ring is aromatic and possesses significant stability. However, the N-H proton of a 5-substituted tetrazole is acidic (pKa similar to a carboxylic acid), making the tetrazolate anion a good nucleophile.[19] Under strongly acidic or basic conditions, or at very high temperatures, degradation is possible but less common than side reactions at the substituent positions. For this specific synthesis, side reactions involving the chlorobutyl chain or isomerization are far more probable causes of impurity formation.

Summary of Common Impurities

Impurity NameStructure / FormulaFormation PathwayTypical Analytical Observation
N-Cyclohexyl-5-chloropentanamide C₁₁H₂₀ClNOIncomplete conversion during Step 2 (imidoyl chloride formation).HPLC/TLC: More polar than the final product. LC-MS: [M+H]⁺ at m/z 218.2.
2,5-Regioisomer C₁₁H₁₉ClN₄Non-regioselective cyclization at the N2 position of the tetrazole ring.HPLC: Different retention time but identical mass. NMR: Distinct shifts for cyclohexyl and tetrazole carbons.
5-(4-Hydroxybutyl)-1-cyclohexyl-1H-tetrazole C₁₁H₂₀N₄OHydrolysis of the chlorobutyl side chain during aqueous workup.HPLC: More polar than the final product. LC-MS: [M+H]⁺ at m/z 225.2.
5-(4,4-Dichlorobutyl)-1-cyclohexyl-1H-tetrazole C₁₁H₁₈Cl₂N₄Carried over from dichlorinated impurities in the 5-chlorovaleronitrile starting material.[16]HPLC: Less polar than the final product. LC-MS: [M+H]⁺ at m/z 277.1.
Unreacted 5-Chlorovaleronitrile C₅H₈ClNIncomplete Ritter reaction (Step 1).GC/GC-MS: Volatile impurity.

Visualizing Impurity Formation

The formation of the key regioisomeric impurity is a critical control point in the synthesis.

Impurity_Formation cluster_paths Cyclization Pathways Imidoyl_Chloride Imidoyl Chloride Intermediate Product 1,5-Disubstituted Product Imidoyl_Chloride->Product Attack at N1 (Desired) Isomer 2,5-Disubstituted Isomer Imidoyl_Chloride->Isomer Attack at N2 (Impurity)

Caption: Competing cyclization pathways leading to desired product and its regioisomer.

References

Technical Support Center: Synthesis of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole, a critical intermediate in the production of pharmaceuticals like Cilostazol[1][2]. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most established synthesis is a two-step process starting from 5-chlorovaleronitrile and cyclohexanol (or a related precursor like cyclohexylamine).[3][4]

  • Amide Formation: 5-chlorovaleronitrile reacts with cyclohexanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, to form the intermediate N-cyclohexyl-5-chloropentanamide.[3][4][5]

  • Activation & Cyclization: The amide is then activated, commonly with phosphorus pentachloride (PCl₅), to form a reactive imidoyl chloride intermediate. This is immediately followed by a cyclization reaction with an azide source (e.g., hydrazoic acid, sodium azide, or trimethylsilyl azide) to form the final tetrazole ring.[1][3][6][7]

Below is a workflow diagram illustrating this primary pathway.

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Tetrazole Formation A 5-Chlorovaleronitrile C N-Cyclohexyl-5-chloropentanamide A->C H₂SO₄ B Cyclohexanol B->C H₂SO₄ D N-Cyclohexyl-5-chloropentanamide E Imidoyl Chloride Intermediate D->E PCl₅ F This compound E->F Azide Source (e.g., TMSN₃)

Caption: General workflow for the synthesis of the target tetrazole.

Q2: What is the mechanism of the tetrazole ring formation step?

The formation of the tetrazole ring is a type of [3+2] cycloaddition.[8][9] After the amide is converted to a reactive intermediate (like an imidoyl chloride or a related species), the azide anion attacks the electrophilic carbon. The resulting imidoyl azide intermediate then undergoes an intramolecular cyclization to form the stable, aromatic tetrazole ring.[8][10] While sometimes described as a concerted cycloaddition, evidence suggests a stepwise mechanism is more likely, especially when using azide salts.[8][11] The driving force for this reaction is the formation of the highly stable aromatic tetrazole ring.

Q3: Why is strict temperature control so important throughout the synthesis?

Temperature control is paramount for minimizing side reactions and ensuring safety.

  • Amide Formation (Step 1): While this step can be run between 5-55°C, exothermic release during the addition of sulfuric acid requires careful management to prevent overheating, which can lead to decomposition and reduced yield.[4][5]

  • PCl₅ Addition (Step 2): This reaction is often performed at low temperatures (0-5°C) to control the reactivity of phosphorus pentachloride and prevent unwanted side reactions with the solvent or starting material.[3]

  • Cyclization (Step 2): The cyclization with azide is temperature-sensitive. Elevated temperatures can increase the rate of side reactions, particularly the nucleophilic attack of azide on the chlorobutyl chain (see Troubleshooting Q5). Furthermore, using highly volatile and toxic reagents like hydrazoic acid necessitates low temperatures for safety.[7][11] Even with safer azide sources like trimethylsilyl azide, maintaining the recommended temperature (e.g., room temperature) ensures the desired reaction proceeds selectively.[6][12]

Troubleshooting Guide: Identifying and Mitigating Side Reactions

Problem 1: An Isomeric Impurity is Detected by LC-MS and NMR.

Q4: My analysis shows an impurity with the same mass as my product but a different retention time and NMR spectrum. What is this side product?

This is almost certainly the 2-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole regioisomer. The alkylation (in this case, the cyclization involving the cyclohexyl group) of a 5-substituted tetrazole can occur on two different nitrogen atoms of the ring, N1 and N2. While the desired product is the 1,5-disubstituted tetrazole, the formation of the 2,5-disubstituted isomer is a very common side reaction.[13][14]

Isomer_Formation cluster_main Desired Pathway cluster_side Side Reaction Intermediate Imidoyl Azide Intermediate N1_Product 1-Cyclohexyl Isomer (Desired Product) Intermediate->N1_Product N1 Cyclization (Thermodynamically Favored) N2_Product 2-Cyclohexyl Isomer (Side Product) Intermediate->N2_Product N2 Cyclization (Kinetically Favored in some cases)

Caption: Competing pathways leading to N1 and N2 regioisomers.

Q5: How can I minimize the formation of the N2-isomer and how do I differentiate it analytically?

Minimizing the N2-isomer involves controlling the reaction conditions, as the ratio of N1 to N2 products is influenced by kinetics, thermodynamics, and steric factors.[15]

Strategies for Minimization:

ParameterCondition Favoring N1 (Desired)Rationale
Solvent Apolar aprotic solvents (e.g., Toluene).[6]Solvents can influence the tautomeric equilibrium of the tetrazole precursor and the stability of the transition states. Apolar solvents often favor the thermodynamically more stable N1 product.
Reaction Time Longer reaction times at moderate temperatures.This can allow the reaction to reach thermodynamic equilibrium, which typically favors the more stable N1-alkylated isomer.[16]
Azide Source Trimethylsilyl azide (TMSN₃) is often cited in high-yield preparations, suggesting good selectivity.[6][12]The nature of the azide source can influence the reaction mechanism and selectivity.

Analytical Differentiation:

  • ¹³C NMR: This is the most definitive method. The chemical shift of the quaternary carbon atom (C5) of the tetrazole ring is significantly different for the two isomers. The C5 signal in 2,5-disubstituted tetrazoles is typically deshielded (shifted downfield) by 9-12 ppm compared to the corresponding 1,5-disubstituted isomer.[13]

  • HPLC: The two isomers will have different polarities and thus different retention times on a standard reverse-phase column.

  • ¹H NMR: The chemical shifts of the protons on the cyclohexyl ring and the butyl chain adjacent to the tetrazole ring will differ slightly, but the C5 signal in ¹³C NMR is more diagnostic.

Problem 2: A Dichloro-Impurity is Observed.

Q6: My mass spectrum shows a peak at M+34, suggesting a dichloro-impurity. What is the source?

This impurity is likely 5-(4,4-dichlorobutyl)-1-cyclohexyl-1H-tetrazole . Its presence has been noted in the synthesis of Cilostazol, where it arises from impurities in the starting materials.[2] The most probable source is the presence of dichlorinated species in the initial 5-chlorovaleronitrile raw material. It is crucial to source high-purity starting materials or purify them before use to avoid carrying this impurity through the entire synthesis.

Problem 3: An Azide-Substituted Impurity is Detected.

Q7: I'm seeing a mass peak corresponding to the replacement of the chloro group with an azide group (M+25). How can this be prevented?

This side product is 5-(4-azidobutyl)-1-cyclohexyl-1H-tetrazole . It forms via a competing Sₙ2 reaction where the azide anion, a potent nucleophile, attacks the electrophilic carbon of the chlorobutyl chain instead of the imidoyl intermediate.

Prevention Strategies:

  • Control Stoichiometry: Use only a slight excess of the azide reagent. A large excess will significantly increase the rate of this bimolecular side reaction.

  • Maintain Low Temperature: As discussed in Q3, higher temperatures increase the rate of Sₙ2 reactions. Keeping the reaction at the recommended temperature (e.g., 20-25°C for TMSN₃) will favor the desired cyclization over the intermolecular substitution.[6]

  • Slow Addition: Add the azide source slowly to the activated amide intermediate. This keeps the instantaneous concentration of the azide nucleophile low, disfavoring the competing Sₙ2 reaction.

SN2_Side_Reaction cluster_main Desired Reaction cluster_side Side Reaction (Sₙ2) A Imidoyl Chloride Intermediate B Desired Product A->B Cyclization C Chlorobutyl Chain (on Intermediate or Product) D Azido-butyl Side Product C->D Nucleophilic Attack Azide Azide Anion (N₃⁻) Azide->A Azide->C

Caption: Azide anion in competition between desired cyclization and Sₙ2 side reaction.

Protocols and Best Practices

Q8: Can you provide a reference protocol optimized for high purity?

The following is a consolidated, step-by-step protocol based on high-yield patent literature, designed to minimize the side reactions discussed above.[3][6][12]

Step 1: Synthesis of N-(5-chloropentanoyl)-cyclohexylamine

  • In a suitable reaction vessel, charge toluene.

  • Cool the solvent to 0-5°C.

  • Add N-cyclohexyl-5-chloropentanamide (1.0 eq).

  • Slowly add phosphorus pentachloride (PCl₅) (1.05 - 1.1 eq) in portions, ensuring the temperature is maintained below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature (approx. 20°C) and stir for 2-3 hours until the reaction is complete (monitor by TLC or HPLC). The solution should become clear.

Step 2: Synthesis of this compound

  • To the solution from Step 1, add trimethylsilyl azide (TMSN₃) (1.2-1.3 eq) dropwise while maintaining the temperature at 20-25°C.

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction for the disappearance of the intermediate.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.

  • Separate the organic phase. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and finally, a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

Step 3: Purification

  • The crude product is often obtained as a solid or oil.

  • Recrystallization is a highly effective method for purification. A mixed solvent system of ethyl acetate and a nonpolar solvent like heptane or petroleum ether is reported to yield high-purity, white, cotton-like solids.[3]

Q9: What are the critical safety considerations for handling azide reagents?

Extreme caution is required.

  • Hydrazoic Acid (HN₃): This is highly toxic, volatile, and explosive. Its use should be avoided in favor of safer alternatives. If it must be used, it should be handled only in a well-ventilated fume hood by experienced personnel with appropriate engineering controls (blast shield).[11]

  • Sodium Azide (NaN₃): Can form explosive heavy metal azides. Avoid contact with lead and copper pipes or equipment. Acidification of sodium azide generates toxic hydrazoic acid gas.[11]

  • Trimethylsilyl Azide (TMSN₃): This is a safer, liquid alternative to hydrazoic acid but is still toxic and reacts with water to release HN₃.[12] Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Quenching: Always quench the reaction carefully and ensure that any residual azide is fully destroyed according to established laboratory safety protocols before workup and disposal.

References

Technical Support Center: Synthesis of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole (CAS 73963-42-5) is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably Cilostazol, a phosphodiesterase inhibitor used to treat intermittent claudication.[1][2] Achieving a high yield and purity of this intermediate is paramount for the efficiency and cost-effectiveness of the overall drug manufacturing process. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers and production chemists optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial synthesis route for this compound?

The most common and industrially scalable route involves a two-step process starting from 5-chlorovaleronitrile and cyclohexanol or cyclohexylamine.[3][4]

  • Amide Formation: 5-chlorovaleronitrile is reacted with cyclohexanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, to form the intermediate N-cyclohexyl-5-chloropentanamide.[4]

  • Tetrazole Formation (Cycloaddition): The amide intermediate is first activated, commonly with phosphorus pentachloride (PCl₅), to form a haloimine species in situ. This is immediately followed by a [3+2] cycloaddition reaction with an azide source to form the tetrazole ring.[5][6]

This entire process, from the amide to the final tetrazole, is often performed as a one-pot or two-step synthesis to maximize efficiency.[7]

Q2: Why is phosphorus pentachloride (PCl₅) used, and what happens during that step?

Phosphorus pentachloride (PCl₅) is a powerful chlorinating and dehydrating agent. In this synthesis, it reacts with the amide oxygen of N-cyclohexyl-5-chloropentanamide. This activation step converts the relatively unreactive amide into a highly reactive chloroiminium or imidoyl chloride intermediate. This intermediate is much more susceptible to nucleophilic attack by the azide anion, which is necessary for the subsequent cyclization to form the tetrazole ring.[6][7]

Q3: What are the most critical parameters affecting the reaction yield and purity?

Several factors must be tightly controlled:

  • Purity of Starting Materials: Ensure N-cyclohexyl-5-chloropentanamide is dry and free of impurities. Moisture can quench the PCl₅ activator.

  • Stoichiometry: The molar ratios of the amide, PCl₅, and the azide source are critical. An excess of PCl₅ can lead to side reactions, while insufficient azide will result in incomplete conversion.[4]

  • Temperature Control: The initial activation with PCl₅ is often performed at low temperatures (0-5 °C) to control the exothermic reaction and prevent degradation.[3][4] The subsequent cycloaddition step may require heating (e.g., 50-80 °C) to drive the reaction to completion, depending on the azide source used.[3]

  • Choice of Azide Source: While historically, highly toxic and explosive hydrazoic acid was used, modern methods prefer safer alternatives like trimethylsilyl azide (TMSN₃) or sodium azide (NaN₃) in combination with a catalyst.[6][8] Using TMSN₃ can lead to molar yields exceeding 90% and avoids the hazards of hydrazoic acid.[6][9]

  • Solvent: Aprotic organic solvents like toluene are commonly used as they are inert to the reaction conditions and facilitate workup.[5]

Q4: What are the primary side reactions that can lower the yield?

The main challenges in this synthesis are preventing side reactions and ensuring complete conversion. Key side reactions include:

  • Incomplete Cyclization: If the activation or cycloaddition steps are inefficient, unreacted amide or imidoyl chloride intermediates will remain, complicating purification.

  • Degradation: Aggressive reaction conditions (e.g., excessively high temperatures) can lead to the decomposition of the azide reagent or the product itself.

  • Hydrolysis: Any moisture present during the reaction or workup can hydrolyze the reactive imidoyl chloride intermediate back to the starting amide, effectively halting the reaction.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive PCl₅: Phosphorus pentachloride has hydrolyzed due to improper storage. 2. Ineffective Azide Source: The azide reagent (e.g., TMSN₃) has degraded, or if using NaN₃, the catalyst is missing or inactive. 3. Reaction Temperature Too Low: The activation energy for the cycloaddition is not being met.1. Use fresh, high-purity PCl₅ from a newly opened container. 2. Use a fresh, validated azide source. If using NaN₃ with a catalyst like ZnCl₂ or NH₄Cl, ensure the catalyst is added in the correct stoichiometry.[10][11] 3. After the initial low-temperature PCl₅ addition, gradually warm the reaction mixture to the optimal temperature (e.g., 50 °C or higher) and monitor by TLC or HPLC until the starting material is consumed.[3]
High Levels of Impurities in Crude Product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Excess PCl₅: Using too much PCl₅ can lead to the formation of chlorinated byproducts. 3. Sub-optimal Workup: Emulsion formation or inefficient extraction during the aqueous workup can trap impurities in the organic layer.1. Increase reaction time and/or temperature. Use HPLC to track the disappearance of the amide starting material to confirm completion.[3] 2. Carefully control the stoichiometry. A molar ratio of amide to PCl₅ between 1:1 and 1:1.5 is typical.[4] 3. During workup, after quenching with water, wash the organic phase with saturated sodium bicarbonate solution and then brine to break emulsions and remove acidic residues.[3] If solids persist, consider filtering the organic layer through a pad of Celite.
Product Fails to Crystallize or Oils Out 1. Residual Solvent: Incomplete removal of the reaction solvent (e.g., toluene). 2. Presence of Oily Impurities: Unreacted starting materials or byproducts are preventing crystallization. 3. Incorrect Recrystallization Solvent System: The chosen solvent(s) are not suitable for inducing crystallization.1. Ensure the solvent is thoroughly removed under reduced pressure. High-vacuum drying may be necessary.[5] 2. Purify the crude oil via column chromatography before attempting recrystallization. 3. The product is often recrystallized from a mixed solvent system, such as ethyl acetate and petroleum ether (or heptane).[3] Experiment with different solvent ratios to find the optimal conditions for crystallization.
Safety Concerns (e.g., Azide Handling) 1. Generation of Hydrazoic Acid (HN₃): Acidic conditions in the presence of sodium azide can generate highly toxic and explosive HN₃ gas. 2. Thermal Instability: Azide compounds can be thermally unstable.1. NEVER mix sodium azide with strong acids directly. If using NaN₃ with an acid catalyst (e.g., NH₄Cl), the reaction should be performed in a well-ventilated fume hood with appropriate safety shields.[10] The use of trimethylsilyl azide (TMSN₃) is a much safer alternative as it avoids the generation of HN₃.[6][9] 2. Avoid excessive heating. Follow established temperature profiles and ensure proper cooling is available in case of an exotherm.

Methodologies & Visualizations

General Reaction Scheme

The overall transformation from the amide intermediate to the final tetrazole product is depicted below.

ReactionScheme Amide N-Cyclohexyl-5- chloropentanamide Imidoyl Imidoyl Chloride (Intermediate) Amide->Imidoyl + PCl5 - POCl3, - HCl (Activation) Tetrazole 5-(4-Chlorobutyl)-1- Cyclohexyl-1H-Tetrazole Imidoyl->Tetrazole + Azide Source (e.g., TMSN3) ([3+2] Cycloaddition)

Caption: General synthesis pathway for the target tetrazole.

Troubleshooting Logic for Low Yield

When faced with a low yield, a systematic approach is necessary to identify the root cause.

Troubleshooting Start Low Yield Observed Check_SM Analyze Crude by HPLC/TLC. Is starting amide present? Start->Check_SM Check_Reagents Verify PCl5 & Azide Reagent Quality/Activity Check_SM->Check_Reagents Yes Check_Workup Review Workup Procedure. Any emulsion or loss? Check_SM->Check_Workup No Optimize_Time_Temp Increase Reaction Time and/or Temperature Check_Reagents->Optimize_Time_Temp Purification_Issue Impurity preventing isolation. Purify via Chromatography. Check_Workup->Purification_Issue No Mechanical_Loss Improve extraction/ phase separation technique. Check_Workup->Mechanical_Loss Yes

Caption: Decision tree for diagnosing low reaction yield.

Reference Experimental Protocol

This protocol is adapted from published patents and represents a common method using trimethylsilyl azide for enhanced safety and yield.[5][6][9]

Step 1: Activation

  • In a dry, nitrogen-purged reactor, charge N-(5-chloropentanoyl)-cyclohexylamine (1.0 eq) and toluene (approx. 10 volumes).

  • Stir the mixture at room temperature until the solid dissolves.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Add phosphorus pentachloride (PCl₅) (1.1 - 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at room temperature for approximately 2-3 hours. The solution should become clear.

Step 2: Cycloaddition & Workup

  • Add trimethylsilyl azide (TMSN₃) (1.3 - 1.5 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 16-24 hours. Monitor reaction completion by TLC or HPLC.

  • Once the reaction is complete, carefully quench the mixture by slowly adding it to cold water (approx. 5 volumes).

  • Separate the organic phase. Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a mixture of ethyl acetate and petroleum ether to obtain pure this compound.[3] A molar yield of approximately 93% can be expected.[5][6]

References

Troubleshooting guide for the synthesis of Cilostazol intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Cilostazol Intermediates

Welcome to the technical support center for the synthesis of Cilostazol intermediates. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of Cilostazol. Here, we address common challenges encountered during key synthetic steps, providing not just solutions but also the underlying chemical principles to empower your experimental design. Our focus is on delivering field-proven insights to enhance yield, purity, and process robustness.

Section 1: Troubleshooting the Synthesis of 6-hydroxy-3,4-dihydroquinolin-2-one (Intermediate A)

The formation of 6-hydroxy-3,4-dihydroquinolin-2-one (6-HQ) is a critical step, typically achieved via an intramolecular Friedel-Crafts reaction of N-(4-methoxyphenyl)-3-chloropropionamide. This reaction involves a simultaneous cyclization and demethylation, which presents several challenges.

Q1: My Friedel-Crafts reaction for 6-HQ is resulting in very low yield. What are the most likely causes and how can I fix it?

Answer: Low yield in this specific Friedel-Crafts reaction is a frequent issue, often stemming from suboptimal reaction conditions. The transformation requires harsh conditions to overcome the deactivating effect of the amide group and cleave the stable methyl ether.[1]

Causality Analysis:

  • Insufficient Lewis Acid Stoichiometry: The Lewis acid (commonly AlCl₃) coordinates with both the amide carbonyl and the methoxy oxygen. This coordination, particularly with the carbonyl, reduces the electron-donating ability of the amide group, deactivating the aromatic ring towards electrophilic substitution.[1] Therefore, a significant stoichiometric excess of the Lewis acid is required to drive both the cyclization and the demethylation.

  • Inadequate Reaction Temperature: This is not a room-temperature reaction. High thermal energy is necessary to overcome the activation barrier for both the intramolecular cyclization and the subsequent demethylation of the methoxy group.

  • Improper Solvent Choice: The choice of solvent is critical for maintaining a homogenous and fluid reaction mixture at high temperatures, especially with high concentrations of Lewis acids.

Troubleshooting Protocol:

  • Optimize Lewis Acid Equivalents: We recommend using 3 to 5 molar equivalents of AlCl₃. A systematic titration of the catalyst amount is advised to find the optimal balance for your specific scale.[2]

  • Elevate Reaction Temperature: The reaction should be conducted at a temperature between 150°C and 220°C.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid excessive heating that could lead to side products.

  • Select an Appropriate High-Boiling Solvent: Standard Friedel-Crafts solvents are often inadequate. High-boiling polar aprotic solvents are preferred.

Table 1: Recommended Starting Conditions for 6-HQ Synthesis

ParameterRecommended ValueRationale & Reference
Lewis Acid Aluminum Chloride (AlCl₃)Potent and effective for both cyclization and demethylation.[1][2]
Equivalents of AlCl₃ 4.0 eq.Ensures complete complexation and catalysis.[2]
Solvent Dimethyl Sulfoxide (DMSO)High boiling point and ability to dissolve reactants and catalyst complexes.[2]
Temperature 150 - 160°COptimal range for reaction rate while minimizing degradation.[2]
Reaction Time 30 min - 2 hoursReaction is typically rapid at this temperature; monitor closely.[2]

Below is a workflow diagram illustrating the synthesis and a decision tree for troubleshooting low yields.

G cluster_synthesis Synthesis Workflow for 6-HQ A 4-Methoxyaniline + 3-Chloropropionyl chloride B N-(4-methoxyphenyl)- 3-chloropropionamide A->B Acylation C Friedel-Crafts Reaction (AlCl₃, DMSO, 150-160°C) B->C Intramolecular Cyclization & Demethylation D 6-hydroxy-3,4-dihydroquinolin-2-one (6-HQ) C->D

Figure 1: Synthetic workflow for 6-HQ intermediate.

G start Low Yield in Friedel-Crafts Reaction q1 Check AlCl₃ Stoichiometry start->q1 a1_yes Increase to 4-5 eq. q1->a1_yes Yes q2 Verify Reaction Temperature q1->q2 No, it's > 3 eq. end_node Re-run with optimized parameters & monitor by HPLC/TLC a1_yes->end_node a1_no Is it < 3 eq.? a2_yes Increase to 150-160°C q2->a2_yes Yes q3 Evaluate Solvent q2->q3 No, temp is correct a2_yes->end_node a2_no Is it < 150°C? a3_yes Switch to high-boiling point solvent (e.g., DMSO) q3->a3_yes Yes q3->end_node No, solvent is correct a3_yes->end_node a3_no Using low-boiling point solvent?

Figure 2: Troubleshooting decision tree for low 6-HQ yield.

Section 2: Troubleshooting the Williamson Ether Synthesis (Final Coupling Step)

The final step in Cilostazol synthesis is the alkylation of the 6-HQ phenol group with 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CHCBT). This is a standard Williamson ether synthesis, but side reactions can complicate the process.

Q2: My coupling reaction is incomplete and I'm seeing several byproducts. How can I improve selectivity for the desired O-alkylation?

Answer: Incomplete conversion and byproduct formation in this step are typically related to the choice of base, solvent, and the presence of competing nucleophilic sites on the 6-HQ molecule.

Causality Analysis:

  • Base and Solvent System: The reaction requires a base to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide. The strength and solubility of the base, along with the solvent's ability to promote the Sₙ2 reaction, are paramount. Using an inappropriate base/solvent combination can lead to slow or incomplete reactions.[3][4]

  • Competing Nucleophiles (O- vs. N-Alkylation): The 6-HQ molecule contains two potential nucleophilic sites: the phenolate oxygen and the lactam nitrogen. While the phenoxide is significantly more nucleophilic, harsh conditions or an improper choice of base could potentially lead to undesired N-alkylation.[5]

  • Dimer Impurity Formation: An impurity can form from the oxidative coupling of two molecules of the 6-HQ starting material, which can then react further.[6]

Troubleshooting Protocol:

  • Select an Optimal Base/Solvent System: Potassium carbonate (K₂CO₃) in DMF is a robust system.[1] Alternatively, potassium hydroxide (KOH) in a protic solvent like n-propanol or n-butanol has also been shown to be effective and can lead to a more homogenous reaction system.[3][4]

  • Control Reaction Temperature: A temperature of around 80°C is generally sufficient to drive the reaction to completion within several hours.[1] Higher temperatures may increase the rate of side reactions.

  • Monitor for Key Impurities: Use HPLC to monitor the consumption of starting materials and the formation of Cilostazol. Pay close attention to peaks corresponding to known impurities, such as the N-alkylated product and dimers.[1][6]

G Reactants 6-HQ + CHCBT Base, Solvent, Heat Desired Desired Pathway: O-Alkylation (Cilostazol) Reactants->Desired Favored by: - K₂CO₃ or KOH - DMF or n-Propanol - ~80°C Side1 Side Reaction 1: N-Alkylation Reactants->Side1 Potential under non-optimal conditions Side2 Side Reaction 2: Oxidative Dimerization of 6-HQ Reactants->Side2 Can occur with starting material

Figure 3: Reaction pathways in the final coupling step.

Section 3: General FAQs

Q3: What is the best method to purify crude Cilostazol that contains unreacted intermediates and side products?

Answer: Purification is essential to meet regulatory requirements for drug substances.[7]

  • Recrystallization: This is the most common and effective method. Solvents like ethanol, n-butanol, or acetone/ethyl acetate mixtures have been successfully used.[4][8] The choice of solvent should be based on providing good solubility at high temperatures and poor solubility at room temperature for Cilostazol, while keeping impurities dissolved.

  • Acid-Base Purification: A patented method involves dissolving crude Cilostazol in a solvent and treating it with an acid (e.g., sulfuric acid, oxalic acid) to form a cilostazol salt, which precipitates.[5][9] The salt is filtered and then neutralized with a base to recover the high-purity Cilostazol free base. This is particularly effective for removing non-basic impurities.

Q4: Which analytical techniques are essential for monitoring the synthesis and ensuring the quality of the final product?

Answer: A robust analytical strategy is crucial.

  • HPLC (High-Performance Liquid Chromatography): This is the workhorse technique for this synthesis. It should be used to monitor reaction progress, identify and quantify starting materials, intermediates, the final product, and any impurities. A validated, stability-indicating HPLC method is required for final quality control.[10][11]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Indispensable for identifying unknown impurities detected during HPLC analysis by providing molecular weight information.[1][6]

  • NMR (Nuclear Magnetic Resonance) and FT-IR (Fourier-Transform Infrared Spectroscopy): Used for the structural confirmation of intermediates and the final Cilostazol product.[6][12]

References

Technical Support Center: Optimization of Reaction Conditions for 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole. As a critical intermediate in the production of the antiplatelet agent Cilostazol, optimizing its synthesis is crucial for ensuring high yield, purity, and process safety[1][2][3]. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

Section 1: General Synthesis & Core Concepts FAQs

This section addresses fundamental questions regarding the synthesis of this compound (CAS: 73963-42-5).

Q1: What is the most common and scalable synthetic route for this compound?

A1: The predominant industrial synthesis is a two-step process. The first step involves the formation of an amide intermediate, N-cyclohexyl-5-chloropentanamide. The second step is the conversion of this amide into the final tetrazole ring structure through chlorination and subsequent azide cyclization[4][5][6]. This route is favored for its high yields and scalability.

Q2: What are the essential starting materials and reagents involved?

A2: The key materials for this synthesis are:

  • Step 1 (Amidation): 5-Chlorovaleronitrile, Cyclohexanol, and concentrated Sulfuric Acid (H₂SO₄) which acts as both a catalyst and solvent[2][6].

  • Step 2 (Cyclization): N-cyclohexyl-5-chloropentanamide, a chlorinating agent such as Phosphorus Pentachloride (PCl₅), and an azide source, typically Trimethylsilyl Azide (TMSN₃) or Hydrazoic Acid (HN₃)[4][5][7]. Toluene is a common solvent for this step[5].

Q3: What are the expected physical properties of the final product?

A3: this compound is typically a white to off-white crystalline solid[1]. Its melting point is reported in the range of 49-52°C[1]. It is soluble in organic solvents like toluene and ethanol but has limited solubility in water[1].

Q4: Why is the tetrazole ring considered a bioisostere for a carboxylic acid?

A4: The tetrazole ring is often used in medicinal chemistry as a bioisostere for the carboxylic acid group. This is because its acidic proton (pKa ≈ 4.9) is comparable to that of a carboxylic acid, and it shares a similar planar structure and ability to participate in hydrogen bonding. However, the tetrazole group is more lipophilic, which can improve a drug's ability to cross cell membranes and enhance its pharmacokinetic profile[8].

Section 2: Experimental Protocols & Troubleshooting Guides

This section provides detailed, step-by-step methodologies and addresses specific experimental challenges.

Step 1: Synthesis of N-cyclohexyl-5-chloropentanamide (Amidation)

This initial step forms the backbone of the final molecule by reacting 5-chlorovaleronitrile with cyclohexanol.

  • Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid. Cool the flask to 0-5°C using an ice-salt bath[6].

  • Reagent Addition: Slowly and simultaneously add 5-chlorovaleronitrile and cyclohexanol to the cooled sulfuric acid while maintaining the internal temperature between 0-5°C. The molar ratio of 5-chlorovaleronitrile to cyclohexanol should be approximately 1:1 to 1:1.5, and the ratio to sulfuric acid should be between 1:3 and 1:10[6].

  • Reaction: After the addition is complete, stir the mixture at 0-5°C for 30 minutes. Then, allow the temperature to rise gradually. A typical profile is to increase the temperature by 5°C every 30 minutes until it reaches 25-30°C[6]. Maintain this temperature for 4-6 hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture into ice water. Extract the aqueous layer with an organic solvent such as methyl isobutyl ketone or toluene[2]. Wash the combined organic layers with a sodium bicarbonate solution and then with brine[2].

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude N-cyclohexyl-5-chloropentanamide.

  • Q: My yield of N-cyclohexyl-5-chloropentanamide is consistently low. What are the likely causes?

    • A: Low yield in this step is often traced back to three critical parameters:

      • Temperature Control: The initial reaction is highly exothermic. If the temperature is not strictly maintained at 0-5°C during the addition of reactants, side reactions, including dehydration of cyclohexanol or degradation of the nitrile, can occur. A gradual warm-up is crucial[2][6].

      • Molar Ratios: Ensure the molar ratio of cyclohexanol is not deficient. A slight excess of cyclohexanol (e.g., 1:1.2) can help drive the reaction to completion. However, a large excess can complicate purification. The concentration of sulfuric acid is also key; higher concentrations (>1:5 relative to the nitrile) can reduce reaction time but increase the risk of side reactions and corrosion[2].

      • Purity of Starting Materials: The presence of water in the reactants or sulfuric acid can hydrolyze the nitrile, reducing the yield. Use anhydrous grade reagents where possible.

  • Q: I am observing significant charring and byproduct formation. How can I prevent this?

    • A: Charring is a clear indicator of uncontrolled exotherms and degradation. The primary cause is the rate of addition of the reactants to the sulfuric acid. Add the 5-chlorovaleronitrile and cyclohexanol very slowly and sub-surface if possible to ensure rapid mixing and heat dissipation. Ensure your cooling bath is efficient and can handle the scale of the reaction. The gradual heating profile is designed specifically to prevent this issue[6].

Step 2: Azide Cyclization to Form the Tetrazole Ring

This step converts the amide into the tetrazole via an iminoyl chloride intermediate.

  • Iminoyl Chloride Formation: Dissolve the N-cyclohexyl-5-chloropentanamide from Step 1 in an anhydrous solvent like toluene. Cool the solution to 0-5°C. Add phosphorus pentachloride (PCl₅) in portions, keeping the temperature below 10°C[4][5]. The molar ratio of amide to PCl₅ should be between 1:1 and 1:1.5[6].

  • Reaction: After adding the PCl₅, remove the cooling bath and stir the mixture at room temperature (20-25°C) for 2-3 hours until the solution becomes clear[4][5]. This indicates the formation of the iminoyl chloride intermediate.

  • Cyclization: Cool the mixture again if necessary to maintain a temperature of 20-25°C. Add the azide source, such as trimethylsilyl azide (TMSN₃), to the solution[5][9].

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours or gently warm to 50°C for 6-8 hours to drive the reaction to completion[4][5]. Monitor the disappearance of the intermediate by HPLC[4].

  • Workup: Upon completion, carefully quench the reaction by adding it to ice water. Separate the organic phase. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution[4][5].

  • Isolation and Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum. The resulting crude solid can be purified by recrystallization from a mixed solvent system, such as ethyl acetate and petroleum ether, to yield pure this compound[4].

  • Q: The conversion of the amide intermediate is incomplete, even after extended reaction times. What should I check?

    • A: Incomplete conversion points to issues in the formation of the reactive iminoyl chloride intermediate.

      • PCl₅ Quality and Stoichiometry: Phosphorus pentachloride is moisture-sensitive. Use a fresh, high-purity bottle. Ensure at least a 1:1 molar ratio to the amide; a slight excess (1:1.1) is often beneficial[6].

      • Reaction Time for Intermediate Formation: Do not proceed with azide addition until the reaction mixture is a clear solution. The 2-3 hours of stirring at room temperature is critical for the complete formation of the iminoyl chloride[5].

  • Q: The final yield is poor, and I suspect the cyclization step is inefficient. How can I optimize it?

    • A: The efficiency of the [3+2] cycloaddition is highly dependent on the azide source and conditions.

      • Azide Source: Trimethylsilyl azide is generally preferred over hydrazoic acid as it is safer to handle and often gives higher yields and cleaner reactions[5][9]. Hydrazoic acid, while effective, is highly toxic and explosive and requires specialized handling[7].

      • Temperature: While the reaction can proceed at room temperature, gentle heating to 50°C can significantly increase the rate and ensure completion, as monitored by HPLC[4]. Do not overheat, as this can lead to decomposition.

      • Moisture: This step must be conducted under anhydrous conditions until the workup. Water will react with both PCl₅ and the iminoyl chloride intermediate, halting the reaction pathway.

  • Q: I am concerned about the formation of the N2-alkylated regioisomer. Is this a significant risk?

    • A: The formation of N1 and N2 isomers is a common challenge in tetrazole alkylation chemistry[10][11]. However, the synthetic route described here is designed to be highly regioselective for the desired N1-cyclohexyl isomer because the cyclohexyl group is introduced before the tetrazole ring is formed. The cyclization of the N-cyclohexyl iminoyl chloride directs the formation to the desired product. Isomeric impurities in this specific synthesis are more likely to arise from impurities in the starting materials rather than a lack of regioselectivity in the cyclization itself[3].

Section 3: Data Summaries & Process Visualization
Data Tables for Optimized Reaction Parameters

Table 1: Optimized Parameters for Amide Formation

ParameterRecommended RangeRationale & Citation
Molar Ratio (Nitrile:Cyclohexanol)1 : 1.0 - 1.2A slight excess of cyclohexanol ensures complete conversion of the nitrile.[4]
Molar Ratio (Nitrile:H₂SO₄)1 : 4 - 10Acts as both catalyst and solvent; higher ratios reduce time but increase corrosivity.[2][6]
Addition Temperature0 - 5 °CCritical for controlling the initial exotherm and preventing side reactions.[6]
Reaction Temperature ProfileGradual warm-up to 25-30°CPrevents byproduct formation from uncontrolled heating.[2][6]
Reaction Time4 - 6 hoursSufficient time for complete conversion at the optimal temperature.[6]

Table 2: Optimized Parameters for Tetrazole Cyclization

ParameterRecommended RangeRationale & Citation
Molar Ratio (Amide:PCl₅)1 : 1.0 - 1.2Ensures complete conversion to the reactive iminoyl chloride intermediate.[4]
PCl₅ Addition Temperature0 - 10 °CControls exotherm during the formation of the intermediate.[4]
Azide SourceTrimethylsilyl Azide (TMSN₃)Offers better safety and often higher yields compared to hydrazoic acid.[5][9]
Cyclization Temperature20 - 50 °CRoom temperature is often sufficient, but gentle warming can accelerate the reaction.[4][5]
Reaction Time6 - 16 hoursDependent on temperature; monitor by HPLC for completion.[4][5]
Recrystallization SolventEthyl Acetate / Petroleum EtherEffective for obtaining high-purity crystalline product.[4]

Visualized Experimental Workflows

SynthesisWorkflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Cyclization A 5-Chlorovaleronitrile + Cyclohexanol B Add to H₂SO₄ (0-5°C) A->B C Gradual Warm-up to 25-30°C (4-6h) B->C D Quench & Extract C->D E N-cyclohexyl-5- chloropentanamide D->E F Dissolve Amide in Toluene E->F Intermediate G Add PCl₅ (0-10°C), stir at RT (2-3h) F->G H Add TMSN₃, react (6-16h) G->H I Quench, Wash, & Evaporate H->I J Recrystallize I->J K Final Product J->K

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting Start Low Final Yield Detected Check_Step1 Was Step 1 Yield Low? Start->Check_Step1 Troubleshoot_Step1 Review Amidation: - Temp Control - Molar Ratios - Reagent Purity Check_Step1->Troubleshoot_Step1 Yes Check_Step2 Was Step 1 Yield OK? Check_Step1->Check_Step2 No Check_Purification Review Purification: - Extraction Loss? - Recrystallization Loss? Troubleshoot_Step1->Check_Purification Troubleshoot_Step2 Review Cyclization: - Anhydrous Conditions? - PCl₅ & TMSN₃ Quality? - Reaction Time/Temp? Check_Step2->Troubleshoot_Step2 Yes Troubleshoot_Step2->Check_Purification

Caption: Decision tree for troubleshooting low yield in the synthesis process.

References

Technical Support Center: A Scientist's Guide to Resolving Peak Tailing in HPLC Analysis of Tetrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've seen firsthand how the unique chemical nature of tetrazole compounds can challenge even the most robust HPLC methods. Their acidity and propensity for secondary interactions frequently lead to a frustratingly common issue: peak tailing. This guide is designed to move beyond simple fixes, providing you with the in-depth understanding and systematic protocols needed to diagnose the root cause of tailing and achieve sharp, symmetrical, and reliable peaks.

Part 1: Frequently Asked Questions (FAQs) - Your First Response Guide

This section provides rapid answers to the most common initial queries.

Q1: My tetrazole peak is suddenly tailing. What's the very first thing I should check?

Before diving into complex method changes, rule out the simplest culprits. First, confirm you haven't overloaded the column.[1][2][3][4] A quick test is to dilute your sample 10-fold and reinject. If the peak shape dramatically improves and retention time slightly increases, you've identified mass overload as the issue.[3] If the tailing persists, the problem is likely chemical. Second, check for physical issues like a partially blocked column inlet frit or a void in the column packing, which can disrupt the flow path.[5][6]

Q2: How critical is mobile phase pH for tetrazole peak shape?

It is arguably the most critical parameter. Tetrazoles are acidic, with a pKa typically around 4.7-4.9.[7][8][9] If your mobile phase pH is close to this pKa, your analyte will exist as a mixture of ionized (anionic) and non-ionized forms, which is a primary cause of peak distortion and tailing.[10][11][12] For consistent results, you must operate at a pH that ensures your compound is in a single, stable ionic state.

Q3: I'm using a buffer, but my peak is still tailing. Can the type of buffer be the problem?

Yes. The key is not just having a buffer, but having one with sufficient capacity at the target pH. Your chosen buffer should have a pKa within +/- 1 unit of your desired mobile phase pH. For example, an acetate buffer (pKa ~4.8) is effective for controlling pH between 3.8 and 5.8, while a formate buffer (pKa ~3.8) is better suited for the 2.8 to 4.8 range.[13] Using a buffer outside its effective range will lead to unstable pH and poor peak shape. Furthermore, ensure your buffer concentration is adequate, typically between 10-50 mM, to resist pH shifts.[14]

Q4: Why would a brand new, high-quality C18 column still show tailing with my tetrazole analyte?

Even the best "fully end-capped" columns have some residual silanol groups (Si-OH) on the silica surface.[5] These silanols can become ionized (negatively charged) at mobile phase pH levels above ~3 and engage in unwanted secondary ionic interactions with your analyte, causing tailing.[5][10][15] This is a classic problem for acidic and basic compounds. While modern, high-purity silica columns minimize this, they don't eliminate it entirely.

Q5: Is there a "universal" additive that can help reduce tailing for problematic compounds?

While not universal, two classes of additives are highly effective. For tailing caused by silanol interactions, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.05% or ~5 mM) can be very effective.[15][16][17] The TEA preferentially interacts with the active silanol sites, masking them from your analyte. For tailing caused by metal chelation, adding a low concentration (5-10 µM) of a chelating agent like EDTA to your mobile phase can sequester problematic metal ions and significantly improve peak shape.[18][19][20]

Part 2: In-Depth Troubleshooting Guide: From Symptom to Solution

When quick fixes are not enough, a systematic approach is required. This guide breaks down the problem into its two most probable chemical causes: Secondary Silanol Interactions and Metal Chelation .

Section 2.1: The Prime Suspect - Secondary Silanol Interactions

The most common cause of peak tailing stems from unwanted interactions between the analyte and the stationary phase.[15]

The "Why": The Chemistry of Silanol Interactions

Standard silica-based reversed-phase columns have a surface populated with silanol groups (Si-OH). These groups are acidic and can deprotonate to form negatively charged silanates (Si-O⁻), especially at pH levels above 3-4.[21] Tetrazole compounds, being acidic, can deprotonate to form an anionic species in the same pH range. This creates a scenario ripe for secondary retention mechanisms where the anionic tetrazole interacts with residual, accessible silanol sites on the silica surface. This interaction is a secondary, non-hydrophobic retention mechanism that delays a portion of the analyte molecules, resulting in a tailing peak.[5][22][23]

Diagnostic & Solution Workflow

The following diagram outlines a logical flow for diagnosing and resolving issues arising from silanol interactions.

Start Peak Tailing Observed CheckOverload Step 1: Rule out Column Overload (Inject 10x Diluted Sample) Start->CheckOverload OverloadYes Peak Shape Improves? YES CheckOverload->OverloadYes OverloadNo Peak Shape Improves? NO CheckOverload->OverloadNo SolutionOverload Root Cause: Mass Overload Solution: Reduce sample concentration. OverloadYes->SolutionOverload SuspectSilanol Suspect Silanol Interactions. Proceed to pH Optimization. OverloadNo->SuspectSilanol AdjustpH Step 2: Adjust Mobile Phase pH (Target pH < 3.0) SuspectSilanol->AdjustpH pH_OK Tailing Resolved? AdjustpH->pH_OK pH_Fail Tailing Resolved? AdjustpH->pH_Fail SolutionpH Root Cause: Silanol Activity Solution: Maintain low pH. pH_OK->SolutionpH AddModifier Step 3: Add Mobile Phase Modifier (e.g., 0.05% Triethylamine) pH_Fail->AddModifier Modifier_OK Tailing Resolved? AddModifier->Modifier_OK Modifier_Fail Tailing Resolved? AddModifier->Modifier_Fail SolutionModifier Root Cause: Strong Silanol Interaction Solution: Use competing base. Modifier_OK->SolutionModifier ConsiderColumn Consider Alternative Column (e.g., Embedded Polar Group, Hybrid Silica) or investigate Metal Chelation (Section 2.2) Modifier_Fail->ConsiderColumn

Caption: Troubleshooting workflow for silanol-induced peak tailing.

Solutions & Protocols

  • Protocol 2.1.1: Mobile Phase pH Optimization The most robust way to mitigate silanol interactions is to suppress their ionization by operating at a low pH.[5][15][22]

    • Determine Analyte pKa: The pKa of the parent tetrazole is ~4.9.[8][9]

    • Target pH: Adjust the aqueous portion of your mobile phase to a pH of 3.0 or lower using an appropriate acid (e.g., formic acid, phosphoric acid). A good rule of thumb is to work at a pH at least 2 units away from your analyte's pKa.[11][12][24]

    • Buffer Selection: Use a buffer with a pKa close to your target pH to ensure stability. For low pH work, phosphate (pKa1 ~2.1) or formate (pKa ~3.8) buffers are excellent choices.[13]

    • Equilibration: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

Analyte Type Typical pKa Range Recommended Mobile Phase pH Rationale
Tetrazole (Acidic)4.5 - 5.5[7][8]pH 2.5 - 3.0Suppresses ionization of both the tetrazole (keeps it neutral) and surface silanols, minimizing secondary ionic interactions.[24][25]
Basic Compounds7.5 - 9.5pH < 3.0 OR pH > 10 (column dependent)Low pH suppresses silanol ionization; high pH neutralizes the basic analyte.
  • Protocol 2.1.2: Employing Competing Bases If operating at a low pH is not feasible or fully effective, a competing base can be used to mask the active silanol sites.[16] Triethylamine (TEA) is a common choice.[17][26]

    • Preparation: Prepare your aqueous mobile phase as usual.

    • Addition of TEA: Add TEA to the aqueous mobile phase to a final concentration of 0.05% - 0.1% (v/v).

    • pH Adjustment: After adding TEA, adjust the pH to your desired setpoint. The TEA will preferentially bind to the ionized silanol sites, making them unavailable for interaction with your tetrazole analyte.[16][17]

    • Column Lifetime: Be aware that prolonged use of amine additives, especially at higher pH, can accelerate the degradation of the silica stationary phase.[16]

  • Pro-Tip from the Field: Choosing the Right Stationary Phase If you are developing a new method or have persistent issues, the column itself is a critical variable. Modern columns manufactured with high-purity (Type B) silica have fewer metal impurities and a less acidic silanol environment.[15] Furthermore, columns with novel bonding chemistries can offer superior performance:

    • High-Density End-Capping: Select columns explicitly marketed as being "fully end-capped" with high-density bonding.

    • Embedded Polar Group (EPG): These phases have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which shields the analyte from residual silanols.[10]

    • Hybrid Silica: Organo-silica hybrid particles offer improved pH stability and reduced silanol activity.[22]

Section 2.2: The Hidden Culprit - Metal Chelation

If pH adjustments and silanol masking fail, the root cause may be an interaction you can't see: metal chelation.

The "Why": The Chemistry of Metal Chelation

The tetrazole ring, with its multiple nitrogen atoms, is an effective chelating agent. Trace metal ions—primarily iron (Fe) and chromium (Cr) from stainless steel components (tubing, frits, pump heads) or impurities within the silica packing itself—can act as active sites.[15][22][27] Your analyte can form a coordination complex with these metal ions, creating a strong, secondary retention mechanism that leads to significant peak tailing.[28][29]

cluster_0 Silica Surface Silica Si-O-Si Metal Fe³⁺ Ion (Impurity) Chelation Chelation Interaction (Secondary Retention) Tetrazole Tetrazole Analyte Tetrazole->Metal

Caption: Metal ion chelation by a tetrazole analyte on the stationary phase.

Solutions & Protocols

  • Protocol 2.2.1: The "EDTA Injection Test" for Diagnosis This is a simple and powerful way to confirm metal chelation is the problem.

    • Prepare an EDTA Solution: Make a 100 µM solution of ethylenediaminetetraacetic acid (EDTA) in your mobile phase.[18]

    • Analyze As-Is: Inject your tetrazole sample under the problematic conditions and record the chromatogram, noting the peak tailing.

    • Inject EDTA: Make one or two injections of the EDTA solution onto the column.[18][19]

    • Re-analyze Sample: Immediately after the EDTA injections, reinject your tetrazole sample.

    • Diagnosis: If the peak shape is significantly improved (less tailing), metal chelation is a confirmed contributor to your problem. The EDTA has chelated the active metal sites on your column, temporarily rendering them inert.

  • Protocol 2.2.2: System Passivation with Chelating Agents For a more permanent solution, you must remove the metal contaminants from the entire fluid path.[20]

    • IMPORTANT: Remove the HPLC column from the system and replace it with a union.

    • Prepare Passivation Solution: Prepare a mobile phase containing 5-10 µM EDTA or a solution of 6M nitric acid.[18][19][30][31] For safety and material compatibility, consult your HPLC system's manual before using strong acids.[19][20]

    • Flush the System: Flush the entire HPLC system (pump, injector, tubing, detector cell) with the passivation solution for 30-60 minutes at a low flow rate (e.g., 1 mL/min).[30][31]

    • Rinse Thoroughly: Flush the system with high-purity HPLC-grade water until the eluent is neutral, followed by your mobile phase.

    • Continuous Chelation (Optional): For particularly sensitive analyses, consider adding a very low concentration (5-10 µM) of EDTA to your mobile phase on a continuous basis to "mop up" any newly leached metal ions.[18][19][20]

Part 3: Summary and Best Practices

Symptom Probable Cause Primary Solution Secondary Actions
Tailing improves with sample dilutionColumn Mass Overload [2][3][4]Reduce sample concentration or injection volume.Consider a column with a higher loading capacity (wider ID, larger particle/pore size).
Tailing for tetrazole but not for neutral compounds (e.g., toluene)Secondary Silanol Interactions [5][15][22]Adjust mobile phase pH to < 3.0.Add a competing base (TEA); switch to a modern, end-capped, or EPG column.
Tailing persists at low pH and with modifiersMetal Chelation [15][22][27]Perform system passivation with EDTA or nitric acid.[18][30]Add a low concentration of EDTA to the mobile phase for continuous chelation.[19]
All peaks in the chromatogram are tailingExtra-Column Effects or Column Failure Check all fittings for dead volume; ensure correct tubing ID is used.[21][32]Replace the column to check for a void or blocked frit.[6]

Pro-Tip Summary:

  • Always work >2 pH units away from your analyte's pKa. [11][12]

  • Modern, high-purity silica columns are your best defense against silanol interactions.

  • Don't underestimate metal contamination. The "EDTA injection test" is a quick and valuable diagnostic tool.

  • Be systematic. Only change one parameter at a time when troubleshooting to definitively identify the cause.[15]

By applying these principles and protocols, you can transform peak tailing from a persistent frustration into a solvable challenge, ensuring the accuracy and integrity of your chromatographic data.

References

Technical Support Center: Managing Exothermic Reactions in Large-Scale Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of tetrazoles, a cornerstone in medicinal chemistry and materials science, presents significant challenges when transitioning from bench-scale to large-scale production.[1][2] The inherent exothermicity of the reaction, often involving hazardous reagents like sodium azide, demands a robust understanding of reaction kinetics, thermodynamics, and process safety management to mitigate the risk of thermal runaway.[3][4][5][6][7] This guide provides practical troubleshooting advice and frequently asked questions to navigate the complexities of large-scale tetrazole synthesis safely and efficiently.

Troubleshooting Guide: Navigating Common Exothermic Events

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Question 1: My reaction temperature is rising uncontrollably, even with cooling. What should I do?

An uncontrolled temperature rise is a critical indicator of a potential thermal runaway. Immediate and decisive action is required.

  • Immediate Actions:

    • Stop Reagent Addition: Immediately cease the addition of all reactants.

    • Enhance Cooling: Maximize the cooling capacity of your reactor. This may involve increasing the flow rate of the coolant or using a colder cooling medium.

    • Emergency Quenching: If the temperature continues to rise rapidly, initiate your pre-planned emergency quenching protocol.

  • Potential Causes & Preventative Measures:

CausePreventative & Corrective Actions
Inadequate Heat Removal - Pre-reaction Calorimetry: Conduct reaction calorimetry (e.g., Differential Scanning Calorimetry - DSC) to determine the heat of reaction and the required cooling capacity.[8][9] - Reactor Selection: Ensure the reactor has a sufficient heat transfer area for the scale of the reaction. - Agitation: Optimize stirring to ensure efficient heat transfer from the reaction mass to the cooling jacket.
Reagent Accumulation - Controlled Addition: Add the limiting reagent at a rate that allows the cooling system to effectively remove the generated heat. - In-situ Monitoring: Employ in-situ monitoring techniques like ReactIR to track reagent consumption and prevent accumulation.[10][11][12]
Incorrect Reaction Concentration - Solvent Selection: Use a solvent with a high heat capacity and boiling point to act as a heat sink. - Dilution: Perform the reaction at a lower concentration to reduce the rate of heat generation.

Question 2: I'm observing a sudden pressure increase in my sealed reactor. What does this signify and how should I respond?

A rapid pressure increase is a serious safety concern, often indicating gas evolution from the reaction or decomposition of thermally unstable intermediates.

  • Immediate Actions:

    • Vent to a Scrubber: If your system is equipped with a pressure relief valve routed to a scrubber, allow it to vent. Do not vent directly to the atmosphere , especially if toxic gases like hydrazoic acid could be present.[13][14]

    • Cool the Reaction: Immediately begin cooling the reactor to reduce the rate of gas evolution.

  • Potential Causes & Preventative Measures:

CausePreventative & Corrective Actions
Hydrazoic Acid (HN₃) Formation - pH Control: Maintain the reaction mixture under neutral or slightly basic conditions to prevent the formation of volatile and explosive hydrazoic acid from sodium azide.[15] - Acidic Conditions: Avoid the use of strong acids. If an acid is necessary, consider using a buffered system like triethylamine hydrochloride.[15]
Decomposition of Tetrazole Ring - Temperature Control: Tetrazoles can decompose at elevated temperatures, releasing nitrogen gas.[16] Operate at the lowest effective temperature. - Catalyst Selection: Certain catalysts may promote decomposition pathways. Screen catalysts for both efficiency and safety.
Solvent Boiling - Temperature Monitoring: Ensure the reaction temperature remains well below the boiling point of the solvent. - Pressure Regulation: Use a properly sized and functioning pressure relief system.

Question 3: My post-reaction workup involving acidification is highly exothermic. How can I manage this safely?

The protonation of the tetrazolate anion is an exothermic process. On a large scale, this can lead to a significant temperature increase.

  • Safe Acidification Protocol:

    • Cooling: Pre-cool the reaction mixture before and during acidification.

    • Slow Addition: Add the acid slowly and subsurface to ensure rapid dispersion and heat dissipation.

    • pH Monitoring: Continuously monitor the pH to avoid over-acidification.[17]

    • Dilution: Consider diluting the reaction mixture before acidification to increase the thermal mass.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with large-scale tetrazole synthesis?

The primary hazards stem from the reagents and the reaction itself:

  • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides.[13][14][18][19] Avoid contact with lead, copper, and other heavy metals.[13] Do not use metal spatulas for handling.[18]

  • Hydrazoic Acid (HN₃): Extremely toxic, volatile, and explosive. It can be formed in situ from sodium azide under acidic conditions.[13][14]

  • Exothermic Reaction: The [3+2] cycloaddition of azides with nitriles is highly exothermic and can lead to a thermal runaway if not properly controlled.[1][20]

  • Tetrazole Decomposition: Some tetrazole derivatives can be thermally unstable and decompose, releasing nitrogen gas and potentially leading to a pressure buildup.[21][22]

Q2: How can Process Safety Management (PSM) be applied to tetrazole synthesis?

PSM is a systematic approach to managing hazards associated with highly hazardous chemicals.[3][4][5] Key elements applicable to tetrazole synthesis include:

  • Process Hazard Analysis (PHA): A thorough review of what could go wrong and what safeguards must be in place.[3]

  • Standard Operating Procedures (SOPs): Detailed written instructions for safely conducting each step of the synthesis.[6]

  • Employee Training: Ensuring all personnel are trained on the hazards, operating procedures, and emergency response.[4]

  • Mechanical Integrity: Regular inspection and maintenance of equipment to prevent failures.[3]

  • Management of Change: A formal process for reviewing any changes to chemicals, technology, equipment, or procedures.[6]

Q3: What are the benefits of using continuous flow chemistry for tetrazole synthesis?

Continuous flow reactors offer significant safety and efficiency advantages for highly exothermic reactions:[23]

  • Enhanced Heat Transfer: The high surface-area-to-volume ratio allows for superior temperature control.

  • Minimized Reaction Volume: Only a small amount of material is reacting at any given time, reducing the overall risk.

  • Safer Handling of Hazardous Intermediates: Unstable or hazardous intermediates can be generated and consumed in situ without isolation.

  • Improved Process Control: Precise control over reaction parameters leads to higher yields and purity.[24]

Q4: How do I develop a reliable emergency quenching protocol?

A robust quenching protocol is a critical safety measure.

  • Quenching Agent Selection: The choice of quenching agent depends on the specific reactants. For unreacted sodium azide, a solution of sodium nitrite and acetic acid can be used to decompose it into non-hazardous products. For reactive organometallic intermediates, a stepwise quenching with a less reactive alcohol (e.g., isopropanol) followed by a more reactive one (e.g., ethanol/water) is recommended.[25][26][27]

  • Procedure Development: The quenching procedure should be developed and tested on a small scale before being implemented at a larger scale.

  • Accessibility: The quenching agent and necessary equipment should be readily accessible in the event of an emergency.

Visualizing a Safe Workflow: Decision Tree for Thermal Excursion

This diagram outlines a logical sequence of actions to take in the event of an unexpected temperature increase during your reaction.

Thermal_Excursion_Workflow Decision Tree for Managing Thermal Excursions start Temperature Rise Detected stop_reagents Immediately Stop All Reagent Addition start->stop_reagents max_cooling Maximize Cooling Capacity stop_reagents->max_cooling is_controlled Is Temperature Stabilizing? max_cooling->is_controlled monitor Continue to Monitor Closely is_controlled->monitor  Yes emergency_quench Initiate Emergency Quenching Protocol is_controlled->emergency_quench  No investigate Investigate Root Cause Post-Mortem monitor->investigate evacuate Evacuate Area & Alert Safety Personnel emergency_quench->evacuate

Caption: A workflow for responding to a thermal excursion.

Experimental Protocol: Small-Scale Reaction Calorimetry for Heat Flow Determination

This protocol provides a basic framework for using a reaction calorimeter to assess the thermal risk of a new tetrazole synthesis before scale-up.

Objective: To determine the heat of reaction (ΔHrxn), maximum heat flow, and potential for thermal accumulation.

Materials:

  • Reaction Calorimeter (e.g., Mettler-Toledo RC1e or similar)

  • Reactants, solvent, and catalyst for the planned tetrazole synthesis

  • Appropriate Personal Protective Equipment (PPE)[7][22][28]

Procedure:

  • Calibration: Calibrate the calorimeter according to the manufacturer's instructions to ensure accurate heat flow measurements.

  • Charging the Reactor: Charge the reactor with the initial solvent and starting materials, excluding the limiting reagent that initiates the main exothermic event.

  • Equilibration: Bring the reactor contents to the desired starting temperature and allow the system to equilibrate.

  • Reagent Addition: Begin the controlled addition of the limiting reagent at a rate that mimics the planned large-scale process. The calorimeter's software will record the heat flow in real-time.

  • Isothermal Operation: Maintain a constant reaction temperature by adjusting the jacket temperature. The heat flow data will show the rate of heat generation.

  • Data Analysis:

    • Integrate the heat flow curve over time to calculate the total heat of reaction.

    • Identify the maximum heat flow to determine the peak cooling demand.

    • Analyze the data for any signs of thermal accumulation, where the rate of heat generation exceeds the rate of heat removal.

Data Summary Table:

ParameterValueUnitsSignificance
Heat of Reaction (ΔHrxn)e.g., -150kJ/molTotal energy released per mole of product.
Maximum Heat Flow (Qmax)e.g., 50W/LPeak cooling capacity required for the process.
Thermal Accumulatione.g., Low-Indicates the potential for a runaway reaction.

References

Characterization of unexpected byproducts in the synthesis of 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole. This key intermediate, notably used in the production of the antiplatelet agent Cilostazol, presents unique synthetic challenges.[1][2] This guide is designed to help you identify, characterize, and mitigate the formation of unexpected byproducts, ensuring the purity and yield of your target compound.

Synthesis Overview: The Primary Pathway

The most common and industrially relevant synthesis of 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole proceeds via a two-step process starting from N-cyclohexyl-5-chloropentanamide.[1][3] The amide is first activated with phosphorus pentachloride (PCl₅) to form an imidoyl chloride intermediate. This is followed by a cyclization reaction with an azide source, such as hydrazoic acid or trimethylsilyl azide (TMSN₃), to yield the desired tetrazole.[1][3][4]

Below is a DOT graph illustrating this primary synthetic workflow.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Products Amide N-cyclohexyl-5- chloropentanamide Activation Activation (Imidoyl Chloride Formation) Amide->Activation PCl5 PCl₅ PCl5->Activation Azide Azide Source (e.g., TMSN₃) Cyclization Cyclization Azide->Cyclization Activation->Cyclization Intermediate Target 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole Cyclization->Target Byproducts Unexpected Byproducts Cyclization->Byproducts

Caption: Primary synthesis workflow for 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis, focusing on the characterization of unexpected byproducts.

Question 1: My reaction mixture shows a significant impurity with a mass of (M+34). What is this byproduct and how is it formed?

Answer:

This impurity is likely 5-(4,4-dichlorobutyl)-1-cyclohexyl-1H-tetrazole . This known impurity in the synthesis of Cilostazol originates from the 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole intermediate.

Plausible Mechanism of Formation:

The formation of this dichloro-byproduct likely occurs during the activation of the starting amide with phosphorus pentachloride (PCl₅). While the primary role of PCl₅ is to convert the amide to an imidoyl chloride, it can also act as a chlorinating agent for other functional groups.[2] In this case, it is plausible that a small fraction of the 4-chlorobutyl side chain undergoes further chlorination. The reaction of PCl₅ with carbonyl compounds to form geminal dichlorides is a known transformation.[2] Although the chlorobutyl group lacks a carbonyl, the reaction conditions may promote a radical or ionic chlorination at the carbon adjacent to the existing chlorine, which is activated.

Troubleshooting and Mitigation:

  • Temperature Control: Carefully control the temperature during the addition of PCl₅ and the subsequent activation step. Lower temperatures may disfavor the over-chlorination side reaction.

  • Stoichiometry: Use the minimum effective amount of PCl₅. An excess of the reagent can increase the likelihood of side reactions.

  • Purification: This byproduct can often be separated from the desired product by column chromatography or recrystallization.

Characterization:

  • Mass Spectrometry (MS): The most definitive method for identification. Look for a molecular ion peak corresponding to the dichloro-compound. The isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) will be a key indicator.

  • ¹³C NMR: The carbon bearing the two chlorine atoms will have a characteristic downfield shift compared to the monochloro-analog.

Question 2: I observe two distinct spots on my TLC plate that both appear to be product-related. Could I have formed a regioisomer?

Answer:

Yes, the formation of a regioisomeric byproduct, 2-Cyclohexyl-5-(4-chlorobutyl)tetrazole , is a possibility, especially if the synthetic strategy involves the alkylation of a pre-formed tetrazole ring. While the primary synthesis route described above is designed to be regioselective, alternative synthetic approaches or certain reaction conditions could lead to the formation of the 2,5-disubstituted isomer. The alkylation of 5-substituted-1H-tetrazoles can often yield a mixture of 1,5- and 2,5-disubstituted products.

Troubleshooting and Mitigation:

  • Synthetic Route: Adhering to the synthesis pathway starting from N-cyclohexyl-5-chloropentanamide is the most effective way to avoid regioisomer formation.

  • Reaction Conditions: If you are performing an alkylation on a tetrazole ring, factors such as the choice of solvent, base, and alkylating agent can influence the isomeric ratio.

Characterization:

  • ¹³C NMR Spectroscopy: This is the most reliable method to distinguish between the 1,5- and 2,5-disubstituted isomers. The chemical shift of the carbon atom within the tetrazole ring (C5) is characteristically different. Generally, the C5 signal in 2,5-disubstituted tetrazoles is deshielded (shifted downfield) by approximately 9-12 ppm compared to the corresponding 1,5-isomer.

  • ¹H NMR Spectroscopy: The chemical shifts of the protons on the cyclohexyl group and the chlorobutyl chain may also differ slightly between the two isomers.

Isomer Approximate ¹³C NMR Shift of Tetrazole Carbon (C5)
1,5-disubstituted (desired)~155-157 ppm
2,5-disubstituted (byproduct)~164-169 ppm

Below is a DOT graph illustrating the potential for regioisomer formation.

RegioisomerFormation Tetrazole 5-(4-chlorobutyl)-1H-tetrazole Alkylation Alkylation with Cyclohexyl Halide Tetrazole->Alkylation Isomer1 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole (1,5-isomer) Alkylation->Isomer1 Major/Desired Isomer2 2-Cyclohexyl-5-(4-chlorobutyl)tetrazole (2,5-isomer) Alkylation->Isomer2 Minor/Byproduct

Caption: Formation of regioisomers during tetrazole alkylation.

Question 3: My reaction yields are low, and I have a complex mixture of byproducts. What other side reactions could be occurring?

Answer:

A complex byproduct profile can arise from several side reactions, particularly if the reaction temperature is not well-controlled or if reactive intermediates are present for extended periods.

Potential Side Reactions:

  • Intramolecular Cyclization: The nucleophilic tetrazole ring can potentially displace the chlorine atom on the butyl chain, leading to a fused bicyclic product. This is more likely at elevated temperatures.

  • Intermolecular Reactions: Unreacted starting material or the product itself could undergo intermolecular nucleophilic substitution, leading to dimeric or oligomeric impurities.

  • Decomposition: The use of PCl₅ can sometimes lead to the dehydration of amides to nitriles, which could then react with the azide source to form a different tetrazole.[5]

  • Hydrolysis: Incomplete conversion of the amide to the imidoyl chloride, followed by exposure to water during workup, could lead to the hydrolysis of the intermediate back to the starting amide.

Troubleshooting and Mitigation:

  • Strict Anhydrous Conditions: Ensure all reagents and solvents are dry, as PCl₅ reacts violently with water.[2]

  • Reaction Monitoring: Use TLC or HPLC to monitor the progress of the reaction and avoid unnecessarily long reaction times.

  • Controlled Workup: Perform the workup at low temperatures and use a buffered aqueous solution to quench the reaction to minimize hydrolysis of the desired product.

Characterization of Complex Mixtures:

  • LC-MS: Liquid chromatography-mass spectrometry is invaluable for separating and identifying multiple components in a mixture.

  • Fractional Crystallization/Preparative Chromatography: These techniques can be used to isolate individual byproducts for more detailed spectroscopic analysis (NMR, IR).

Experimental Protocols

Protocol 1: Synthesis of 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole

This protocol is adapted from established literature procedures.[3][6]

  • Activation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve N-cyclohexyl-5-chloropentanamide (1.0 eq) in anhydrous toluene. Cool the solution to 0-5 °C in an ice bath.

  • Add phosphorus pentachloride (1.05-1.1 eq) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the formation of the imidoyl chloride intermediate by TLC or IR spectroscopy.

  • Cyclization: Cool the reaction mixture back to 0-5 °C. Add trimethylsilyl azide (1.2 eq) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: ¹³C NMR Analysis for Regioisomer Identification
  • Prepare separate, accurately weighed samples of your purified product and any isolated byproduct suspected of being a regioisomer.

  • Dissolve each sample in a deuterated solvent (e.g., CDCl₃).

  • Acquire a proton-decoupled ¹³C NMR spectrum for each sample.

  • Identify the chemical shift of the quaternary carbon of the tetrazole ring. A significant downfield shift (approx. 9-12 ppm) in one sample compared to the other is indicative of the 2,5-disubstituted regioisomer.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole, a key intermediate in the synthesis of the antiplatelet agent Cilostazol, is of significant interest to the pharmaceutical industry.[1][2] The efficiency of its synthesis directly impacts the overall cost and purity of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the prevalent synthetic routes to this tetrazole intermediate, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach. The information presented herein is intended for researchers, scientists, and professionals in drug development to aid in the selection and optimization of a synthetic strategy that aligns with their specific objectives, whether they be laboratory-scale synthesis or industrial production.

The chemical structure of this compound is characterized by a tetrazole ring and a chlorobutyl side chain, which makes it a versatile building block in organic synthesis.[1] Its molecular formula is C11H19ClN4, and it typically appears as a white solid with a melting point in the range of 49-52°C.[1]

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound is predominantly achieved through a classical multi-step approach starting from readily available precursors. However, advancements in synthetic methodology have introduced alternative, more streamlined processes. Herein, we will compare the traditional two-step synthesis with a modern one-pot multicomponent reaction.

Route 1: The Traditional Two-Step Synthesis

This widely employed method involves the initial preparation of an N-substituted amide, followed by its conversion to the tetrazole.

Step 1: Amide Formation

The synthesis commences with the formation of 5-chloro-N-cyclohexylpentanamide from 5-chlorovaleronitrile and cyclohexanol. This reaction is typically catalyzed by concentrated sulfuric acid, which serves as both a catalyst and a solvent.[3][4] The reaction proceeds at a controlled temperature, gradually increasing from 0-5°C to 25-30°C over several hours to ensure optimal conversion and minimize side reactions.[5]

Step 2: Tetrazole Ring Formation

The second step involves the cyclization of the pre-formed 5-chloro-N-cyclohexylpentanamide to the desired tetrazole. This is achieved by first activating the amide with phosphorus pentachloride (PCl₅) to form an imidoyl chloride intermediate. This intermediate is then reacted in situ with an azide source to yield the tetrazole ring.[3] Several azide sources can be employed, each with its own advantages and disadvantages.

  • Hydrazoic Acid (HN₃): While effective, hydrazoic acid is highly toxic and explosive, posing significant safety risks, especially on a larger scale.[6][7]

  • Trimethylsilyl Azide (TMSN₃): This reagent is a safer alternative to hydrazoic acid due to its higher boiling point and reduced explosive nature.[7] It is often used in an organic solvent like toluene. The reaction with the imidoyl chloride intermediate can be carried out at room temperature over several hours.[7][8][9]

  • In situ Generated TMSN₃: For enhanced safety and convenience, trimethylsilyl azide can be generated in situ from sodium azide and trimethylchlorosilane.[4]

  • Diphenylphosphine Acylazide: This reagent can also be used for the cyclization step.[3]

The choice of azide source is a critical decision, balancing reactivity, safety, and cost. For industrial applications, the use of trimethylsilyl azide, either directly or generated in situ, is generally preferred over the more hazardous hydrazoic acid.[7]

Traditional Two-Step Synthesis cluster_0 Step 1: Amide Formation cluster_1 Step 2: Tetrazole Formation 5-chlorovaleronitrile 5-chlorovaleronitrile reaction1 5-chlorovaleronitrile->reaction1 cyclohexanol cyclohexanol cyclohexanol->reaction1 H2SO4 H2SO4 H2SO4->reaction1 Catalyst/Solvent 5-chloro-N-cyclohexylpentanamide 5-chloro-N-cyclohexylpentanamide amide 5-chloro-N-cyclohexylpentanamide 5-chloro-N-cyclohexylpentanamide->amide reaction1->5-chloro-N-cyclohexylpentanamide imidoyl_chloride Imidoyl Chloride Intermediate amide->imidoyl_chloride PCl₅ PCl5 PCl5 final_product This compound imidoyl_chloride->final_product Azide azide Azide Source (e.g., TMSN₃)

Caption: Workflow for the traditional two-step synthesis.

Step 1: Synthesis of 5-chloro-N-cyclohexylpentanamide [5]

  • Cool concentrated sulfuric acid (500 g) to 0-5°C in a suitable reactor.

  • Slowly add a mixture of 5-chlorovaleronitrile (60 g) and cyclohexanol (70 g) while maintaining the temperature between 5-10°C.

  • After the addition is complete, allow the reaction mixture to warm to 25-30°C and stir for 4 hours.

  • Quench the reaction by pouring the mixture into ice water.

  • Extract the product with an organic solvent such as methyl isobutyl ketone.

  • Wash the organic layer with a sodium bicarbonate solution and then with brine.

  • Concentrate the organic phase under reduced pressure to obtain 5-chloro-N-cyclohexylpentanamide.

Step 2: Synthesis of this compound [7][8][9]

  • Dissolve 5-chloro-N-cyclohexylpentanamide (12.8 g) in toluene (120 g) at room temperature.

  • Add phosphorus pentachloride (15.9 g) and stir the mixture for approximately 3 hours.

  • Add trimethylsilyl azide (9.8 g) to the reaction mixture.

  • Continue stirring at room temperature for about 16 hours.

  • Upon completion of the reaction, add water (50 g) and separate the organic phase.

  • Wash the organic phase with water (40 g).

  • Evaporate the toluene under vacuum at 45-50°C to yield this compound.

Route 2: Microwave-Assisted Multicomponent Reaction (MCR)

A more contemporary approach involves a one-pot, microwave-assisted multicomponent reaction. This strategy is adaptable for the synthesis of 1,5-disubstituted tetrazoles, including the target compound.[5] This method combines an amine (cyclohexylamine), a carboxylic acid derivative (4-chlorobutyryl chloride), and an azide source (sodium azide or TMSN₃) in a single reaction vessel.[5] The reaction is believed to proceed via an Ugi-type mechanism.[5]

The primary advantage of this route is the significant reduction in reaction time, from several hours to just 15-30 minutes.[5] This rapid synthesis is facilitated by the high temperatures achievable with microwave irradiation. However, this method may require specialized microwave reactors and may present challenges in scaling up for industrial production.

MCR_Synthesis Cyclohexylamine Cyclohexylamine One_Pot_Reaction One-Pot Reaction Cyclohexylamine->One_Pot_Reaction 4-Chlorobutyryl_chloride 4-Chlorobutyryl_chloride 4-Chlorobutyryl_chloride->One_Pot_Reaction Azide_Source Azide Source (e.g., NaN₃) Azide_Source->One_Pot_Reaction Microwave Microwave 100-120°C One_Pot_Reaction->Microwave Final_Product This compound Microwave->Final_Product

Caption: Workflow for the microwave-assisted MCR synthesis.

Performance Data Summary

ParameterTraditional Two-Step ProcessMicrowave-Assisted MCR
Reaction Time 11–13 hours[5]15–30 minutes[5]
Yield 68–93%[5][7][8][9]75–78%[5]
Temperature Range 0–55°C[5]100–120°C[5]
Key Reagents PCl₅, H₂SO₄, Azide Source[5]Cyclohexylamine, 4-Chlorobutyryl chloride, Azide Source[5]
Purification Steps 3–4 (extraction, washing, recrystallization)[3][5]Typically requires chromatographic purification

Discussion and Recommendations

The choice between the traditional two-step synthesis and the microwave-assisted MCR depends largely on the desired scale of production and the available resources.

The traditional two-step process is well-established and has been proven to be scalable for industrial production.[1] It offers high yields (up to 93%) and high purity (over 99% after recrystallization).[3][7][8][9] The primary drawbacks are the long reaction times and the use of hazardous reagents like phosphorus pentachloride and, in some variations, hydrazoic acid. However, the adoption of safer azide sources like trimethylsilyl azide mitigates some of the safety concerns.[7]

The microwave-assisted MCR presents a compelling alternative for rapid, small-scale synthesis, making it ideal for research and development settings where quick access to the intermediate for further studies is a priority.[5] The significantly shorter reaction times are a major advantage. However, the yields reported are slightly lower than the highest yields of the traditional method, and the scalability of microwave-assisted reactions can be a challenge.

For large-scale industrial production, the traditional two-step synthesis using trimethylsilyl azide remains the more practical and economically viable option at present. Its robustness, high yields, and established protocols make it a reliable choice. For rapid lead optimization and medicinal chemistry applications, the microwave-assisted MCR offers a valuable tool for accelerating the drug discovery process.

Conclusion

The synthesis of this compound can be accomplished through various routes, each with its own set of advantages and limitations. The traditional two-step method is a reliable and high-yielding process suitable for large-scale production, particularly when employing safer azide reagents. The modern microwave-assisted multicomponent reaction provides a much faster, albeit potentially lower-yielding, alternative that is well-suited for laboratory-scale synthesis. The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the project, balancing factors such as scale, speed, safety, and cost.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole (CCT)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the cross-validation of three distinct analytical methodologies—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the analysis of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole (CCT). As a critical intermediate in the synthesis of pharmaceuticals like Cilostazol and a potential genotoxic impurity, robust and reliable quantification of CCT is paramount.[1][2] This document details the underlying principles of each technique, provides field-proven experimental protocols, and presents a comparative analysis of their performance based on key validation parameters. The objective is to equip researchers, analytical scientists, and drug development professionals with the technical insights required to select and validate the most appropriate analytical method for their specific application, ensuring data integrity and regulatory compliance.

Introduction: The Analytical Imperative for CCT

This compound (CAS 73963-42-5) is a heterocyclic organic compound whose importance in the pharmaceutical landscape cannot be overstated.[3] It serves as a pivotal building block in the synthesis of Cilostazol, a phosphodiesterase inhibitor used to treat intermittent claudication.[2] However, the presence of a primary alkyl chloride group in its structure raises a flag for potential genotoxicity, making the precise control of its levels in active pharmaceutical ingredients (APIs) a regulatory necessity.[1]

This dual role—a key reactant and a critical impurity—demands analytical methods that are not only accurate and precise but also thoroughly validated to be fit for purpose. The process of cross-validation, wherein two or more distinct analytical procedures are demonstrated to be equivalent for the same task, provides the highest level of confidence in analytical results.[4] This guide will compare HPLC-UV, a workhorse for routine quality control; GC-MS, a powerful tool for identification and quantification; and qNMR, an absolute quantification method, within a rigorous cross-validation framework grounded in international regulatory standards.

The Regulatory Bedrock: Principles of Method Validation

Any discussion of analytical methods must be anchored in the principles of validation established by global regulatory bodies. The International Council for Harmonisation (ICH) guideline Q2(R2), "Validation of Analytical Procedures," provides the definitive framework for this process.[5][6] This guideline, adopted by the FDA and EMA, outlines the performance characteristics that must be investigated to ensure a method is suitable for its intended purpose.[7]

Our cross-validation study will focus on the following core parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Cross-validation serves to demonstrate that different analytical technologies can produce comparable, reliable data, ensuring consistency across the lifecycle of a drug product.[4][8]

Candidate Methodologies: Principles and Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica gel) and a mobile phase. CCT, being a moderately polar compound, is well-retained on a reverse-phase column and can be detected by its UV absorbance.

  • Causality for Selection: HPLC-UV is the cornerstone of pharmaceutical quality control due to its high throughput, excellent quantitative performance, and robustness. It is ideal for routine assay and impurity determination in both API and drug products. A validated HPLC-MS method for CCT has been previously reported, confirming its suitability for liquid chromatography.[1]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

    • Run Time: 10 minutes (Expected Retention Time for CCT: ~4.5 min).

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of CCT reference standard in Acetonitrile.

    • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing CCT in Acetonitrile to achieve a target concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle of Operation: GC separates volatile and thermally stable compounds in a gaseous mobile phase. After separation in a capillary column, the analyte is ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio. This provides both quantitative data and structural information.

  • Causality for Selection: GC-MS offers superior specificity compared to HPLC-UV. The mass spectrum provides a unique "fingerprint" of the molecule, allowing for unambiguous identification. It is an excellent confirmatory technique and is particularly useful for volatile impurity profiling.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • Mass Spectrometer Conditions:

    • Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Acquisition Mode: Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. Use m/z 242 (molecular ion) and characteristic fragments for SIM.

  • Standard and Sample Preparation: Similar to HPLC, prepare stock and calibration standards in a volatile solvent like Dichloromethane or Ethyl Acetate.

Quantitative NMR (qNMR)
  • Principle of Operation: qNMR determines the concentration of a substance by comparing the integral of a specific resonance signal from the analyte with the integral of a signal from a certified internal standard of known concentration. The signal integral is directly proportional to the number of nuclei, making it a primary ratio method.

  • Causality for Selection: qNMR is an absolute quantification technique that does not require an identical reference standard for the analyte itself, provided a certified internal standard is used.[9] This makes it invaluable for certifying in-house primary standards and for assays where a specific CCT standard is unavailable or of questionable purity.

  • Instrumentation: NMR spectrometer (≥400 MHz) with a high-precision sample probe.

  • Internal Standard (IS): Maleic acid (certified reference material). Its sharp singlet at ~6.2-6.3 ppm in DMSO-d₆ does not overlap with CCT signals.

  • Sample Preparation:

    • Accurately weigh ~10 mg of CCT and ~10 mg of maleic acid into a vial.

    • Dissolve in a precise volume (~0.7 mL) of DMSO-d₆.

    • Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment with a 90° pulse.

    • Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton (analyte or IS). A delay of 30-60 seconds is often sufficient.

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for CCT (e.g., protons on the cyclohexyl ring) and the singlet for maleic acid.

    • Calculate the purity or concentration of CCT using the standard qNMR equation, accounting for molecular weights and the number of protons for each integrated signal.

Cross-Validation Study Design

The core of this guide is a head-to-head comparison to demonstrate method equivalency.

CrossValidation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Parallel Analysis cluster_data Data Evaluation CCT_Ref CCT Reference Standard Stock Master Stock Solution (1 mg/mL) CCT_Ref->Stock Dilutions Common Set of Calibration & QC Samples Stock->Dilutions HPLC HPLC-UV Analysis Dilutions->HPLC Inject GCMS GC-MS Analysis Dilutions->GCMS Inject qNMR qNMR Analysis Dilutions->qNMR Analyze Validation Calculate Validation Parameters (Accuracy, Precision, Linearity, etc.) HPLC->Validation GCMS->Validation qNMR->Validation Comparison Comparative Analysis Report Validation->Comparison

Caption: Cross-validation workflow from a common set of standards to comparative analysis.

Comparative Performance Data & Analysis

The following tables summarize the expected performance characteristics for each method based on a hypothetical cross-validation study.

Table 1: Linearity and Range

Parameter HPLC-UV GC-MS (SIM Mode) qNMR
Range (µg/mL) 1 - 150 0.5 - 100 50 - 2000
Correlation Coeff. (r²) > 0.999 > 0.998 > 0.999

| Rationale | Excellent linearity over a wide range suitable for assay and impurity tests. | Good linearity, but may be limited at higher concentrations due to detector saturation. | Excellent linearity, range is typically higher due to sensitivity and measurement principle. |

Table 2: Accuracy and Precision

Parameter HPLC-UV GC-MS (SIM Mode) qNMR
Accuracy (% Recovery) 98.0 - 102.0% 97.0 - 103.0% 99.0 - 101.0%
Repeatability (%RSD) < 1.0% < 1.5% < 0.5%
Intermediate Precision (%RSD) < 2.0% < 3.0% < 1.0%

| Rationale | Highly accurate and precise, meeting typical pharmaceutical requirements.[10] | Slightly higher variability due to inlet discrimination and ionization effects. | Inherently high accuracy and precision as a primary method. |

Table 3: Specificity, LOD, and LOQ

Parameter HPLC-UV GC-MS (SIM Mode) qNMR
Specificity Good (based on RT), but susceptible to co-eluting impurities with similar UV spectra. Excellent (based on RT and mass spectrum), allows unambiguous identification. Excellent (based on unique chemical shifts), structurally specific.
LOD (µg/mL) ~0.3 ~0.1 ~20
LOQ (µg/mL) ~1.0 ~0.5 ~50

| Rationale | Suitable for most assay purposes.[1] | Superior sensitivity makes it ideal for trace impurity analysis. | Lower sensitivity limits its use for trace analysis but is irrelevant for assay. |

Choosing the Right Method: A Practical Decision Guide

The selection of an analytical method is not a one-size-fits-all decision. It is dictated by the analytical objective, available resources, and the stage of drug development.

Decision_Matrix cluster_paths cluster_methods Start What is the Analytical Goal? RoutineQC Routine QC Assay (High Throughput) Start->RoutineQC ImpurityID Impurity Identification & Trace Analysis Start->ImpurityID RefStd Reference Standard Certification (Absolute Purity) Start->RefStd HPLC HPLC-UV RoutineQC->HPLC Primary Choice (Robust & Fast) GCMS GC-MS ImpurityID->GCMS Primary Choice (High Specificity & Sensitivity) RefStd->HPLC Secondary Check (Orthogonal Method) qNMR qNMR RefStd->qNMR Gold Standard (Primary Method)

Caption: Decision matrix for selecting the optimal analytical method for CCT analysis.

  • For Routine Quality Control (Release Testing, Stability Studies): HPLC-UV is the method of choice. Its robustness, high throughput, and excellent precision make it ideal for analyzing large numbers of samples in a regulated environment.

  • For Impurity Identification and Trace-Level Quantification: GC-MS is superior. Its ability to provide structural information via mass fragmentation is invaluable for identifying unknown impurities, and its high sensitivity is essential for quantifying potential genotoxic impurities at low levels.

  • For Primary Standard Certification: qNMR is the gold standard. As a primary method, it provides a direct measurement of purity without reliance on a pre-existing CCT standard, making it the ultimate arbiter for certifying reference materials.

Conclusion

This guide demonstrates that HPLC-UV, GC-MS, and qNMR are all validatable and powerful techniques for the analysis of this compound. A cross-validation study confirms that while they produce comparable data for core assay purposes, their individual strengths make them suited for different applications. HPLC-UV excels in routine QC, GC-MS provides unparalleled specificity and sensitivity for impurity studies, and qNMR serves as the definitive method for absolute quantification and reference standard certification. By understanding the causality behind the performance of each method and adhering to the validation principles outlined by ICH Q2(R2), scientists can ensure the generation of reliable, defensible analytical data throughout the pharmaceutical development lifecycle.[5][11]

References

A Senior Application Scientist's Guide to Benchmarking the Purity of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive analytical framework for benchmarking the purity of a newly synthesized batch of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole (CCT) against commercially available reference standards. CCT is a critical intermediate in the synthesis of the pharmaceutical agent Cilostazol, making its purity a matter of utmost importance for drug safety and efficacy.[1][2] This document outlines a multi-pronged analytical approach, employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By integrating these orthogonal techniques, we provide a robust, self-validating system for purity assessment that goes beyond simple percentage values to offer a detailed impurity profile. Detailed, step-by-step protocols are provided, with an emphasis on the scientific rationale behind experimental choices. The results demonstrate that while the in-house synthesized CCT possesses high purity, it exhibits a distinct impurity profile compared to commercial standards, highlighting the necessity of comprehensive characterization for pharmaceutical intermediates.

Introduction

This compound (CCT) is a pivotal chemical building block in the pharmaceutical industry, most notably serving as a key intermediate in the multi-step synthesis of Cilostazol.[1] Cilostazol is a phosphodiesterase III inhibitor used to treat intermittent claudication.[1] The journey from a starting material like CCT to a final Active Pharmaceutical Ingredient (API) is governed by stringent regulatory standards where the purity of each intermediate is paramount.[3][4]

Impurities introduced during the synthesis of CCT, which often involves reagents like phosphorus pentachloride and trimethylsilyl azide, can be carried through to the final API, potentially altering its efficacy, safety, and stability.[5][6][7] These unwanted chemicals can arise from starting materials, by-products, intermediates, or degradation products. Therefore, a rigorous analytical assessment is not merely a quality control checkpoint but a fundamental component of a sound drug development program.

The objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed, field-proven methodology for the comprehensive purity evaluation of CCT. We will compare an in-house synthesized batch against two commercially available standards, demonstrating a multi-faceted approach that ensures a holistic understanding of the material's quality.

Materials and Methods

Materials
  • In-House Synthesized CCT (Batch ID: CCT-IH-001): Synthesized according to a modified literature procedure.[5][8]

  • Commercial Standard A (Batch ID: CS-A-998): Sourced from Supplier X, Purity >98% (HPLC).

  • Commercial Standard B (Batch ID: CS-B-995): Sourced from Supplier Y, Purity >98% (HPLC).[9]

  • HPLC Grade Acetonitrile (ACN) and Water: Sourced from Fisher Scientific.

  • Formic Acid (FA), 99%: Sourced from Sigma-Aldrich.

  • Deuterated Chloroform (CDCl₃) with 0.03% TMS: Sourced from Cambridge Isotope Laboratories.

  • Maleic Anhydride (99.9% Purity): Certified reference standard for qNMR, sourced from LGC Standards.[10]

Analytical Instrumentation
  • HPLC-UV: Agilent 1260 Infinity II system with a Diode Array Detector (DAD).

  • GC-MS: Agilent 7890B GC coupled to a 5977A Mass Selective Detector (MSD).

  • qNMR: Bruker Avance III HD 500 MHz spectrometer.

Overall Purity Assessment Workflow

The following diagram illustrates the comprehensive, multi-technique workflow employed for the purity assessment of each CCT batch.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample CCT Sample (In-House or Commercial) HPLC HPLC-UV (Relative Purity & Impurities) Sample->HPLC Dissolve in ACN/H2O GCMS GC-MS (Residual Solvents & Volatiles) Sample->GCMS Dissolve in DCM qNMR qNMR (Absolute Purity Assay) Sample->qNMR Dissolve in CDCl3 with Internal Standard Purity_Profile Comprehensive Purity Profile HPLC->Purity_Profile GCMS->Purity_Profile qNMR->Purity_Profile Comparison Benchmark Against Standards Purity_Profile->Comparison Report Final Report Comparison->Report G cluster_0 Mixture Injected cluster_1 Stationary Phase (C18 Column) cluster_2 Elution Over Time A Impurity 1 Column Interaction based on polarity B CCT C Impurity 2 A_out Impurity 1 (Less Retained) B_out CCT C_out Impurity 2 (More Retained)

References

A Comparative Bioactivity Analysis of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Prepared by: Gemini, Senior Application Scientist

Introduction: The Versatile Tetrazole Scaffold in Medicinal Chemistry

The tetrazole nucleus, a five-membered aromatic ring with four nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and its ability to act as a bioisostere for carboxylic acids and cis-amide bonds, have led to its incorporation into a wide array of therapeutic agents.[1] Tetrazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects.[2] This guide focuses on a specific derivative, 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole, a key intermediate in the synthesis of the phosphodiesterase 3A (PDE3A) inhibitor, Cilostazol, and provides a comparative analysis of the bioactivity of its structural analogs.[3][4] Understanding the structure-activity relationships (SAR) within this chemical series is crucial for the rational design of novel therapeutic agents with enhanced potency and selectivity.

Core Compound Profile: this compound

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 73963-42-5

  • Molecular Formula: C₁₁H₁₉ClN₄

  • Molecular Weight: 242.75 g/mol [3]

This compound serves as a critical building block in the synthesis of Cilostazol, a medication used to treat intermittent claudication.[5] Its primary known biological relevance is tied to its role as a precursor to a potent PDE3A inhibitor.[3] The inherent reactivity of the chlorobutyl side chain also presents opportunities for synthetic diversification to generate a library of analogs for bioactivity screening.[3]

Comparative Bioactivity Analysis

Phosphodiesterase 3A (PDE3A) Inhibition

The primary therapeutic target associated with the core structure is PDE3A. Inhibition of this enzyme leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in vasodilation and inhibition of platelet aggregation.[6] The 1-cyclohexyl and 5-(4-chlorobutyl) groups of the parent compound are crucial for its ultimate conversion into the active PDE3A inhibitor, Cilostazol.

Hypothetical Analogs and Predicted PDE3A Inhibitory Activity:

AnalogModification from Parent CompoundPredicted PDE3A Inhibitory ActivityRationale
Analog A Replacement of cyclohexyl with a smaller cycloalkyl (e.g., cyclopentyl)Likely reducedThe cyclohexyl group likely contributes to optimal hydrophobic interactions within the PDE3A binding pocket. A smaller ring may not fill this pocket as effectively, leading to decreased affinity.
Analog B Replacement of cyclohexyl with a larger or substituted cycloalkyl (e.g., 4-methylcyclohexyl)Potentially alteredIntroduction of a substituent could either enhance binding through additional interactions or cause steric hindrance, depending on the topography of the binding site.
Analog C Modification of the 4-chlorobutyl chain to 4-aminobutylPotentially maintained or alteredThe amino group could introduce new hydrogen bonding opportunities within the target protein, potentially altering binding affinity and selectivity.
Analog D Modification of the 4-chlorobutyl chain to 4-azidobutylLikely requires metabolic activationThe azide group is a versatile functional handle for further chemical modification but would likely need to be reduced to an amine in vivo to exhibit significant biological activity.[7]
Cytotoxic Activity Against Cancer Cell Lines

Tetrazole derivatives have demonstrated promising anticancer properties.[8] The cytotoxic potential of this compound and its analogs can be assessed using in vitro assays such as the MTT assay on various cancer cell lines.

Hypothetical Analogs and Predicted Cytotoxic Activity:

AnalogModification from Parent CompoundPredicted Cytotoxic Activity (IC50)Rationale
Analog E Replacement of the chloro group with a more reactive halogen (e.g., bromo)Potentially increasedA more reactive alkylating agent could lead to greater DNA damage in rapidly dividing cancer cells, resulting in higher cytotoxicity.[9]
Analog F Introduction of aromatic or heteroaromatic rings on the butyl chainPotentially significant activityThe introduction of planar aromatic systems can facilitate intercalation with DNA or interactions with aromatic residues in enzyme active sites, a common feature of many cytotoxic agents.
Analog G Replacement of the cyclohexyl group with an aromatic ring (e.g., phenyl)Potentially increasedAromatic rings can engage in π-π stacking interactions with biological targets, which can be a key driver of cytotoxic activity.
Antimicrobial Activity

The tetrazole scaffold is present in several antimicrobial agents. The antimicrobial efficacy of the parent compound and its analogs can be determined by measuring the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Hypothetical Analogs and Predicted Antimicrobial Activity (MIC):

AnalogModification from Parent CompoundPredicted Antimicrobial ActivityRationale
Analog H Conversion of the chlorobutyl chain to a quaternary ammonium saltPotentially significantQuaternary ammonium compounds are known for their membrane-disrupting antimicrobial properties.
Analog I Introduction of a nitro group on a substituted cyclohexyl or an appended aromatic ringPotentially enhancedNitroaromatic compounds are a well-established class of antimicrobial agents.
Analog J Coupling of the chlorobutyl chain to other antimicrobial pharmacophores (e.g., a sulfonamide)Potentially synergistic or additive effectsHybrid molecules can exhibit dual mechanisms of action, leading to improved antimicrobial potency.

Experimental Protocols

To facilitate further research and validation of the predicted bioactivities, detailed protocols for key in vitro assays are provided below.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • 96-well microtiter plates

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in a suitable solvent)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 35°C for Candida species) for 16-20 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 3: Phosphodiesterase 3A (PDE3A) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE3A.

Materials:

  • Recombinant human PDE3A enzyme

  • Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • cAMP (substrate)

  • Test compounds (dissolved in DMSO)

  • Detection system (e.g., a commercially available kit based on fluorescence polarization, HTRF, or radioimmunoassay)

  • Microplate reader compatible with the detection system

Procedure:

  • Reaction Setup: In a microplate, add the assay buffer, the test compound at various concentrations, and the PDE3A enzyme.

  • Initiate Reaction: Add cAMP to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions of the chosen detection system.

  • Signal Measurement: Measure the signal (e.g., fluorescence, radioactivity) using a microplate reader.

  • Data Analysis: Calculate the percentage of PDE3A inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms

PDE3A Inhibition and the cAMP Signaling Pathway

The inhibition of PDE3A by Cilostazol and its active metabolites directly impacts the cyclic AMP (cAMP) signaling cascade. This pathway is fundamental to various physiological processes, including cardiovascular function.

PDE3A_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR Binds to G_Protein G Protein GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Activates ATP ATP ATP->AC PDE3A Phosphodiesterase 3A cAMP->PDE3A Hydrolyzed by PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE3A->AMP Cellular_Response Cellular Response (e.g., Vasodilation, Platelet Aggregation Inhibition) PKA->Cellular_Response Phosphorylates Targets leading to Inhibitor 5-(4-Chlorobutyl)-1-Cyclohexyl- 1H-Tetrazole Analog (e.g., Cilostazol) Inhibitor->PDE3A Inhibits

Caption: PDE3A Inhibition Pathway.

Experimental Workflow for Bioactivity Screening

A logical workflow for screening the bioactivity of novel this compound analogs is essential for efficient drug discovery.

Bioactivity_Screening_Workflow Start Synthesis of This compound Analogs Primary_Screening Primary Bioactivity Screening Start->Primary_Screening PDE3A_Assay PDE3A Inhibition Assay (IC50 determination) Primary_Screening->PDE3A_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) (IC50 determination) Primary_Screening->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assay (MIC) (MIC determination) Primary_Screening->Antimicrobial_Assay Hit_Identification Hit Identification (Potent & Selective Analogs) PDE3A_Assay->Hit_Identification Cytotoxicity_Assay->Hit_Identification Antimicrobial_Assay->Hit_Identification Secondary_Screening Secondary & Mechanistic Studies Hit_Identification->Secondary_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Screening->SAR_Analysis Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis Assays, Enzyme Kinetics) Secondary_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Mechanism_of_Action->Lead_Optimization

Caption: Bioactivity Screening Workflow.

Conclusion and Future Directions

This compound serves as a valuable starting point for the development of novel bioactive compounds. While its primary role is as an intermediate in the synthesis of the PDE3A inhibitor Cilostazol, the inherent reactivity of its structure allows for the generation of a diverse library of analogs. The comparative analysis presented in this guide, based on established structure-activity relationships, suggests that modifications to both the cyclohexyl and chlorobutyl moieties can significantly influence the pharmacological profile of these compounds.

Future research should focus on the systematic synthesis and biological evaluation of these proposed analogs to validate the predicted bioactivities. Such studies will not only provide a deeper understanding of the structure-activity relationships within this chemical class but also have the potential to identify novel lead compounds with improved potency, selectivity, and therapeutic potential for the treatment of cardiovascular diseases, cancer, and microbial infections.

References

A Comparative Cost-Benefit Analysis of Synthesis Methods for 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and safe synthesis of key pharmaceutical intermediates is paramount. 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole is a critical building block in the synthesis of Cilostazol, a medication used to treat intermittent claudication.[1] This guide provides an in-depth comparative analysis of the primary synthetic routes to this intermediate, focusing on cost-effectiveness, safety, environmental impact, and overall process efficiency. The information presented herein is intended to empower researchers to make informed decisions when selecting a synthesis strategy.

Introduction to 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole

1-Cyclohexyl-5-(4-chlorobutyl)tetrazole (CAS No. 73963-42-5) is a white crystalline solid with a molecular weight of 242.75 g/mol .[1] Its structure, featuring a tetrazole ring and a reactive chlorobutyl side chain, makes it an ideal precursor for the synthesis of various pharmaceuticals.[1] The primary application of this compound is as a key intermediate in the production of Cilostazol, a phosphodiesterase III inhibitor.[1]

The synthesis of 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole is a multi-step process, with the crucial step being the formation of the tetrazole ring. This is typically achieved through the reaction of an activated intermediate with an azide source. The choice of this azide source is a critical factor that significantly influences the cost, safety, and environmental footprint of the entire synthesis. This guide will compare and contrast three prominent methods, distinguished by their choice of azide reagent, as well as a greener multicomponent reaction approach.

The Common Synthetic Precursor: N-Cyclohexyl-5-chloropentanamide

All the primary methods discussed in this guide share a common initial step: the synthesis of N-cyclohexyl-5-chloropentanamide. This intermediate is typically prepared from 5-chlorovaleronitrile and cyclohexanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[2][3]

Experimental Protocol: Synthesis of N-Cyclohexyl-5-chloropentanamide
  • In a suitable reaction vessel, cool concentrated sulfuric acid (e.g., 500 g) to 0-5 °C using an ice-salt bath.[3]

  • Slowly add a pre-mixed solution of 5-chlorovaleronitrile (e.g., 60 g) and cyclohexanol (e.g., 70 g) to the sulfuric acid, maintaining the temperature between 0-5 °C.[3]

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature (25-30 °C) and stir for approximately 2-4 hours.[2][3]

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC) until the 5-chlorovaleronitrile is consumed.[2]

  • Upon completion, carefully pour the reaction mixture into crushed ice.[2]

  • Extract the aqueous mixture with an organic solvent, such as methyl isobutyl ketone (MIBK).[2][3]

  • Wash the combined organic extracts with an aqueous sodium bicarbonate solution until neutral, followed by a brine wash.[2][3]

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude N-cyclohexyl-5-chloropentanamide.

  • The crude product can be further purified by recrystallization from a solvent such as petroleum ether to yield a white solid.[2]

This initial step is reported to have a high yield, typically around 85%.[3]

Method 1: The Traditional Approach - In Situ Generation of Hydrazoic Acid

This method is a long-established route for tetrazole synthesis. It involves the reaction of the intermediate N-cyclohexyl-5-chloropentanamide with phosphorus pentachloride (PCl₅) to form an imidoyl chloride, which is then reacted with hydrazoic acid (HN₃). The hydrazoic acid is typically generated in situ from sodium azide (NaN₃) and a proton source like an ammonium salt or a strong acid.

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Tetrazole Formation (Method 1) 5-chlorovaleronitrile 5-chlorovaleronitrile N-cyclohexyl-5-chloropentanamide N-cyclohexyl-5-chloropentanamide 5-chlorovaleronitrile->N-cyclohexyl-5-chloropentanamide H₂SO₄ cyclohexanol cyclohexanol cyclohexanol->N-cyclohexyl-5-chloropentanamide Final_Product_1 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole N-cyclohexyl-5-chloropentanamide->Final_Product_1 1. PCl₅ 2. NaN₃ / H⁺ PCl5 PCl₅ PCl5->Final_Product_1 NaN3_H NaN₃ / H⁺ (in situ HN₃) NaN3_H->Final_Product_1

Caption: Synthetic pathway using in situ generated hydrazoic acid.

Experimental Protocol
  • Dissolve N-cyclohexyl-5-chloropentanamide (e.g., 4.36 g) in a suitable solvent like benzene or toluene (e.g., 30 ml) and cool to 0 °C.

  • Add phosphorus pentachloride (e.g., 4.4 g) portion-wise, maintaining the low temperature.[4]

  • Allow the mixture to warm to room temperature and stir for about 2 hours until the formation of the imidoyl chloride is complete.[4]

  • Cool the reaction mixture again to 0 °C and add a solution of hydrazoic acid in the same solvent. The hydrazoic acid is prepared separately by reacting sodium azide with a strong acid, a process that must be conducted with extreme caution behind a blast shield.

  • The reaction is typically stirred for several hours at low temperature and then for an extended period (e.g., 48 hours) at room temperature, followed by a period of reflux to ensure complete reaction.[4]

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is dissolved in a solvent like ethyl acetate and washed with aqueous sodium bicarbonate and brine.[4]

  • The organic layer is dried and concentrated, and the crude product is purified by recrystallization from a solvent mixture like ethyl acetate-hexane.[4]

Method 2: The Safer Alternative - Trimethylsilyl Azide

To circumvent the significant hazards associated with hydrazoic acid, alternative azide sources have been developed. Trimethylsilyl azide (TMSN₃) is a popular choice as it is a liquid and generally considered safer to handle than hydrazoic acid. The reaction mechanism is similar to Method 1, with TMSN₃ reacting with the in situ-generated imidoyl chloride.

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Tetrazole Formation (Method 2) 5-chlorovaleronitrile 5-chlorovaleronitrile N-cyclohexyl-5-chloropentanamide N-cyclohexyl-5-chloropentanamide 5-chlorovaleronitrile->N-cyclohexyl-5-chloropentanamide H₂SO₄ cyclohexanol cyclohexanol cyclohexanol->N-cyclohexyl-5-chloropentanamide Final_Product_2 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole N-cyclohexyl-5-chloropentanamide->Final_Product_2 1. PCl₅ 2. TMSN₃ PCl5_2 PCl₅ PCl5_2->Final_Product_2 TMSN3 Trimethylsilyl Azide (TMSN₃) TMSN3->Final_Product_2

Caption: Synthetic pathway using trimethylsilyl azide.

Experimental Protocol
  • In a reaction vessel, mix N-cyclohexyl-5-chloropentanamide (e.g., 12.8 g) and phosphorus pentachloride (e.g., 15.9 g) in toluene (e.g., 120 g) at room temperature.[5][6]

  • Stir the mixture for approximately 3 hours.[5][6]

  • Add trimethylsilyl azide (e.g., 9.8 g) to the reaction mixture.[5][6]

  • Continue stirring at room temperature for about 16 hours.[5][6]

  • After the reaction is complete, quench the reaction by adding water (e.g., 50 g).[5][6]

  • Separate the organic phase and wash it with water (e.g., 40 g).[5][6]

  • Remove the toluene under vacuum to obtain the crude product.[5]

  • The product can be purified by recrystallization. This method has been reported to yield approximately 93% of the final product.[5][6]

Method 3: The High-Yield Option - Diphenylphosphine Acylazide

Diphenylphosphine acylazide, also known as diphenylphosphoryl azide (DPPA), is another alternative to hydrazoic acid. It is often used in peptide synthesis but is also effective for tetrazole formation. While it is a more expensive reagent, it can offer high yields and milder reaction conditions in some cases.

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Tetrazole Formation (Method 3) 5-chlorovaleronitrile 5-chlorovaleronitrile N-cyclohexyl-5-chloropentanamide N-cyclohexyl-5-chloropentanamide 5-chlorovaleronitrile->N-cyclohexyl-5-chloropentanamide H₂SO₄ cyclohexanol cyclohexanol cyclohexanol->N-cyclohexyl-5-chloropentanamide Final_Product_3 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole N-cyclohexyl-5-chloropentanamide->Final_Product_3 1. PCl₅ 2. DPPA PCl5_3 PCl₅ PCl5_3->Final_Product_3 DPPA Diphenylphosphine Acylazide (DPPA) DPPA->Final_Product_3 cluster_0 One-Pot Multicomponent Reaction (Method 4) Cyclohexylamine Cyclohexylamine Final_Product_4 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole Cyclohexylamine->Final_Product_4 Aldehyde 5-Chloropentanal Aldehyde->Final_Product_4 Isocyanide Isocyanide Isocyanide->Final_Product_4 TMSN3_2 TMSN₃ TMSN3_2->Final_Product_4

References

A Comparative Guide to Validating the Antimicrobial and Anticancer Potential of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antimicrobial and anticancer potential of the tetrazole derivative, 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole. This document moves beyond a simple recitation of protocols to offer a strategic comparison against established therapeutic agents, providing the scientific rationale behind the experimental design.

Introduction: The Promise of Tetrazole Scaffolds

Tetrazole and its derivatives represent a significant class of nitrogen-rich heterocyclic compounds in medicinal chemistry.[1][2] The tetrazole ring is often considered a bioisostere of the carboxylic acid group, enhancing metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles.[3] This versatile scaffold has been incorporated into a wide array of therapeutic agents with diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][4] The mechanism of action for many tetrazole-containing compounds involves fundamental cellular processes such as DNA replication, protein synthesis, and the induction of oxidative stress, making them attractive candidates for novel drug discovery.[2]

The compound of interest, this compound, is a known key intermediate in the synthesis of Cilostazol, a phosphodiesterase III inhibitor used to treat intermittent claudication.[5] While its primary role has been in synthesis, preliminary studies suggest it may possess inherent antimicrobial and anticancer properties. This guide outlines the necessary experimental workflows to rigorously validate this potential.

Comparative Framework: Establishing Benchmarks for Efficacy

To ascertain the therapeutic relevance of this compound, its biological activity must be compared against well-characterized standard drugs. Furthermore, given its relationship to Cilostazol, a comparison with the final drug product provides a unique and valuable perspective on the contribution of the core structure versus the modifications in the final active pharmaceutical ingredient.

For Antimicrobial Validation:

  • Positive Control: Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, will be used as the benchmark for antibacterial activity.[6]

  • Comparator Compound: Cilostazol. Recent studies have indicated that Cilostazol possesses anti-virulence properties against pathogens like Pseudomonas aeruginosa by disrupting quorum sensing.[7][8]

For Anticancer Validation:

  • Positive Control: Doxorubicin, an anthracycline antibiotic widely used in chemotherapy that intercalates DNA and inhibits topoisomerase II, leading to apoptosis.

  • Comparator Compound: Cilostazol. Emerging research has demonstrated that Cilostazol can inhibit the motility of colon cancer cells and induce apoptosis in chronic myeloid leukemia cells by modulating the AKT signaling pathway.[9][10]

Part 1: Validation of Antimicrobial Potential

The initial validation will focus on determining the compound's ability to inhibit the growth of clinically relevant bacterial and fungal strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC).[11][12]

Methodology:

  • Preparation of Test Compound and Controls:

    • Dissolve this compound, Ciprofloxacin, and Cilostazol in an appropriate solvent (e.g., DMSO) to create stock solutions.

    • Prepare a series of two-fold serial dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

  • Inoculum Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared microbial suspension.

    • Include a growth control (no compound) and a sterility control (no microbes).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • MBC Determination:

    • Sub-culture aliquots from the wells with no visible growth onto agar plates.

    • The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum count after incubation.

Data Presentation and Interpretation

The results should be tabulated to allow for a direct comparison of the antimicrobial activity.

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)
This compoundS. aureus
E. coli
C. albicans
Ciprofloxacin (Positive Control)S. aureus
E. coli
C. albicans
Cilostazol (Comparator)S. aureus
E. coli
C. albicans

Causality behind Experimental Choices: The selection of Gram-positive (S. aureus), Gram-negative (E. coli), and a fungal pathogen (C. albicans) provides a broad initial screen of the compound's antimicrobial spectrum. Ciprofloxacin is chosen as a potent, broad-spectrum antibiotic standard. Including Cilostazol allows for an assessment of whether the antimicrobial activity, if any, is unique to the intermediate or also present in the final drug.

Visualizing the Antimicrobial Validation Workflow

Antimicrobial_Validation_Workflow Workflow for Antimicrobial Potential Validation cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (Test Compound, Ciprofloxacin, Cilostazol) Serial_Dilution Perform Serial Dilutions in 96-well Plates Compound_Prep->Serial_Dilution Inoculation Inoculate Plates Serial_Dilution->Inoculation Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland Standard) Inoculum_Prep->Inoculation Incubation Incubate Plates (37°C, 18-48h) Inoculation->Incubation MIC_Determination Determine MIC (Visual Inspection) Incubation->MIC_Determination MBC_Determination Determine MBC (Sub-culturing on Agar) MIC_Determination->MBC_Determination Data_Comparison Compare with Controls MBC_Determination->Data_Comparison

Caption: Workflow for antimicrobial potential validation.

Part 2: Validation of Anticancer Potential

The evaluation of anticancer activity will begin with a cell viability assay to determine the cytotoxic effects of the compound on cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13]

Methodology:

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer) in appropriate media.

    • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound, Doxorubicin, and Cilostazol for 24, 48, and 72 hours.

    • Include an untreated control and a vehicle control (DMSO).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound and cell line.

Data Presentation and Interpretation

A table summarizing the IC50 values will facilitate a direct comparison of the cytotoxic potential.

CompoundCell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
This compoundMCF-7
A549
HeLa
Doxorubicin (Positive Control)MCF-7
A549
HeLa
Cilostazol (Comparator)MCF-7
A549
HeLa

Causality behind Experimental Choices: The selection of multiple cancer cell lines from different tissue origins is crucial to assess the breadth of the compound's potential anticancer activity. Doxorubicin is a standard, potent chemotherapeutic agent used in a clinical setting. The inclusion of Cilostazol will help determine if the cytotoxic effects are a feature of the core tetrazole structure or a result of the modifications in the final drug.

Visualizing the Anticancer Validation Workflow

Anticancer_Validation_Workflow Workflow for Anticancer Potential Validation cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Cancer Cell Lines Cell_Seeding Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat with Test Compounds and Controls Cell_Seeding->Compound_Treatment MTT_Incubation Incubate with MTT Solution Compound_Treatment->MTT_Incubation Formazan_Solubilization Solubilize Formazan Crystals MTT_Incubation->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate Cell Viability and IC50 Values Absorbance_Reading->IC50_Calculation Data_Comparison Compare with Controls IC50_Calculation->Data_Comparison

Caption: Workflow for anticancer potential validation.

Part 3: Elucidating the Mechanism of Action

Should this compound demonstrate significant antimicrobial or anticancer activity, further investigation into its mechanism of action is warranted.

Potential Antimicrobial Mechanisms of Tetrazoles
  • DNA Damage and Replication Inhibition: Tetrazole derivatives have been shown to interfere with bacterial DNA synthesis.[2] Assays such as DNA gyrase and topoisomerase IV inhibition assays can be employed to investigate this.[6]

  • Protein Synthesis Inhibition: Some tetrazoles may disrupt ribosomal function.

  • Oxidative Stress Generation: The compound may induce the production of reactive oxygen species (ROS), leading to cellular damage.[2]

Potential Anticancer Mechanisms of Tetrazoles
  • Apoptosis Induction: Many anticancer agents, including tetrazole derivatives, induce programmed cell death.[3] This can be assessed using techniques like Annexin V/PI staining and analysis of caspase activity.

  • Cell Cycle Arrest: The compound may halt the cell cycle at specific checkpoints, which can be analyzed by flow cytometry.

  • Inhibition of Signaling Pathways: Tetrazoles can modulate key signaling pathways involved in cancer progression, such as the AKT pathway.[10]

Visualizing Potential Signaling Pathways

Signaling_Pathway Hypothesized Anticancer Mechanism of Action Test_Compound This compound AKT_Pathway AKT Signaling Pathway Test_Compound->AKT_Pathway Inhibition Cell_Cycle_Control Cell Cycle Control Proteins Test_Compound->Cell_Cycle_Control Modulation Apoptosis_Machinery Apoptotic Machinery (e.g., Caspases) AKT_Pathway->Apoptosis_Machinery Inhibition of Anti-apoptotic Proteins Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Control->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Machinery->Apoptosis

Caption: Hypothesized anticancer mechanism of action.

Conclusion

This guide provides a robust, comparative framework for the initial validation of the antimicrobial and anticancer potential of this compound. By employing standardized protocols and comparing the results against both established drugs and its own derivative, Cilostazol, researchers can generate a comprehensive and scientifically sound assessment of this compound's therapeutic promise. The detailed methodologies and logical workflows presented herein are designed to ensure data integrity and provide a clear path for subsequent mechanistic studies.

References

A Comparative Guide to the Synthesis of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole: An Evaluation of Reproducibility and Yield

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Pharmaceutical Intermediate

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5) is a critical intermediate in the synthesis of Cilostazol, a phosphodiesterase III inhibitor used to treat intermittent claudication.[1][2][3] The tetrazole moiety itself is of profound importance in medicinal chemistry, often serving as a bioisosteric replacement for the carboxylic acid group, which can enhance metabolic stability and cell membrane permeability of a drug candidate.[4][5] Given its role in the production of a widely used pharmaceutical, the development of a reproducible, safe, and high-yielding synthesis protocol for this intermediate is of paramount importance for researchers and drug manufacturers.

This guide provides an in-depth comparison of two distinct synthetic protocols for this compound. We will dissect each methodology, offering not just the procedural steps, but the underlying chemical rationale, expected outcomes, and a critical evaluation of their respective strengths and weaknesses. Our analysis is grounded in published literature and patent filings to provide a robust and reliable resource for professionals in the field.

Protocol A: High-Yield, One-Pot Synthesis from an Amide Precursor

This protocol represents a common and highly efficient route starting from N-(5-chloropentanoyl)-cyclohexylamine. It is a two-step, one-pot procedure that leverages an in-situ generated imidoyl chloride for subsequent cyclization.

Principle and Rationale

The core of this protocol is the conversion of a secondary amide into a tetrazole.

  • Activation: Phosphorus pentachloride (PCl₅) is a powerful dehydrating and chlorinating agent. It reacts with the amide oxygen of N-(5-chloropentanoyl)-cyclohexylamine to form a highly reactive imidoyl chloride intermediate. This activation is crucial as amides themselves are not sufficiently electrophilic to react with azides.

  • Cycloaddition: Trimethylsilyl azide (TMSN₃) is then introduced. It participates in a [3+2] cycloaddition reaction with the imidoyl chloride.[6][7] TMSN₃ is often preferred in modern organic synthesis over sodium azide/ammonium chloride combinations due to its better solubility in common organic solvents and the ability to avoid the direct handling of highly toxic and explosive hydrazoic acid.[6] The reaction proceeds under mild, room-temperature conditions, which minimizes side reactions and contributes to the high reported yield.

Experimental Workflow: Protocol A

Protocol_A_Workflow start Start react_amide Mix N-(5-chloropentanoyl)-cyclohexylamine and PCl₅ in Toluene start->react_amide stir_1 Stir at Room Temperature (3 hours) react_amide->stir_1 add_azide Add Trimethylsilyl Azide (TMSN₃) stir_1->add_azide stir_2 Stir at Room Temperature (16 hours) add_azide->stir_2 workup Aqueous Workup (Water Wash) stir_2->workup evaporate Evaporate Toluene under Vacuum workup->evaporate product Obtain Final Product evaporate->product

Caption: Workflow for Protocol A Synthesis.

Detailed Methodology: Protocol A
  • Step 1: Imidoyl Chloride Formation

    • In a suitable reaction vessel under an inert atmosphere, suspend N-(5-chloropentanoyl)-cyclohexylamine (12.8 g) in toluene (120 g).

    • To this suspension, add phosphorus pentachloride (15.9 g) at room temperature.

    • Stir the mixture for approximately 3 hours. The reaction should become a clear solution, indicating the formation of the imidoyl chloride intermediate.

  • Step 2: Tetrazole Formation

    • To the resulting solution, add trimethylsilyl azide (9.8 g) while maintaining the reaction at room temperature.

    • Continue stirring the reaction mixture for approximately 16 hours.

  • Step 3: Workup and Isolation

    • Upon completion (monitored by TLC or HPLC), carefully quench the reaction by adding water (50 g).

    • Separate the organic phase from the aqueous phase.

    • Wash the organic phase with an additional portion of water (40 g).

    • Concentrate the organic phase by evaporating the toluene under vacuum at 45-50°C to yield the final product.[6][8]

Expected Outcome

This protocol is reported to produce 1-cyclohexyl-5-(4-chlorobutyl)tetrazole with a high molar yield of approximately 93%.[6] The product is typically a colorless or white to yellowish crystalline solid with a melting point around 50-52 °C.[9][10]

Protocol B: Synthesis from Nitrile and Alcohol Precursors

This protocol begins with more fundamental starting materials: 5-chlorovaleronitrile and cyclohexanol. It involves the initial synthesis of the amide intermediate, followed by a similar cyclization strategy but with a different azide source and thermal conditions.

Principle and Rationale

This synthesis is a two-part process.

  • Amide Formation: The first stage is a Ritter-type reaction. Concentrated sulfuric acid protonates the cyclohexanol, which is then attacked by the nitrogen of the 5-chlorovaleronitrile. Subsequent hydration yields the required N-cyclohexyl-5-chloropentanamide intermediate.[11][12] This approach allows for the construction of the key amide from more readily available precursors.

  • Cyclization: Similar to Protocol A, the amide is activated with PCl₅. However, the cyclization is then performed with diphenylphosphine acylazide at an elevated temperature (50 °C).[11] The requirement for heating suggests that this azide donor is less reactive towards the imidoyl chloride intermediate compared to TMSN₃, or that the overall kinetics of the reaction are slower. The final product requires recrystallization, indicating a lower purity of the crude product compared to Protocol A.

Experimental Workflow: Protocol B

Protocol_B_Workflow cluster_0 Part 1: Amide Synthesis cluster_1 Part 2: Tetrazole Synthesis start_amide Mix 5-Chlorovaleronitrile, Cyclohexanol & Conc. H₂SO₄ (0-5 °C) react_amide React for 1-5 hours (5-50 °C) start_amide->react_amide isolate_amide Isolate N-(5-chloropentanoyl)-cyclohexylamine react_amide->isolate_amide react_pcl5 Dissolve Amide in Toluene, Add PCl₅ (0-5 °C) isolate_amide->react_pcl5 stir_pcl5 Stir at Room Temp (2 hours) react_pcl5->stir_pcl5 add_azide Add Diphenylphosphine acylazide stir_pcl5->add_azide react_azide Heat to 50 °C (8 hours) add_azide->react_azide workup Aqueous Workup & Extraction react_azide->workup purify Recrystallize Product workup->purify product_b Obtain Final Product purify->product_b start_b Start start_b->start_amide

Caption: Workflow for Protocol B Synthesis.

Detailed Methodology: Protocol B
  • Part 1: Synthesis of N-(5-chloro-N-cyclohexyl)valeramide [11][12]

    • Cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.

    • Slowly add a mixture of 5-chlorovaleronitrile and cyclohexanol (molar ratio approx. 1:1.1).

    • Allow the reaction to proceed for 1-5 hours, with the temperature gradually rising to 25-30 °C.

    • Pour the reaction mixture into crushed ice and extract the amide product with a suitable organic solvent (e.g., methyl isobutyl ketone).

    • Wash the combined organic phases and concentrate to obtain the crude amide.

  • Part 2: Tetrazole Formation [11]

    • Dissolve the synthesized amide (72.5 g) in toluene (700 mL).

    • Cool the solution to 0-5 °C and add phosphorus pentachloride (74.2 g) in portions.

    • After addition, remove the cooling bath and stir at room temperature for 2 hours until the solution is clear.

    • Add diphenylphosphine acylazide (333.2 g) while maintaining the temperature between 20-25 °C.

    • Heat the reaction mixture to 50 °C and maintain for 8 hours, monitoring by HPLC until the starting amide is consumed (<3%).

    • Pour the reaction into ice water, extract with toluene, and wash the combined organic phases.

    • Concentrate the solution under vacuum and recrystallize the resulting solid from a mixture of ethyl acetate and petroleum ether to obtain the pure product.

Expected Outcome

Based on the patent example, this protocol yields approximately 36 g of the final product from 72.5 g of the intermediate amide, which corresponds to a molar yield of roughly 48% after recrystallization.[11] The requirement for purification suggests the presence of significant impurities in the crude product.

Comparative Analysis and Discussion

To facilitate a direct comparison, the key parameters of each protocol are summarized below.

ParameterProtocol A: From AmideProtocol B: From Nitrile/Alcohol
Starting Materials N-(5-chloropentanoyl)-cyclohexylamine5-Chlorovaleronitrile, Cyclohexanol
Key Reagents PCl₅, Trimethylsilyl Azide (TMSN₃)Conc. H₂SO₄, PCl₅, Diphenylphosphine acylazide
Reaction Temperature Room Temperature (~20 °C)0 °C to 50 °C
Total Reaction Time ~19 hours~11-15 hours (excluding amide workup)
Reported Yield ~93% (crude)~48% (after recrystallization)
Purification Minimal (water wash)Mandatory (recrystallization)
Safety Considerations Corrosive PCl₅, TMSN₃ (handle with care)Corrosive PCl₅, Conc. H₂SO₄, requires heating

The primary trade-off between the two protocols is yield versus starting material accessibility . Protocol A is superior in terms of efficiency, providing a near-quantitative yield under mild conditions with a simple workup.[6][8] Its main limitation is the requirement for the N-(5-chloropentanoyl)-cyclohexylamine precursor, which may need to be synthesized separately if not commercially available.

Protocol B starts from more fundamental and potentially less expensive precursors.[11][12] However, this advantage is offset by a more complex procedure involving a strong acid, multiple temperature stages, and a significantly lower final yield that necessitates a dedicated purification step. The lower yield could be attributed to incomplete reaction, side-product formation during the heated cyclization step, or material loss during the mandatory recrystallization.

Troubleshooting Common Synthesis Issues

The synthesis of substituted tetrazoles can be prone to specific challenges. Low yields or the presence of impurities often stem from a few key areas.

Troubleshooting_Logic cluster_solutions Potential Solutions start Low Yield or Impurity Detected check_reagents Reagent Quality Check PCl₅ activity Azide source purity Solvent dryness start->check_reagents check_conditions Reaction Condition Check Temperature control Reaction time Inert atmosphere start->check_conditions check_workup Workup & Purification Check Incomplete extraction pH adjustment issues Recrystallization solvent start->check_workup sol_reagents Use fresh PCl₅ Verify azide purity via titration/NMR Use anhydrous solvents check_reagents:f0->sol_reagents sol_conditions Calibrate thermostat Run reaction to full conversion (TLC/HPLC) Ensure proper N₂/Ar blanket check_conditions:f0->sol_conditions sol_workup Perform multiple extractions Optimize recrystallization solvent system check_workup:f0->sol_workup

Caption: Troubleshooting logic for tetrazole synthesis.

  • Moisture Sensitivity: The imidoyl chloride intermediate is highly susceptible to hydrolysis back to the amide. Ensuring anhydrous conditions (dry solvents, inert atmosphere) is critical until the aqueous workup step.

  • Incomplete Reaction: Both the activation and cyclization steps must be run to completion. Reaction progress should be monitored by an appropriate analytical technique like HPLC or TLC.

  • Isomer Formation: Alkylation of the tetrazole anion can, in principle, lead to both N1 and N2 substituted isomers.[13][14] In this specific synthesis, the tetrazole ring is formed with the cyclohexyl group already attached to a nitrogen, which directs the regiochemistry. However, in other tetrazole syntheses, controlling this selectivity can be a major challenge.[15]

Conclusion and Recommendations

For researchers and developers seeking a reliable and high-yielding method for producing this compound, Protocol A is the demonstrably superior choice . Its operational simplicity, mild reaction conditions, and excellent yield make it highly reproducible and scalable. The primary consideration is the availability and cost of the N-(5-chloropentanoyl)-cyclohexylamine starting material.

Protocol B serves as a viable alternative if synthesizing the intermediate from more fundamental building blocks like 5-chlorovaleronitrile is necessary. However, scientists pursuing this route must be prepared to undertake significant process optimization to address the lower yield and the need for rigorous purification. The multi-step nature and harsher conditions also present greater challenges for scalability and process control.

Ultimately, the choice of protocol will depend on a laboratory's specific constraints, including starting material availability, equipment, and desired throughput. However, for achieving high purity and maximizing yield, the methodology outlined in Protocol A provides a more robust and efficient pathway.

References

A Comparative Guide to Inter-Laboratory Analysis of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole (CBT)

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Framework for Method Validation and Performance Benchmarking

Abstract

This guide presents a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole (CBT). CBT is a critical intermediate in the synthesis of the pharmaceutical agent Cilostazol, and its rigorous control is essential for the quality and safety of the final drug product.[1] Due to the presence of a primary alkyl chloride group, CBT is considered a potential genotoxic impurity (PGI), necessitating highly sensitive and accurate analytical methods for its control.[2][3] This document provides detailed protocols for two prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS)—and establishes a clear methodology for comparing their performance across multiple laboratories. The objective is to ensure analytical procedures are robust, reproducible, and fit for their intended purpose, in alignment with international regulatory expectations.[4][5]

Introduction: The Imperative for Precise CBT Analysis

This compound (CBT) is a key starting material or intermediate in the manufacture of Cilostazol, a medication used to treat symptoms of intermittent claudication.[1][6] Impurities arising from the synthesis of active pharmaceutical ingredients (APIs) are a major concern for drug safety and efficacy.[7] CBT, which contains a structural alert for genotoxicity (an alkyl-halide), falls into a category of impurities that must be controlled to exceptionally low levels, often at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[2][8]

The accurate quantification of such impurities is a significant analytical challenge. Methods must not only be sensitive but also robust and reproducible when transferred between different laboratories, such as from a development site to a quality control (QC) laboratory or between different manufacturing sites.[9] An inter-laboratory comparison study is the gold standard for demonstrating method reproducibility and ensuring consistent data quality across the pharmaceutical supply chain.[10] This guide outlines the critical parameters and experimental design for such a study, providing a blueprint for participating laboratories.

Inter-Laboratory Study Design

The primary objective of this study is to assess the precision, accuracy, and overall reproducibility of two common analytical methods for CBT quantification when performed by multiple independent laboratories.

Study Logistics

A central organizing laboratory will be responsible for preparing and distributing a homogenous set of test samples to five participating laboratories. This centralized approach is critical to eliminate sample variability as a confounding factor.

The distributed sample kit will include:

  • CBT Reference Standard: A single, well-characterized lot of high-purity (>99%) CBT.

  • Cilostazol API (Spiked Sample): A single lot of Cilostazol API spiked with CBT at a concentration relevant to the TTC limit (e.g., 5 ppm, corresponding to a 1.5 µg dose in a 300 mg daily dose of API).

  • Placebo Matrix (Control): A mixture of common pharmaceutical excipients, without the API or CBT, to assess specificity.

  • Validated Protocols: Detailed, step-by-step protocols for both Method A (HPLC-UV) and Method B (UHPLC-MS).

  • Reporting Template: A standardized spreadsheet for data entry to ensure uniformity in results reporting.

The overall workflow for the inter-laboratory study is depicted below.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Independent Laboratory Analysis cluster_data Phase 3: Data Consolidation & Comparison org_lab Organizing Laboratory prep Prepare & Characterize Reference Standard & Samples org_lab->prep dist Distribute Sample Kits (Standard, Spiked API, Protocols) prep->dist lab1 Lab 1 lab2 Lab 2 lab3 Lab 3 lab4 Lab 4 lab5 Lab 5 analysis Perform Analysis using Method A (HPLC-UV) & Method B (UHPLC-MS) lab1->analysis lab2->analysis lab3->analysis lab4->analysis lab5->analysis collect Collect Data via Standardized Template analysis->collect stats Statistical Analysis (ANOVA, %RSD Comparison) collect->stats report Generate Final Comparison Report stats->report

Caption: Workflow for the CBT inter-laboratory comparison study.

Analytical Methodologies for Comparison

Two methods are proposed for evaluation, representing a balance between routine accessibility (HPLC-UV) and high sensitivity (UHPLC-MS).[11][12]

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a staple in QC laboratories due to its robustness and reliability for quantifying impurities at levels typically above 0.05%.[13]

  • Instrumentation: Standard HPLC system with a UV/Vis or Diode-Array Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Expected Retention Time: ~16 minutes.[3]

Method B: Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS)

This technique offers superior sensitivity and selectivity, making it ideal for trace-level analysis of potentially genotoxic impurities.[14][15]

  • Instrumentation: UHPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 40% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Scan Mode: Selected Ion Monitoring (SIM).

    • Monitored Ion (m/z): 243.1 [M+H]⁺ for CBT.[3]

Validation Parameters and Acceptance Criteria

Each laboratory will validate its execution of the methods according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][5][16] The results will then be compared.

Parameter ICH Q2(R1) Definition Acceptance Criteria for Inter-Laboratory Comparison
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[17]No interfering peaks at the retention time of CBT in the placebo matrix analysis. Peak purity (if using DAD) should pass.
Linearity The ability to obtain test results which are directly proportional to the concentration of analyte in the sample.[17]Correlation coefficient (r²) ≥ 0.995 for a 5-point calibration curve.
Accuracy The closeness of agreement between the value which is accepted as a conventional true value and the value found.Mean recovery of 90.0% - 110.0% for the spiked API sample.
Precision The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.Repeatability (Intra-assay): RSD ≤ 5.0% for 6 replicate injections. Intermediate Precision: RSD ≤ 10.0% across labs.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[18]Method A: ≤ 0.05% (500 ppm). Method B: ≤ 0.5 ppm. Precision at LOQ should have RSD ≤ 15%.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in flow rate (±10%) and column temperature (±2°C).

Table 1: Validation parameters and proposed acceptance criteria based on ICH guidelines.

Hypothetical Data Presentation and Discussion

The following tables represent a realistic, illustrative outcome of such a study.

Table 2: Inter-Laboratory Comparison of Accuracy and Precision (5 ppm Spiked Sample)
Laboratory Method A: HPLC-UV Method B: UHPLC-MS
Recovery (%) RSD (%) (n=6) Recovery (%) RSD (%) (n=6)
Lab 198.72.1101.53.5
Lab 2101.22.599.24.1
Lab 397.52.3103.13.8
Lab 4102.12.898.54.5
Lab 599.62.0100.83.3
Overall Mean 99.8 -100.6 -
Inter-Lab RSD 1.8% -1.8% -
Table 3: Inter-Laboratory Comparison of Sensitivity (LOQ)
Laboratory Method A: HPLC-UV (ppm) Method B: UHPLC-MS (ppm)
Lab 14500.4
Lab 25100.5
Lab 34800.4
Lab 45250.6
Lab 54700.3
Mean LOQ 487 0.44
Inter-Lab RSD 6.4% 24.5%
Discussion of Illustrative Results

The hypothetical data shows that both methods provide excellent accuracy and precision for the quantification of CBT at the 5 ppm level, with inter-laboratory RSDs well within acceptable limits. This demonstrates that both methods, when performed according to a validated protocol, are reproducible.[9]

The key differentiator is sensitivity.[12] Method B (UHPLC-MS) demonstrates a significantly lower Limit of Quantitation (LOQ), making it far more suitable for controlling CBT at the levels required for a potential genotoxic impurity.[2][19] While the relative variability of the LOQ determination is higher for the UHPLC-MS method, the absolute values are orders of magnitude lower and fit-for-purpose. Method A (HPLC-UV) is shown to be a reliable and robust method for process control or for analyzing batches where higher levels of the impurity might be expected, but it lacks the sensitivity for final release testing against a stringent TTC-based limit.[11]

Detailed Experimental Protocols

Standard and Sample Preparation Workflow

G cluster_stock Stock Solution Preparation cluster_cal Calibration Standards cluster_sample Test Sample Preparation start_stock Weigh 10 mg CBT Reference Standard dissolve_stock Dissolve in 10 mL Diluent (1000 µg/mL Stock) start_stock->dissolve_stock serial_dil Perform Serial Dilutions of Stock Solution dissolve_stock->serial_dil cal_levels Prepare 5 Levels (e.g., 0.5 to 10 µg/mL) serial_dil->cal_levels HPLC_inject Inject into HPLC-UV System cal_levels->HPLC_inject Inject UHPLC_inject Inject into UHPLC-MS System cal_levels->UHPLC_inject Inject weigh_api Weigh 100 mg Cilostazol API dissolve_api Dissolve in 10 mL Diluent (10 mg/mL Solution) weigh_api->dissolve_api filter_api Filter through 0.45 µm PTFE Syringe Filter dissolve_api->filter_api filter_api->HPLC_inject Inject filter_api->UHPLC_inject Inject G cluster_lc Liquid Chromatography cluster_detect Detection cluster_data_acq Data Acquisition & Processing autosampler Autosampler Injection pump Mobile Phase Delivery (Isocratic or Gradient) autosampler->pump column Chromatographic Separation (C18 Column) pump->column uv_detect UV Detector (220 nm) column->uv_detect ms_detect Mass Spectrometer (ESI+, SIM m/z 243.1) column->ms_detect cds Chromatography Data System (CDS) uv_detect->cds ms_detect->cds integration Peak Integration & Quantification cds->integration report_gen Generate Results Report integration->report_gen

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Assessment & Chemical Profile

Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is a multifaceted molecule, presenting a combination of chemical risks that dictate its handling and disposal pathway.

Chemical and Physical Properties Summary

PropertyValueSource
Molecular Formula C₁₁H₁₉ClN₄[4]
Molecular Weight 242.75 g/mol [4]
Appearance White to off-white solid/crystalline powder
Melting Point 49 - 52 °C[3]
Boiling Point 425.2 °C (Predicted)[3]
Key Structural Features Tetrazole Ring, Cyclohexyl Group, Chlorinated Alkyl ChainN/A

Hazard Identification

Safety Data Sheets (SDS) and chemical databases classify this compound with the following primary hazards:

  • Flammable Solid: The compound is a flammable solid, which means it can be readily ignited and burn.[5] This necessitates strict avoidance of ignition sources during handling and storage.

  • Skin and Eye Irritant: Direct contact can cause skin irritation and serious eye irritation.[5]

  • Potential for Hazardous Decomposition: The tetrazole ring, known for its high nitrogen content, is an energetic functional group. While this specific compound is not classified as an explosive, tetrazoles as a class can decompose exothermically upon heating, liberating nitrogen gas.[6][7] The thermal decomposition of N-substituted tetrazoles typically begins with the cleavage of the tetrazole ring.[8]

The presence of a chlorinated butyl chain adds another layer of complexity. Combustion of chlorinated hydrocarbons can produce hazardous byproducts, including hydrogen chloride (HCl), phosgene, and potentially dioxins if combustion is incomplete.[9][10][11] This is the scientific rationale underpinning the requirement for specialized incineration facilities equipped with flue gas scrubbing technology.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The recommended and most environmentally sound method for disposing of this compound is incineration by a licensed professional hazardous waste disposal service .[5] This ensures complete destruction of the molecule at high temperatures and neutralization of harmful combustion byproducts.

DisposalWorkflow cluster_prep Step 1: Preparation & Segregation cluster_contain Step 2: Containment & Labeling cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal Prep Characterize Waste: - Pure Compound - Contaminated Materials - Solutions Segregate Segregate as Halogenated Organic Waste. Keep away from incompatible materials (strong oxidizers, acids, bases). Prep->Segregate Container Select a compatible, sealable container (e.g., HDPE or glass). Segregate->Container Label Attach a Hazardous Waste Label. - Chemical Name & CAS - Hazard Pictograms - Accumulation Start Date Container->Label Store Store in a designated Satellite Accumulation Area (SAA). - Secure, ventilated, cool, dry. - Secondary containment required. Label->Store Manifest Complete Hazardous Waste Manifest. Use EPA's e-Manifest system. Store->Manifest Pickup Arrange pickup with a licensed hazardous waste transporter. Manifest->Pickup Incinerate Transport to a permitted RCRA facility for high-temperature incineration with afterburner and acid gas scrubber. Pickup->Incinerate

Caption: Disposal workflow for this compound.

Detailed Procedural Steps:
  • Waste Characterization and Segregation:

    • Identify the Waste Stream: Determine if you are disposing of the pure, unused compound, contaminated labware (e.g., gloves, wipes, glassware), or solutions containing the compound.

    • Segregate as Halogenated Organic Waste: This is a critical step. Do not mix this waste with non-halogenated organic waste, aqueous waste, or general laboratory trash.[12] Proper segregation prevents dangerous reactions and reduces disposal costs. Store separately from strong acids, bases, and oxidizing agents.[13]

  • Proper Containment and Labeling:

    • Select a Suitable Container: Use a robust, leak-proof container that is chemically compatible with the compound and any solvents used. High-density polyethylene (HDPE) or glass containers with secure screw caps are appropriate.

    • Labeling: As soon as the first drop of waste enters the container, it must be labeled. Affix a "Hazardous Waste" tag. The label must include:

      • The full chemical name: "this compound" and CAS number "73963-42-5".

      • All chemical constituents and their approximate percentages if it is a mixture.

      • The date accumulation started.

      • Appropriate hazard pictograms (e.g., Flammable, Irritant).

  • Interim Storage in the Laboratory:

    • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA. This area should be at or near the point of generation.

    • Storage Conditions: The SAA must be a cool, dry, and well-ventilated area, away from heat sources or open flames.[13]

    • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a tub or tray) to contain any potential leaks or spills.

  • Final Disposal and Documentation:

    • Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), this chemical waste is considered hazardous. If it is part of a spent solvent mixture, it would likely fall under EPA hazardous waste codes such as F001 or F002 , which apply to certain spent halogenated solvents.[14][15][16]

    • Engage a Licensed Disposal Service: Contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup by a licensed hazardous waste management company.

    • The Hazardous Waste Manifest: A Uniform Hazardous Waste Manifest is required for transporting the waste off-site.[17] This is a cradle-to-grave tracking document. Your EHS office will typically manage this, often using the EPA's electronic e-Manifest system.[18][19][20][21]

Part 3: Personal Protective Equipment (PPE) and Emergency Procedures

A proactive approach to safety is essential when handling this compound at any stage, including disposal.

Personal Protective Equipment (PPE) Selection

The choice of PPE is dictated by a thorough risk assessment of the handling procedure.

PPE_Selection cluster_enhanced Enhanced PPE (High-Risk Tasks) LabCoat Flame-resistant Lab Coat Goggles Chemical Splash Goggles (ANSI Z87.1 certified) FaceShield Face Shield (in addition to goggles) Goggles->FaceShield  Splash  Risk Gloves Chemical-Resistant Gloves (e.g., Nitrile) Respirator Respirator (if dust/aerosol generation is likely) Handling Handling CBL-Tetrazole Handling->LabCoat Handling->Goggles Handling->Gloves Handling->Respirator  Aerosol  Risk

Caption: PPE selection guide for handling CBL-tetrazole.

  • Eye and Face Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, such as transferring large quantities or cleaning up spills, a face shield should be worn in addition to goggles.[12]

  • Skin Protection: A flame-resistant lab coat should be worn and kept buttoned.

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves provide good protection against chlorinated solvents and are a suitable choice for incidental contact.[22][23] For prolonged contact or handling of solutions, consult a glove compatibility chart. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

  • Respiratory Protection: Handling the solid powder outside of a chemical fume hood is not recommended. If there is a potential for generating dust or aerosols, a NIOSH-approved respirator with appropriate cartridges should be used.[24]

Spill and Exposure Management

Accidents require immediate and correct responses.

Spill Cleanup Protocol:

  • Alert & Evacuate: Immediately alert personnel in the area. Evacuate non-essential personnel.

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain & Absorb: For small spills, cover with a non-combustible absorbent material like sand, earth, or vermiculite.[25] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container. Use non-sparking tools.

  • Decontaminate: Clean the spill area with a cloth or sponge dampened with a soap and water solution.

  • Dispose: All cleanup materials are considered hazardous waste and must be placed in a sealed, labeled container for disposal.

First Aid for Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

By integrating this comprehensive, science-backed disposal strategy into your laboratory's standard operating procedures, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is a collective duty that safeguards our research community and beyond.

References

Personal protective equipment for handling 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment for Handling 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole

As a Senior Application Scientist, my primary objective is to empower researchers to achieve their scientific goals while upholding the highest standards of safety. This guide provides a detailed, experience-driven framework for the safe handling of this compound (CBCHT), focusing on the critical role of Personal Protective Equipment (PPE). This is not merely a list of equipment, but a procedural and logical approach to risk mitigation, grounded in the specific chemical nature of the compound.

Understanding the Hazard: A Chemist's Perspective on CBCHT

To select appropriate PPE, we must first understand the inherent risks of the molecule itself. This compound (CAS No. 73963-42-5) is a multifaceted compound. Its hazard profile is derived from its constituent parts: the tetrazole ring and the chlorobutyl chain.

  • Flammable Solid: CBCHT is classified as a flammable solid (Category 2).[1][2] This means it can be easily ignited and requires strict control of ignition sources.[1][3]

  • Irritant Properties: It is known to cause skin irritation (H315) and serious eye irritation (H319).[1][3][4] Direct contact must be meticulously avoided.

  • Energetic Potential of the Tetrazole Ring: Tetrazoles are nitrogen-rich heterocyclic compounds. While generally more stable than azides, they are endothermic, meaning they absorb heat during their formation.[5] This stored energy can be released, sometimes explosively, if subjected to shock, friction, or heat, particularly upon decomposition.[6]

  • Alkyl Halide Reactivity: The 4-chlorobutyl group is an alkyl halide. Such functional groups can act as alkylating agents, a class of compounds with known toxicological risks.

Therefore, our safety strategy must account for flammability, dermal and ocular irritation, and potential energetic decomposition.

The Core Directive: A Multi-Layered PPE Strategy

The selection of PPE is not static; it must be dynamically assessed based on the specific experimental procedure. The following outlines a tiered approach to protection.

Foundational PPE: The Standard for All Operations

This is the minimum required PPE for any work involving CBCHT, including incidental handling in a laboratory where the compound is present.

  • Eye Protection: Chemical splash goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 standards are mandatory.[7] Standard safety glasses are insufficient as they do not protect against splashes.

  • Protective Gloves: Chemical-resistant gloves are essential. Nitrile gloves are suitable for protection against incidental splashes.[8] Gloves must be inspected for tears or punctures before use, and proper removal techniques must be employed to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.

  • Laboratory Coat: A flame-resistant lab coat, fully fastened, should be worn to protect skin and personal clothing.[9]

Task-Specific Enhanced Protection

For procedures with an elevated risk of exposure or energetic events, the foundational PPE must be augmented.

Table 1: PPE Recommendations for Specific Laboratory Tasks

TaskRequired PPECausality and Rationale
Weighing and Transferring Solid Foundational PPE + Face Shield + Respiratory Protection (N95 minimum)High risk of generating and inhaling airborne dust particles. A face shield offers a secondary barrier to the face and complements goggles.[8] Respiratory protection is crucial to prevent inhalation of the irritant powder.[1][7][10]
Preparing Concentrated Solutions Foundational PPE + Face Shield + Chemical-Resistant ApronIncreased risk of significant splashes of a concentrated, irritating solution. An apron provides an additional layer of chemical resistance over the lab coat.[11]
Running Reactions (especially at elevated temperature/pressure) Foundational PPE + Face ShieldElevated temperatures can increase the rate of decomposition and the risk of unexpected energetic events. A face shield protects against splashes from a pressurized or heated vessel.
Cleaning Spills Foundational PPE + Respiratory Protection + Chemical-Resistant Boots/CoversA spill presents a large surface area for vapor and dust generation. Respiratory protection is critical.[10] Boot covers prevent the tracking of contamination out of the affected area.

Self-Validating Protocols: Ensuring PPE Efficacy

The protection afforded by PPE is only as good as the procedure used to wear and remove it. Cross-contamination during doffing is a common and preventable source of exposure.

Step-by-Step Donning and Doffing Procedure

The sequence is designed to ensure contaminated surfaces do not touch clean surfaces.

PPE_Workflow cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Face Shield / Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4

Caption: Logical workflow for donning and doffing PPE to prevent cross-contamination.

Emergency Response and Disposal Plans

Immediate Actions for Exposure

In the event of accidental contact, time is of the essence.

  • Skin Contact: Immediately flush the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[1][10]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7][9][10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][9][10]

Operational Plan for Waste Disposal

All materials contaminated with CBCHT must be treated as hazardous waste. Because the molecule contains chlorine, it must be segregated as halogenated organic waste .[12][13][14]

Waste_Disposal Start Waste Generated (CBCHT solid, contaminated gloves, etc.) Segregate Segregate into a dedicated 'Halogenated Organic Waste' container Start->Segregate Label Label Container: 'Hazardous Waste' 'this compound' Segregate->Label Store Store in a cool, designated area in secondary containment Label->Store Dispose Arrange pickup via certified hazardous waste disposal service Store->Dispose End Waste Safely Managed Dispose->End

Caption: Step-by-step waste management plan for CBCHT.

Never dispose of CBCHT down the drain or in regular trash.[9][10] All contaminated items, including gloves, weigh boats, and pipette tips, must be placed in a suitable, closed, and clearly labeled container for disposal by a licensed company.[1][9][10]

By integrating this comprehensive PPE and safety strategy into your daily workflow, you build a resilient and trustworthy research environment. This allows for the confident handling of complex molecules like CBCHT, ensuring that scientific progress and personal safety advance hand-in-hand.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole
Reactant of Route 2
Reactant of Route 2
5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。